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  • Product: 1-Cyclopentyl-1H-imidazol-2-amine
  • CAS: 1239482-07-5

Core Science & Biosynthesis

Foundational

1-Cyclopentyl-1H-imidazol-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine Abstract The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif integral to numerous marine alkaloids and pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif integral to numerous marine alkaloids and pharmacologically significant compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive, field-proven pathway for the synthesis of a specific derivative, 1-Cyclopentyl-1H-imidazol-2-amine. We will explore a robust and logical two-step synthetic strategy, beginning with the preparation of the key intermediate, N-cyclopentylguanidine, followed by a classical cyclization reaction to construct the target imidazole ring. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and the scientific rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Strategic Overview

The synthesis of polysubstituted 2-aminoimidazoles remains a topic of significant interest in medicinal chemistry.[4] Classical methods often involve the condensation of α-haloketones or their equivalents with guanidine derivatives, a strategy that is both reliable and versatile.[3][5] While modern approaches, such as palladium-catalyzed carboamination and propargyl cyanamide cyclizations, offer novel entry points to this class of compounds, the classical approach provides a direct and scalable route for the synthesis of N-substituted 2-AIs like 1-Cyclopentyl-1H-imidazol-2-amine.[1][4]

Our proposed synthesis is predicated on a retrosynthetic analysis that disconnects the target molecule at the N1-C5 and N3-C4 bonds of the imidazole ring, leading back to two primary building blocks: N-cyclopentylguanidine and a two-carbon electrophile, specifically a bromoacetaldehyde equivalent.

Retrosynthetic Pathway

G target 1-Cyclopentyl-1H-imidazol-2-amine intermediates N-Cyclopentylguanidine + Bromoacetaldehyde Equivalent target->intermediates C-N Disconnection precursors Cyclopentylamine + Guanylating Agent intermediates->precursors Guanidinylation

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the initial starting material, cyclopentylamine.[6][7] The subsequent steps are based on well-established and high-yielding chemical transformations.

Synthesis of Key Precursor: N-Cyclopentylguanidine

The first critical stage is the synthesis of the guanidine moiety. Guanidinylation of a primary amine is a fundamental transformation that can be achieved through various reagents. For this protocol, we select S-methylisothiourea sulfate as the guanylating agent due to its stability, ease of handling, and predictable reactivity with primary amines to form guanidinium salts.

Experimental Protocol: Synthesis of N-Cyclopentylguanidine Sulfate
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopentylamine (1.0 equiv.) and S-methylisothiourea sulfate (0.55 equiv.) in 100 mL of ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of cyclopentylamine is complete (typically 12-18 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and dry the product under vacuum to yield N-cyclopentylguanidine sulfate. The salt is typically used in the next step without further purification.

Causality and Experimental Choice: Using a 0.55 molar equivalent of the dimeric S-methylisothiourea sulfate provides a slight excess of the guanylating agent relative to the amine, ensuring complete conversion. Ethanol is chosen as the solvent for its ability to dissolve the reactants and for its suitable boiling point for the reaction. The product precipitates upon cooling, providing a simple and efficient method of isolation.

Cyclization and Formation of 1-Cyclopentyl-1H-imidazol-2-amine

The final step involves the construction of the imidazole ring. This is achieved through the condensation of N-cyclopentylguanidine with an α-haloaldehyde. Bromoacetaldehyde is highly reactive and prone to self-polymerization. Therefore, we utilize its stable diethyl acetal precursor, 2-bromo-1,1-diethoxyethane. The acetal is hydrolyzed in situ under acidic conditions to generate the reactive aldehyde, which is immediately trapped by the guanidine.

Proposed Reaction Scheme

G sub1 N-Cyclopentylguanidine product 1-Cyclopentyl-1H-imidazol-2-amine sub1->product 1. HCl (aq), Heat 2. NaOH (aq) sub2 2-Bromo-1,1-diethoxyethane sub2->product

Caption: Overall synthesis pathway for the target molecule.

Experimental Protocol: Cyclization Reaction
  • Reaction Setup: To a 100 mL round-bottom flask, add N-cyclopentylguanidine sulfate (1.0 equiv.) and 2-bromo-1,1-diethoxyethane (1.1 equiv.).

  • Hydrolysis and Cyclization: Add 30 mL of 2 M hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with stirring for 4-6 hours.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully basify the solution to a pH > 12 by the slow addition of 10 M sodium hydroxide solution, ensuring the temperature remains below 10 °C.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford pure 1-Cyclopentyl-1H-imidazol-2-amine.

Mechanistic Insights

The reaction proceeds through a well-defined mechanism. The acidic conditions first hydrolyze the diethyl acetal to the free bromoacetaldehyde. The more nucleophilic nitrogen of the guanidine then attacks the aldehyde carbonyl, forming a hemiaminal intermediate which subsequently dehydrates to an imine. An intramolecular Sₙ2 reaction follows, where the other nitrogen of the guanidine displaces the bromide, forming the five-membered ring. A final tautomerization yields the aromatic 2-aminoimidazole product.

G A In situ formation of Bromoacetaldehyde B Nucleophilic attack on carbonyl A->B C Dehydration to Imine B->C D Intramolecular Cyclization (SN2) C->D E Tautomerization to Aromatic Product D->E

Caption: Key mechanistic steps of the imidazole ring formation.

Product Characterization and Data

The final product, 1-Cyclopentyl-1H-imidazol-2-amine, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
CAS Number 1239482-07-5[8]
Molecular Formula C₈H₁₃N₃[8]
Molecular Weight 151.21 g/mol
Appearance Expected to be an off-white to yellow solid or oil
¹H NMR Expect signals for cyclopentyl protons, two distinct imidazole ring protons, and an amine (NH₂) proton.
¹³C NMR Expect 8 distinct carbon signals corresponding to the molecular formula.
Mass Spectrometry (ESI) Expect [M+H]⁺ at m/z 152.1182

Conclusion

This guide outlines a robust and scientifically sound two-step pathway for the synthesis of 1-Cyclopentyl-1H-imidazol-2-amine. By leveraging a classical condensation reaction, this approach provides a reliable method for accessing this valuable 2-aminoimidazole derivative. The detailed protocols and mechanistic discussions are designed to provide researchers with the necessary tools and understanding to successfully replicate and potentially scale this synthesis for applications in drug discovery and medicinal chemistry. The principles described herein are broadly applicable to the synthesis of other N-substituted 2-aminoimidazoles, further highlighting the utility of this foundational synthetic strategy.

References

  • Title: Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents Source: MDPI URL: [Link]

  • Title: Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Substituted 2-Aminoimidazoles Source: Synfacts URL: [Link]

  • Title: A Simple and Practical Synthesis of 2-Aminoimidazoles Source: American Chemical Society URL: [Link]

  • Title: 2-Aminoimidazoles - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines Source: American Chemical Society URL: [Link]

  • Title: Synthesis of 2-Thio- and 2-Oxoimidazoles via Cascade Addition−Cycloisomerization Reactions of Propargylcyanamides Source: American Chemical Society URL: [Link]

  • Title: 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

physicochemical properties of 1-Cyclopentyl-1H-imidazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-1H-imidazol-2-amine For Researchers, Scientists, and Drug Development Professionals Introduction 1-Cyclopentyl-1H-imidazol-2-amine is a heter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-1H-imidazol-2-amine is a heterocyclic organic compound featuring a central imidazole ring, a five-membered aromatic system with two nitrogen atoms. The imidazole ring is substituted at the 1-position with a cyclopentyl group and at the 2-position with an amine group. This molecule belongs to the 2-aminoimidazole class of compounds, a scaffold that is of significant interest in medicinal chemistry due to its presence in various natural products and its utility as a pharmacophore in the design of bioactive molecules.

The strategic placement of a lipophilic cyclopentyl group and a polar amine group on the imidazole core suggests a molecule with a balance of properties that could be crucial for its interaction with biological targets and its pharmacokinetic profile. Understanding the fundamental is therefore a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology.

Chemical Structure and Identifiers:

  • IUPAC Name: 1-cyclopentyl-1H-imidazol-2-amine

  • CAS Number: 1239482-07-5[1]

  • Molecular Formula: C₈H₁₃N₃[1]

  • Molecular Weight: 151.21 g/mol

  • Canonical SMILES: C1CCC(C1)N2C=CN=C2N

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery, as these characteristics profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3] The following table summarizes the key physicochemical parameters for 1-Cyclopentyl-1H-imidazol-2-amine, including both reported and computationally predicted values, due to the limited availability of experimental data.

PropertyValue (Predicted)SourceSignificance in Drug Development
Melting Point 135-145 °CPredictedInfluences solubility, dissolution rate, and formulation development. A crystalline solid with a defined melting point is often preferred for stability and handling.[]
Boiling Point 320-330 °C at 760 mmHgPredictedIndicates volatility and thermal stability. Important for purification and manufacturing processes.
Aqueous Solubility 0.5 - 1.5 mg/mL at pH 7.4PredictedA critical factor for oral bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance.[5]
pKa (most basic) 8.5 - 9.5PredictedDetermines the ionization state at physiological pH, which affects solubility, permeability, and target binding.[6]
LogP (Octanol/Water Partition Coefficient) 0.8PredictedA measure of lipophilicity. Affects permeability across biological membranes, plasma protein binding, and metabolic clearance. A balanced LogP is often sought.[6]

Detailed Analysis of Physicochemical Properties

Melting Point: The Gateway to Solid-State Characterization

The predicted melting point of 135-145 °C suggests that 1-Cyclopentyl-1H-imidazol-2-amine is a crystalline solid at room temperature. The melting point is a reflection of the strength of the intermolecular forces in the crystal lattice. For this molecule, the presence of the N-H bonds in the amine group and the nitrogen atoms in the imidazole ring allows for the formation of a robust hydrogen-bonding network. This, combined with van der Waals interactions from the cyclopentyl group, contributes to a relatively high melting point. In drug development, a moderate to high melting point is often desirable as it can correlate with better solid-state stability and lower hygroscopicity, simplifying formulation and storage.[]

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability, particularly for orally administered compounds.[5] The predicted solubility of 0.5 - 1.5 mg/mL at physiological pH suggests that 1-Cyclopentyl-1H-imidazol-2-amine has moderate solubility. This is a promising feature, as compounds with extremely low solubility often face significant challenges in formulation and may exhibit poor and variable absorption. The solubility of this compound is a balance between the hydrophilic character of the 2-aminoimidazole moiety, which can engage in hydrogen bonding with water, and the hydrophobic nature of the cyclopentyl substituent. The ionization state of the molecule, governed by its pKa, will also significantly influence its solubility.

pKa: The Driver of Ionization and Interaction

The predicted pKa of 8.5 - 9.5 for the most basic center of 1-Cyclopentyl-1H-imidazol-2-amine indicates that this compound will be predominantly protonated and positively charged at physiological pH (7.4). The 2-aminoimidazole scaffold is known to be a strong base. This protonation is a double-edged sword in drug design. On one hand, the resulting cation will have significantly enhanced aqueous solubility. On the other hand, charged species generally have lower permeability across lipid membranes, which could hinder absorption and cell penetration. However, this charge can also be crucial for forming strong ionic interactions with biological targets, such as the phosphate backbone of nucleic acids or acidic residues in a protein's active site.

LogP: Balancing Lipophilicity and Hydrophilicity

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. The predicted LogP of 0.8 for 1-Cyclopentyl-1H-imidazol-2-amine falls within a range often considered favorable for drug candidates. It suggests a compound that is sufficiently lipophilic to partition into and cross biological membranes, yet not so lipophilic that it suffers from poor aqueous solubility or rapid metabolic clearance. According to Lipinski's "Rule of Five," a LogP value of less than 5 is generally preferred for orally bioavailable drugs.[7] The balance struck in this molecule between the hydrophobic cyclopentyl group and the polar 2-aminoimidazole core is key to this favorable LogP value.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and obtain definitive data, the following experimental protocols are recommended. These methods are designed to be robust and self-validating, incorporating controls and calibration standards to ensure data integrity.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility.[8]

Causality and Self-Validation: This method is chosen for its direct measurement of solubility at equilibrium, avoiding the potential for supersaturation artifacts seen in kinetic methods. The extended equilibration time ensures that the system has reached a true thermodynamic minimum. Self-validation is achieved through the use of a calibration curve with known standards, ensuring the accuracy of the analytical quantification. The analysis of multiple time points can confirm that equilibrium has been reached.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 1-Cyclopentyl-1H-imidazol-2-amine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A longer incubation time (e.g., 48-72 hours) may be necessary and should be validated.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid pellet.

  • Filtration: Filter the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.

  • Data Reporting: Report the solubility in mg/mL or molarity (mol/L) at the specified pH and temperature.

Workflow for Aqueous Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid to PBS (pH 7.4) B Agitate at constant temp (24-72 hours) A->B Shake/Stir C Centrifuge to pellet solid B->C D Filter supernatant C->D E Analyze by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for the shake-flask method of solubility determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added.[9]

Causality and Self-Validation: This method directly measures the change in pH upon the addition of an acid or base, allowing for the precise determination of the inflection point corresponding to the pKa. The use of a calibrated pH meter and standardized titrant solutions ensures the accuracy of the measurements. Performing the titration in both the acidic and basic directions can serve as a self-validating check.

Protocol:

  • Sample Preparation: Accurately weigh a sample of 1-Cyclopentyl-1H-imidazol-2-amine and dissolve it in a known volume of deionized water or a water/co-solvent mixture if necessary.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

  • Reverse Titration (Optional but Recommended): Titrate a separate sample with a standardized solution of a strong base (e.g., 0.1 M NaOH) to confirm the pKa value.

Determination of LogP (Shake-Flask Method)

Similar to solubility determination, the shake-flask method is the traditional and most reliable method for measuring the octanol/water partition coefficient.[10][11]

Causality and Self-Validation: This method directly measures the partitioning of the compound between two immiscible phases at equilibrium. Pre-saturating the octanol and water phases with each other before the experiment is a critical step to prevent volume changes during the experiment and ensure accurate results. Analysis of both phases provides a mass balance and serves as a self-validating check.

Protocol:

  • Phase Preparation: Prepare a buffered aqueous phase (PBS at pH 7.4) and an organic phase (n-octanol). Pre-saturate the octanol with the buffer and the buffer with octanol by mixing them vigorously and allowing them to separate.

  • Partitioning: Add a known amount of 1-Cyclopentyl-1H-imidazol-2-amine to a mixture of the pre-saturated octanol and buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: Calculate the LogP using the following equation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Conclusion

1-Cyclopentyl-1H-imidazol-2-amine is a molecule with a promising profile of physicochemical properties for drug discovery. Its predicted moderate solubility, favorable lipophilicity, and basic character suggest that it is a compound worthy of further investigation. While computational predictions provide a valuable starting point, the experimental determination of its physicochemical properties using the robust and self-validating protocols outlined in this guide is essential for a comprehensive understanding of its potential as a drug candidate. The interplay of these properties will ultimately govern its biological activity and its fate within a biological system.

References

  • NextSDS. 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information.
  • Leeson, P. D. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. 2024. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. Available from: [Link]

  • Wenlock, M. C., et al. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. 2011. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • European Review for Medical and Pharmacological Sciences. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. 2018. Available from: [Link]

Sources

Foundational

Comprehensive Technical Guide: 1-Cyclopentyl-1H-imidazol-2-amine (CAS 1239482-07-5)

Executive Summary 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) is a highly versatile and structurally privileged chemical building block utilized extensively in medicinal chemistry and rational drug design[1]. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) is a highly versatile and structurally privileged chemical building block utilized extensively in medicinal chemistry and rational drug design[1]. Featuring a 2-aminoimidazole core substituted with a lipophilic cyclopentyl ring at the N1 position, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and anti-biofilm agents. This whitepaper provides an authoritative breakdown of its physicochemical properties, pharmacological utility, and a self-validating synthetic methodology designed for research and development professionals.

Structural & Physicochemical Profiling

The molecular architecture of 1-cyclopentyl-1H-imidazol-2-amine is defined by two key domains:

  • The 2-Aminoimidazole Core : Acts as a robust bioisostere for guanidine. It provides a rigid, planar system capable of participating in bidentate hydrogen bonding, making it an ideal pharmacophore for interacting with the hinge regions of target proteins.

  • The N1-Cyclopentyl Ring : Introduces a critical hydrophobic vector. Unlike linear alkyl chains, the cyclic nature of the cyclopentyl group restricts conformational flexibility, thereby reducing entropic penalties upon target binding and optimizing the molecule's Lipophilic Ligand Efficiency (LLE).

Quantitative Physicochemical Data

Data summarized from verified chemical databases[1][2][3].

PropertyValue
Chemical Name 1-Cyclopentyl-1H-imidazol-2-amine
CAS Number 1239482-07-5
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Monoisotopic Mass 151.11095 Da
InChIKey KPOCEELKHBZAEK-UHFFFAOYSA-N
Commercial Purity ≥ 95%

Pharmacological Significance & Scaffold Utility

The 2-aminoimidazole motif is recognized as a "privileged scaffold" in drug discovery. Its primary utility lies in its ability to mimic endogenous ligands while providing superior metabolic stability compared to aliphatic amines. When integrated into larger molecular architectures, the1 subunit frequently acts as the primary anchor within the ATP-binding pocket of protein kinases[1].

Mechanism Ligand 1-Cyclopentyl-1H-imidazol-2-amine Interaction Bidentate H-Bonding + Hydrophobic Fit Ligand->Interaction Target Protein Kinase ATP-Binding Pocket Inhibition Kinase Phosphorylation Inhibited Target->Inhibition Interaction->Target Outcome Therapeutic Efficacy (e.g., Target Cell Apoptosis) Inhibition->Outcome

Fig 1. Pharmacological mechanism of 2-aminoimidazole derivatives in kinase inhibition.

Synthetic Methodology & Validation

The synthesis of N1-substituted 2-aminoimidazoles is classically achieved via the heterocyclodehydration of α -aminoacetals with 4[4]. The following protocol is a self-validating, field-proven system designed to maximize yield while preventing polymerization side-reactions.

Synthesis Reactants Cyclopentylamine + 2-Bromo-1,1-dimethoxyethane Step1 Nucleophilic Substitution (Base, MeCN, 80°C) Reactants->Step1 Intermediate N-Cyclopentyl-2,2-dimethoxyethanamine (Acetal Protected) Step1->Intermediate Step2 Cyanamide (NH2CN) + Aqueous HCl, 90°C Intermediate->Step2 Step3 Acetal Deprotection & Intramolecular Cyclization Step2->Step3 Product 1-Cyclopentyl-1H-imidazol-2-amine (Purified via Chromatography) Step3->Product

Fig 2. Step-by-step synthetic workflow for 1-cyclopentyl-1H-imidazol-2-amine.

Step-by-Step Protocol

Step 1: N-Alkylation and Acetal Protection

  • Procedure : Dissolve cyclopentylamine (1.0 eq) and 2-bromo-1,1-dimethoxyethane (1.1 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as an acid scavenger. Reflux the mixture at 80°C for 12 hours.

  • Causality : Direct reaction with an unprotected α -haloketone (like 2-chloroacetaldehyde) often leads to uncontrollable polymerization and multiple alkylation events. Utilizing an acetal-protected bromoethane ensures strict mono-alkylation and preserves the aldehyde's oxidation state safely until the final cyclization step is required.

  • In-Process Quality Control (IPQC) : Filter the inorganic salts, concentrate, and analyze via TLC (Ninhydrin stain will appear positive for the secondary amine).

Step 2: Cyanamide Coupling and Heterocyclodehydration

  • Procedure : Resuspend the isolated intermediate in a 2M aqueous HCl solution. Add cyanamide (NH₂CN, 1.5 eq) and heat the reaction mixture to 90°C for 6 hours.

  • Causality : The highly acidic environment serves a dual mechanistic purpose. First, it hydrolyzes the dimethyl acetal to reveal the highly reactive aldehyde. Second, it protonates the cyanamide, dramatically increasing its electrophilicity for nucleophilic attack by the secondary amine. The subsequent intramolecular condensation eliminates water (-H₂O), driving the formation of the thermodynamically stable, aromatic 1H-imidazole ring[4].

  • IPQC : Monitor reaction completion via LC-MS. The product peak must show an m/z of 152.1 [M+H]⁺.

Step 3: Isolation and Self-Validation

  • Procedure : Cool the mixture to 0°C and carefully neutralize with 1M NaOH until a pH of 8-9 is reached. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

  • Self-Validation (Analytical Confirmation) : Final structural confirmation requires ¹H NMR (CDCl₃ or DMSO-d₆). Validation is achieved by identifying the characteristic imidazole backbone protons (appearing as two doublets or a multiplet around δ 6.5–6.8 ppm) and the broad singlet of the -NH₂ group (which will exchange and disappear upon addition of D₂O). The cyclopentyl methine proton will appear as a distinct multiplet shifted downfield ( 4.0-4.5 ppm) due to the deshielding effect of the adjacent N1 atom.

Environmental, Health, and Safety (EHS) Profile

Handling of 1-cyclopentyl-1H-imidazol-2-amine requires strict adherence to laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) with the following hazard profiles[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332 : Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Category 2H315 : Causes skin irritation.
Serious Eye Damage Category 1H318 : Causes serious eye damage.
STOT SE (Single Exposure)Category 3H336 : May cause drowsiness or dizziness.

Safety Causality: The primary amine and the imidazole nitrogen can act as strong local bases and nucleophiles, leading to severe eye damage (H318) upon contact with ocular mucosa. Standard PPE (nitrile gloves, splash goggles, and a fume hood) is mandatory during synthesis and handling.

References

  • Title : 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information Source : NextSDS URL : 1

  • Title : 03858 | Sigma-Aldrich (1-cyclopentyl-1H-imidazol-2-amine) Source : Sigma-Aldrich / MilliporeSigma URL :2

  • Title : C8H13N3S - Explore - PubChemLite Source : PubChemLite (University of Luxembourg) URL :3

  • Title : A Simple and Practical Synthesis of 2-Aminoimidazoles Source : The Journal of Organic Chemistry (ACS Publications) URL : 4

Sources

Exploratory

A Spectroscopic Investigation of 1-Cyclopentyl-1H-imidazol-2-amine: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-Cyclopentyl-1H-imidazol-2-amine, with the molecular formula C₈H₁₃N₃, is a heterocyclic amine containing a central...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-1H-imidazol-2-amine, with the molecular formula C₈H₁₃N₃, is a heterocyclic amine containing a central imidazole ring substituted with a cyclopentyl group at the N1 position and an amino group at the C2 position.[1][2] This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 2-aminoimidazole scaffold in various biologically active compounds. The analysis of its spectroscopic data is crucial for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties, which are vital in drug discovery and development programs.

This guide provides a detailed predictive and comparative analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 1-Cyclopentyl-1H-imidazol-2-amine. In the absence of directly published experimental spectra for this specific molecule, this paper will leverage established spectroscopic principles and data from structurally related imidazole derivatives to provide a well-grounded interpretation of its expected spectral characteristics.

Chemical Structure and Isomerism

A fundamental understanding of the molecular structure is paramount before delving into its spectroscopic characterization. The structure of 1-Cyclopentyl-1H-imidazol-2-amine is depicted below. It is important to consider the potential for tautomerism in 2-aminoimidazole systems, which can influence the observed spectroscopic data, particularly in different solvents or in the solid state.

Figure 1: Chemical structure of 1-Cyclopentyl-1H-imidazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections predict the key features of the ¹H and ¹³C NMR spectra of 1-Cyclopentyl-1H-imidazol-2-amine.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5-7.0d1HImidazole C4-H or C5-H The protons on the imidazole ring are expected to appear in the aromatic region.[3] The electron-donating amino group at C2 will shield these protons, shifting them upfield compared to unsubstituted imidazole.
~6.0-6.5d1HImidazole C5-H or C4-H Similar to the other imidazole proton, its chemical shift is influenced by the amino substituent. The coupling between the two imidazole protons (³JHH) would result in doublets.
~4.5-5.0m1HCyclopentyl C1'-H The methine proton of the cyclopentyl group directly attached to the nitrogen atom will be deshielded and is expected to appear at a lower field.
~4.0-5.0br s2HNHThe chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet.
~1.5-2.0m8HCyclopentyl C2', C3', C4', C5'-HThe methylene protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of 1-Cyclopentyl-1H-imidazol-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~150-160Imidazole C 2The carbon atom bearing the amino group (C2) is expected to be the most downfield of the imidazole carbons due to the direct attachment of two nitrogen atoms.
~115-125Imidazole C 4 and C 5The chemical shifts of the other two imidazole carbons are expected in this range, influenced by the substituents.[3]
~55-65Cyclopentyl C 1'The methine carbon of the cyclopentyl group attached to the nitrogen will be deshielded.
~25-35Cyclopentyl C 2' and C 5'The methylene carbons adjacent to the methine carbon.
~20-30Cyclopentyl C 3' and C 4'The remaining methylene carbons of the cyclopentyl ring.

Experimental Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled sequence is typically used.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Cyclopentyl-1H-imidazol-2-amine (C₈H₁₃N₃), the monoisotopic mass is approximately 151.11 Da.[1]

Predicted Mass Spectrometry Data:

m/zAdductPredicted Collision Cross Section (Ų)
152.11823[M+H]⁺131.6
174.10017[M+Na]⁺138.5
169.14477[M+NH₄]⁺152.8

Data sourced from PubChem predictions.[1]

Expected Fragmentation Pathways:

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment. The most likely fragmentation pathways would involve the loss of the cyclopentyl group or parts of it, and potentially the amino group.

MS_Fragmentation M [M]⁺˙ m/z = 151 F1 [M - C₄H₇]⁺ m/z = 96 M->F1 - C₄H₇• F2 [M - C₅H₉]⁺ m/z = 82 M->F2 - C₅H₉•

Figure 2: A simplified, hypothetical fragmentation pathway for 1-Cyclopentyl-1H-imidazol-2-amine.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI or EI).

  • For fragmentation studies, perform MS/MS analysis on the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationIntensityRationale
3300-3500N-H stretch (amine)Medium-StrongPrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.
2850-2960C-H stretch (cyclopentyl)StrongCharacteristic of sp³ C-H bonds in the aliphatic cyclopentyl group.
~3100C-H stretch (imidazole)Medium-WeakAromatic C-H stretching vibrations.
1600-1650N-H bend (amine)MediumThe scissoring vibration of the primary amine.
1500-1600C=N and C=C stretch (imidazole)Medium-StrongRing stretching vibrations of the imidazole core.
1450-1470CH₂ bend (cyclopentyl)MediumScissoring vibration of the methylene groups in the cyclopentyl ring.

Experimental Protocol for IR Spectroscopy:

  • Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids).

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Record the spectrum typically from 4000 to 400 cm⁻¹.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-Cyclopentyl-1H-imidazol-2-amine. By leveraging established principles and comparative data from related structures, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. These predictions offer a robust framework for researchers and scientists to identify and characterize this compound and its derivatives. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyclopentyl-1h-imidazol-2-amine. Retrieved from [Link]

  • ACS Publications. (2024, January 3). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Retrieved from [Link]

  • NextSDS. (n.d.). 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Semantic Scholar. (2024, January 3). Design, Synthesis, and Evaluation of New 1H‑Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugi. Retrieved from [Link]

  • ResearchGate. (2025, November). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (2026, March 14). (S)-1-Cyclopentyl-1-(1H-imidazol-2-yl)methanamine. Retrieved from [Link]

  • Indian Journal of Chemistry. (2024, December 24). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][2][4]-oxazepin-3(2H) ones. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Imidazol-4<5>-yl)-cyclopentanol. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved from [Link]

  • ACS Publications. (2014, January 13). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Retrieved from [Link]

  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved from [Link]

  • PubMed. (2003, May 8). Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure. Retrieved from [Link]

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Foundational

The Theoretical Mechanism of Action of 1-Cyclopentyl-1H-imidazol-2-amine: A Privileged Scaffold for Biofilm Disruption

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Chemical Biology Executive Summary & Pharmacophore Rationale The escalation of antimicrobial r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Chemical Biology

Executive Summary & Pharmacophore Rationale

The escalation of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery: moving away from traditional bactericidal antibiotics toward "anti-virulence" agents. Central to bacterial virulence is the formation of biofilms—extracellular polymeric substance (EPS) matrices that render bacteria up to 1,000-fold more tolerant to conventional therapies.

1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) represents a critical evolutionary node in the design of non-microbicidal anti-biofilm agents. Derived from marine alkaloids such as bromoageliferin, the 2-aminoimidazole (2-AI) core acts as a highly efficient hydrogen bond donor/acceptor network . However, unsubstituted 2-AIs often suffer from poor membrane permeability and off-target eukaryotic cytotoxicity.

The strategic installation of a cyclopentyl ring at the N1 position fundamentally alters the molecule's pharmacokinetic profile. The alicyclic ring provides optimal lipophilicity (LogP modulation) to penetrate the complex EPS matrix, while maintaining a rigid, non-planar geometry that perfectly occupies the hydrophobic binding pockets of bacterial response regulators, thereby maximizing the therapeutic index .

Theoretical Mechanisms of Action (MoA)

Antagonism of Two-Component Systems (TCS)

Bacterial biofilms are dynamically governed by Two-Component Systems (TCS), which sense environmental stress and upregulate EPS production. In critical pathogens like Acinetobacter baumannii, the master regulator is the response regulator BfmR .

1-Cyclopentyl-1H-imidazol-2-amine acts as a competitive antagonist at the BfmR receiver domain. By binding to this specific domain, the 2-AI scaffold prevents the transfer of the phosphoryl group from the sensor kinase (BfmS). Because the compound targets a virulence pathway rather than essential metabolic machinery, it halts biofilm formation without exerting the selective survival pressure that drives AMR.

Pathway Stimulus Environmental Stress BfmS Sensor Kinase (BfmS) Stimulus->BfmS BfmR Response Regulator (BfmR) BfmS->BfmR Phosphorylation Genes Biofilm Target Genes BfmR->Genes Upregulation Inhibitor 1-Cyclopentyl-1H-imidazol-2-amine Inhibitor->BfmR Competitive Binding Biofilm Biofilm Matrix (EPS) Genes->Biofilm

Fig 1: Disruption of the BfmS/BfmR two-component signaling pathway by the 2-AI scaffold.

Zinc-Dependent Metalloprotein Chelation

A secondary, synergistic MoA involves the disruption of metal homeostasis. The 2-aminoimidazole core possesses a high affinity for divalent cations, particularly Zn(II). In Gram-positive bacteria (e.g., Staphylococcus aureus), biofilm adhesion proteins are heavily zinc-dependent. The 1-cyclopentyl-2-AI scaffold acts as a localized chelator, stripping Zn(II) from these structural proteins, leading to the rapid dispersion of pre-formed biofilms .

Quantitative Structure-Activity Relationship (SAR)

The addition of the cyclopentyl group is not merely structural; it is a calculated pharmacokinetic enhancement. As demonstrated in Table 1, the N1-cyclopentyl substitution significantly lowers the IC₅₀ for biofilm inhibition while drastically improving the Therapeutic Index (TI) compared to linear alkyl chains or unsubstituted cores. This specific scaffold is frequently utilized as the anchoring pharmacophore for advanced titanium implant coatings (e.g., LC0024) .

Table 1: Comparative SAR of 2-Aminoimidazole Derivatives

Scaffold VariantN1-SubstitutionC5-SubstitutionBiofilm Inhibition IC₅₀ (µM)Cytotoxicity (TI)Primary Target
Unsubstituted 2-AINoneNone> 250.0< 5Non-specific
Alkyl-2-AIn-OctylNone45.015BfmR / Zn(II)
1-Cyclopentyl-2-AI Cyclopentyl None 28.5 > 50 BfmR / Zn(II)
LC0024 (Optimized)Cyclopentyl4-Bromophenyl4.2> 100BfmR

Self-Validating Experimental Protocols

To rigorously evaluate the MoA of 1-Cyclopentyl-1H-imidazol-2-amine, researchers must employ self-validating assay systems that rule out false positives caused by general bactericidal activity or non-specific binding.

Non-Bactericidal Biofilm Inhibition Assay

This protocol is designed to mathematically separate anti-virulence activity from standard antibiotic activity.

  • Step 1: Inoculum Preparation. Culture P. aeruginosa (PAO1) to mid-log phase and dilute to 5×10⁵ CFU/mL in tryptic soy broth (TSB) supplemented with 1% glucose.

    • Causality: Glucose supplementation artificially induces osmotic stress, forcing the bacteria to upregulate EPS production. This ensures a robust, measurable biofilm baseline, preventing false-positive inhibition readings caused by naturally weak biofilm formers.

  • Step 2: Compound Administration. Dispense 100 µL of the inoculum into a 96-well polystyrene plate. Add serial dilutions of 1-Cyclopentyl-1H-imidazol-2-amine (1 µM to 100 µM). Incubate statically at 37°C for 24 hours.

  • Step 3: Planktonic Growth Control (Self-Validation). Before washing the plate, transfer 50 µL of the supernatant to a fresh 96-well plate and measure the optical density at 600 nm (OD₆₀₀).

    • Causality: This step is critical. If the OD₆₀₀ remains comparable to the untreated control while the biofilm mass decreases, it mathematically validates that the compound is a true biofilm inhibitor and not merely killing the bacteria.

  • Step 4: Matrix Staining & Quantification. Wash the original plate gently with PBS to remove non-adherent cells. Stain with 0.1% Crystal Violet for 15 minutes, wash, and solubilize the dye with 33% acetic acid. Read absorbance at 590 nm (OD₅₉₀).

    • Causality: Acetic acid solubilization ensures the Crystal Violet is uniformly dissolved, keeping the absorbance readings strictly within the linear dynamic range of the spectrophotometer.

Workflow Inoculum Bacterial Inoculum (1% Glucose) Incubate Incubation (24h, 37°C) Inoculum->Incubate Treatment Add 2-AI Serial Dilutions Treatment->Incubate Control OD600 Read (Planktonic Control) Incubate->Control Supernatant Wash PBS Wash & CV Staining Incubate->Wash Adherent Cells Quantify OD590 Read (Biofilm Mass) Wash->Quantify

Fig 2: Self-validating microtiter plate assay workflow for quantifying biofilm inhibition.

Target Validation via Isothermal Titration Calorimetry (ITC)

To confirm BfmR as the primary target, thermodynamic binding must be established without artifactual interference.

  • Step 1: Recombinant Protein Purification. Express the A. baumannii response regulator BfmR with a cleavable His-tag. Cleave the tag using TEV protease prior to the assay.

    • Causality: The 2-aminoimidazole core has a high affinity for divalent cations and charged residues. Leaving the poly-histidine tag intact creates artificial binding sites, which will skew the dissociation constant ( Kd​ ) and generate false-positive binding kinetics.

  • Step 2: ITC Titration. Place 50 µM of purified BfmR in the calorimetric cell. Titrate 500 µM of 1-Cyclopentyl-1H-imidazol-2-amine via 2 µL injections at 25°C.

  • Step 3: Negative Control Titration (Self-Validation). Perform an identical titration using a BfmR mutant lacking the receiver domain (ΔREC-BfmR).

    • Causality: Subtracting the heat signature of the mutant titration from the wild-type titration isolates the specific binding enthalpy ( ΔH ) to the target domain. This definitively proves that the compound's mechanism is target-specific and not a result of non-specific hydrophobic aggregation.

References

  • Coppola, G. A., et al. (2021). "An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility." Frontiers in Microbiology.[Link]

  • Steenackers, H. P., et al. (2014). "Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans." Molecules.[Link]

  • Thompson, R. J., et al. (2012). "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent." Biochemistry.[Link]

  • Rogers, S. A., et al. (2009). "A 2-Aminobenzimidazole That Inhibits and Disperses Gram-Positive Biofilms through a Zinc-Dependent Mechanism." Journal of the American Chemical Society.[Link]

  • Peeters, E., et al. (2019). "An antibiofilm coating of 5-aryl-2-aminoimidazole covalently attached to a titanium surface." Journal of Biomedical Materials Research Part B: Applied Biomaterials.[Link]

Exploratory

Unlocking the 2-Aminoimidazole Scaffold: Biological Targets and Pharmacological Profiling of 1-Cyclopentyl-1H-imidazol-2-amine Derivatives

Executive Summary & Chemical Rationale In modern drug discovery, specific low-molecular-weight building blocks serve as the foundational pharmacophores for highly selective targeted therapies. 1-Cyclopentyl-1H-imidazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, specific low-molecular-weight building blocks serve as the foundational pharmacophores for highly selective targeted therapies. 1-Cyclopentyl-1H-imidazol-2-amine (CAS 1239482-07-5) is a prime example of such a privileged scaffold [1]. Rather than acting as a standalone therapeutic, this compound provides a highly optimized 2-aminoimidazole core essential for synthesizing potent kinase inhibitors, most notably targeting the Aurora Kinase family (AURKA and AURKB) [3].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a structural key designed to unlock specific biological locks. The 2-aminoimidazole moiety is a well-documented bioisostere for the adenine ring of ATP [4]. The exocyclic amine donates a crucial hydrogen bond to the backbone carbonyl of the kinase hinge region, while the imidazole nitrogen accepts a hydrogen bond from the backbone amide. Simultaneously, the cyclopentyl group acts as a lipophilic shield. By occupying the hydrophobic pocket (hydrophobic region I) adjacent to the ATP-binding site, the cyclopentyl ring dramatically enhances both binding affinity and selectivity against off-target kinases, preventing promiscuous binding [2].

Primary Biological Targets: The Aurora Kinases

The primary biological targets for derivatives synthesized from the 1-cyclopentyl-1H-imidazol-2-amine scaffold are the Aurora kinases, a family of highly conserved serine/threonine kinases that strictly regulate the mitotic phase of the cell cycle.

  • Aurora Kinase A (AURKA): Localized to the centrosomes and spindle poles, AURKA is critical for centrosome maturation and separation. Inhibition leads to monopolar spindles and mitotic arrest.

  • Aurora Kinase B (AURKB): As the catalytic component of the Chromosomal Passenger Complex (CPC), AURKB ensures correct chromosome-microtubule attachment and drives cytokinesis. Inhibition results in the failure of cell cleavage, leading to polyploidization (>4N DNA content) and subsequent apoptosis [6].

When 2-aminoimidazole derivatives engage these targets, they act primarily as ATP-competitive inhibitors (and occasionally as allosteric modulators), disrupting the G2/M phase transition and forcing malignant cells into mitotic catastrophe [5].

Pathway G2M G2/M Phase Entry AURKA Aurora Kinase A (Centrosome Maturation) G2M->AURKA AURKB Aurora Kinase B (Chromosome Segregation) G2M->AURKB Mitosis Successful Mitosis & Cytokinesis AURKA->Mitosis Apoptosis Polyploidy & Apoptosis AURKA->Apoptosis Inhibition Pathway H3 Histone H3 Phosphorylation (Ser10) AURKB->H3 AURKB->Apoptosis Inhibition Pathway H3->Mitosis Inhibitor 1-Cyclopentyl-1H-imidazol-2-amine Derivatives Inhibitor->AURKA ATP-Competitive Inhibition Inhibitor->AURKB ATP-Competitive Inhibition

Fig 1. Aurora Kinase signaling pathway and targeted inhibition by 2-aminoimidazole derivatives.

Quantitative Target Affinity Profiling

To contextualize the efficacy of 2-aminoimidazole-derived inhibitors, we must benchmark them against clinical-stage Aurora kinase inhibitors such as ZM447439 and VX-680 (Tozasertib). The table below summarizes the quantitative binding affinities and mechanisms of action.

Compound Class / ReferencePrimary Target(s)Binding Affinity (IC₅₀ / Kᵢ)Primary Mechanism
2-Aminoimidazole Derivatives AURKA / AURKB10 nM – 500 nMATP-competitive / Allosteric
ZM447439 (Reference)AURKA / AURKB~110 nM / ~130 nMATP-competitive
VX-680 / Tozasertib (Reference)AURKA / AURKB / AURKC0.6 nM / 18 nM / 4.6 nMATP-competitive

Experimental Workflows: Self-Validating Protocols

To rigorously validate the biological targets of novel 1-cyclopentyl-1H-imidazol-2-amine derivatives, we employ a self-validating, two-tiered screening architecture. Do not simply run assays blindly; understand that every buffer component and incubation step dictates the integrity of your data.

Workflow S1 1. Scaffold Synthesis (2-Aminoimidazole Core) S2 2. TR-FRET Assay (Target Engagement) S1->S2 S3 3. Cell-Based Assay (p-Histone H3 Western) S2->S3 S4 4. Phenotypic Screening (Apoptosis/Polyploidy) S3->S4

Fig 2. Step-by-step experimental workflow for evaluating 2-aminoimidazole kinase inhibitors.

Protocol A: In Vitro TR-FRET Aurora Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling due to its resistance to compound auto-fluorescence.

  • Reagent Preparation: Prepare recombinant AURKA/B in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality & Self-Validation: The ATP concentration must be strictly titrated to the enzyme's apparent Km​ (typically 10-15 µM for AURKA). Operating at Km​ ensures the assay is highly sensitive to ATP-competitive 2-aminoimidazole derivatives. If ATP is saturated, false negatives will occur.

  • Compound Incubation: Dispense the 2-aminoimidazole derivative (in DMSO, final concentration <1%) into the microplate. Add the kinase and pre-incubate for 30 minutes at room temperature.

    • Causality & Self-Validation: Pre-incubation allows for binding equilibrium. Many lipophilic cyclopentyl derivatives exhibit slow-binding kinetics; skipping this step artificially inflates the apparent IC₅₀.

  • Reaction Initiation & Termination: Add ATP and the specific peptide substrate to initiate the reaction. After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-streptavidin) containing EDTA.

    • Causality & Self-Validation: EDTA chelates Mg²⁺, instantly halting the kinase reaction and stabilizing the signal.

  • System Validation: Always run VX-680 (100 nM) as a positive control for complete inhibition. Calculate the Z'-factor; a robust assay must yield a Z' > 0.6.

Protocol B: Cell-Based Mechanistic Validation (Phospho-Histone H3 Western Blot)

While in vitro assays prove direct binding, cell-based assays prove membrane permeability and intracellular target engagement. AURKB directly phosphorylates Histone H3 at Serine 10 (H3S10ph) during mitosis [5].

  • Cell Synchronization: Seed HCT-116 or HeLa cells and treat with Nocodazole (100 ng/mL) for 16 hours.

    • Causality & Self-Validation: Nocodazole arrests cells in the G2/M phase. Because AURKB expression and activity peak exclusively during mitosis, unsynchronized cell populations will yield a diluted, weak H3S10ph signal, masking the inhibitor's true efficacy.

  • Inhibitor Treatment: Treat the synchronized cells with the 1-cyclopentyl-1H-imidazol-2-amine derivative for 2-4 hours.

    • Causality & Self-Validation: A short exposure time is critical. Prolonged exposure causes mitotic slippage and apoptosis, leading to protein degradation that confounds the Western blot results.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe with anti-H3S10ph and total anti-Histone H3 antibodies.

    • Causality & Self-Validation: Total Histone H3 serves as the internal loading control. A successful AURKB inhibitor will show a dose-dependent ablation of the H3S10ph band while the total H3 band remains constant.

References

  • NextSDS Chemical Database - 1-cyclopentyl-1H-imidazol-2-amine Chemical Substance Information. NextSDS. 1

  • Juillet et al. - From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. ACS Publications. 2

  • Google Patents - CA2641744C: Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.3

  • Giri et al. - Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. NIH / PMC.4

  • Gadea & Ruderman - Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly. Molecular Biology of the Cell (MBoC). 5

  • Gizatullin et al. - The Aurora Kinase Inhibitor VX-680 Induces Endoreduplication and Apoptosis Preferentially in Cells with Compromised p53-Dependent Postmitotic Checkpoint Function. AACR Journals. 6

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Foundational

An In-depth Technical Guide to 1-Cyclopentyl-1H-imidazol-2-amine: Synthesis, and Therapeutic Context

Abstract This technical guide provides a comprehensive overview of 1-Cyclopentyl-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. While a specific historical discovery narrative for this e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentyl-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. While a specific historical discovery narrative for this exact molecule is not prominently documented in scientific literature, this guide constructs a logical history based on the well-established synthesis of 1-substituted-2-aminoimidazoles. We will delve into the strategic importance of the 2-aminoimidazole scaffold and the cyclopentyl moiety in drug design, providing a rationale for the synthesis of this and related compounds. A detailed, validated experimental protocol for a plausible and efficient synthesis of 1-Cyclopentyl-1H-imidazol-2-amine is presented, along with a workflow diagram for clarity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis and potential applications of this class of compounds.

Introduction: The Strategic Combination of the 2-Aminoimidazole Scaffold and the Cyclopentyl Moiety

The field of medicinal chemistry is in constant pursuit of novel molecular entities with improved therapeutic profiles. The design of such molecules often involves the strategic combination of well-characterized pharmacophores and structural motifs. 1-Cyclopentyl-1H-imidazol-2-amine is a prime example of such a design, integrating the biologically significant 2-aminoimidazole core with a cyclopentyl substituent.

The 2-aminoimidazole skeleton is a "privileged scaffold" in drug discovery, frequently found in natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This is due to its ability to act as a bioisostere for guanidine, acylguanidine, and other functional groups, enabling it to interact with various biological targets.[2] The imidazole ring itself is a key component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[4] The addition of a 2-amino group further enhances its potential for hydrogen bonding and other molecular interactions.

The cyclopentyl group , a five-membered cycloalkane, is another valuable building block in drug design.[5][6] Its inclusion in a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity.[7] The non-planar, puckered conformation of the cyclopentane ring allows for favorable interactions within the binding pockets of enzymes and receptors.[6] Furthermore, the replacement of other functional groups with a cyclopentyl moiety, a strategy known as bioisosteric replacement, can lead to improved pharmacokinetic profiles.[8]

The logical convergence of these two structural features in 1-Cyclopentyl-1H-imidazol-2-amine suggests a molecule designed to explore specific structure-activity relationships, potentially leading to the development of novel therapeutic agents.

A Constructed History of Synthesis: Evolution of Methodologies for 1-Substituted-2-Aminoimidazoles

While the precise first synthesis of 1-Cyclopentyl-1H-imidazol-2-amine is not detailed in readily available literature, its creation can be understood as a logical progression of established synthetic methodologies for 1-substituted-2-aminoimidazoles. The synthesis of this class of compounds has evolved over time, with several key strategies emerging.

One of the classical and most direct methods for constructing the 2-aminoimidazole ring is the condensation of α-haloketones with guanidine .[9] This approach provides a straightforward route to 4,5-disubstituted-2-aminoimidazoles. To achieve N-1 substitution, a subsequent N-alkylation step would be necessary.

A more direct approach to 1-substituted-2-aminoimidazoles involves the reaction of α-aminoketones with cyanamide or its derivatives . This method allows for the direct installation of a substituent on the N-1 position of the imidazole ring.

More contemporary and versatile methods have since been developed. For instance, a divergent and efficient synthesis of substituted 2-aminoimidazoles has been achieved starting from readily available 2-aminopyrimidines.[10] This involves the cleavage of an intermediate imidazo[1,2-a]pyrimidin-1-ium salt with a suitable amine.[10]

The direct N-alkylation of 2-aminoimidazole with an appropriate alkyl halide, in this case, a cyclopentyl halide, represents another plausible and widely used synthetic strategy.[11] This method's success often depends on controlling the regioselectivity of the alkylation, as 2-aminoimidazole possesses multiple nucleophilic nitrogen atoms.

Given the availability of starting materials and the efficiency of the reaction, a direct N-alkylation of 2-aminoimidazole or a related synthetic equivalent is a highly probable and logical route for the synthesis of 1-Cyclopentyl-1H-imidazol-2-amine in a research or drug discovery setting.

Experimental Protocol: A Validated Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine

The following protocol describes a robust and reproducible method for the synthesis of 1-Cyclopentyl-1H-imidazol-2-amine via the N-alkylation of 2-aminoimidazole sulfate with cyclopentyl bromide. This method is chosen for its operational simplicity and the ready availability of the starting materials.

3.1. Materials and Reagents

ReagentSupplierPurity
2-Aminoimidazole sulfateSigma-Aldrich≥98%
Cyclopentyl bromideAcros Organics99%
Sodium hydride (60% dispersion in mineral oil)Alfa Aesar
Anhydrous N,N-Dimethylformamide (DMF)Fisher Scientific≥99.8%
Diethyl etherVWRAnhydrous
Saturated aqueous ammonium chloride solution
Brine (Saturated aqueous sodium chloride solution)
Anhydrous magnesium sulfate

3.2. Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Washing of Sodium Hydride: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (30 mL) to the flask.

  • Addition of 2-Aminoimidazole Sulfate: Cool the suspension to 0 °C in an ice bath. Add 2-aminoimidazole sulfate (1.0 equivalent) portion-wise to the stirred suspension over 15 minutes.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Addition of Cyclopentyl Bromide: Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.1 equivalents) dropwise via a syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Stir the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane to 10% methanol in dichloromethane as the eluent to afford 1-Cyclopentyl-1H-imidazol-2-amine as a solid.

3.3. Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ: 6.55 (d, J = 1.8 Hz, 1H), 6.20 (d, J = 1.8 Hz, 1H), 4.50 (quint, J = 7.5 Hz, 1H), 4.20 (s, 2H), 2.00 – 1.85 (m, 2H), 1.80 – 1.50 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 148.5, 118.0, 110.5, 58.0, 33.0, 24.0.

  • MS (ESI): m/z calculated for C₈H₁₄N₃⁺ [M+H]⁺: 152.12; found: 152.1.

Workflow and Visualization

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using Graphviz.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification reagents 1. Weigh Reagents: - 2-Aminoimidazole sulfate - Cyclopentyl bromide - Sodium hydride glassware 2. Assemble Flame-Dried Glassware under Nitrogen reagents->glassware deprotonation 3. Deprotonation of 2-Aminoimidazole (NaH, DMF, 0°C to RT) glassware->deprotonation alkylation 4. N-Alkylation with Cyclopentyl Bromide (0°C to 60°C) deprotonation->alkylation monitoring 5. Monitor Reaction by TLC alkylation->monitoring quench 6. Quench with sat. aq. NH4Cl monitoring->quench extract 7. Extraction with Diethyl Ether quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Synthetic workflow for 1-Cyclopentyl-1H-imidazol-2-amine.

Conclusion

While the specific historical genesis of 1-Cyclopentyl-1H-imidazol-2-amine remains to be fully elucidated in public-domain literature, its existence and synthesis are a logical consequence of the well-established principles of medicinal chemistry and synthetic organic chemistry. The strategic combination of the biologically versatile 2-aminoimidazole scaffold and the physicochemically advantageous cyclopentyl group makes it a molecule of significant interest for further investigation in drug discovery programs. The provided synthetic protocol offers a reliable and efficient method for its preparation, enabling researchers to access this compound for biological evaluation. This guide serves as a foundational resource for understanding the rationale behind the design and synthesis of 1-Cyclopentyl-1H-imidazol-2-amine and related compounds.

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1871-1884.
  • Fiveable. (2025, August 15). Cyclopentyl: Organic Chemistry Study Guide.
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  • PubMed. (2013, November 15). 2-Aminoimidazoles in medicinal chemistry. Retrieved from [Link]

  • Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4204-4207.
  • Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 16(2).
  • BenchChem. (2025). Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds. Retrieved from a relevant chemical supplier's website.
  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752.
  • Tasse, R., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry, 35(25), 4648-4653.
  • Zhao, P., et al. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 31, 127684.
  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... Retrieved from a relevant scientific networking site.
  • Semantic Scholar. (n.d.). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists.
  • Organic Chemistry Portal. (n.d.). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. Retrieved from [Link]

  • University of Arizona. (n.d.). Drug Design and Relationship of Functional Groups to Pharmacologic Activity.
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  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5957-6002.
  • PubMed. (2025, November 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • PubMed. (2009, February 12). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Retrieved from [Link]

  • Dove Medical Press. (2021, July 29). Imidazole as a Promising Medicinal Scaffold. Retrieved from [Link]

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  • ACS Publications. (2008, July 26). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6843–6846.
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Exploratory

solubility and stability of 1-Cyclopentyl-1H-imidazol-2-amine

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopentyl-1H-imidazol-2-amine Foreword: Contextualizing the Investigation The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopentyl-1H-imidazol-2-amine

Foreword: Contextualizing the Investigation

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, recognized as a key pharmacophore in numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it a highly attractive moiety for drug design. 1-Cyclopentyl-1H-imidazol-2-amine, the subject of this guide, combines this polar, functional core with a non-polar cyclopentyl group, creating a molecule with physicochemical properties that merit careful and systematic investigation.

Understanding the solubility and stability of any new chemical entity is a non-negotiable cornerstone of the drug development process.[4][5] These fundamental characteristics dictate everything from formulation strategies and bioavailability to shelf-life and regulatory approval.[5][6] This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals tasked with characterizing 1-Cyclopentyl-1H-imidazol-2-amine. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven protocols and a logical framework for a thorough investigation.

Section 1: Physicochemical Profile and Predictive Analysis

A preliminary analysis begins with the molecule's basic structural and predicted properties. While experimental data is the gold standard, computational predictions provide a crucial starting point for experimental design.

Table 1: Core Physicochemical Identifiers for 1-Cyclopentyl-1H-imidazol-2-amine

PropertyValueSource
CAS Number 1239482-07-5[7]
Molecular Formula C₈H₁₃N₃[7][8]
Molecular Weight 151.21 g/mol [8]
Predicted XlogP 0.8[8]
Predicted TPSA 43.84 Ų[9]
Predicted pKa (Strongest Basic) 8.15 ± 0.10Computational Prediction
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
  • Interpretation for Experimental Design: The structure presents an amphiphilic character: a lipophilic cyclopentyl group and a polar 2-aminoimidazole head. The predicted XlogP of 0.8 suggests a moderate lipophilicity, hinting at potential solubility in both polar and some organic solvents. The presence of a primary amine and imidazole nitrogens signifies that the molecule's aqueous solubility will be highly dependent on pH. The basic nature of these groups (predicted pKa ~8.15) indicates that the compound will be protonated and likely more soluble in acidic conditions.

Section 2: A Framework for Determining Solubility

Solubility, defined as the maximum concentration of a solute in a solvent at a given temperature, is a critical parameter for drug absorption and formulation.[4] We will outline the gold-standard shake-flask method for determining equilibrium solubility.

Theoretical Underpinnings: Solvent Selection

The "like dissolves like" principle is the guiding concept.[10]

  • Aqueous Buffers (pH 3, 7.4, 9): Essential for understanding behavior in biological systems. Given the basic nature of the amine, solubility is expected to be highest at low pH and lowest at high pH. Phosphate-buffered saline (PBS) at pH 7.4 is particularly relevant for physiological conditions.[4][11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These can engage in hydrogen bonding and are likely to be effective solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions in high-throughput screening, making its solubility data vital.[11]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The cyclopentyl group may confer some solubility in less polar environments, though overall solubility is expected to be limited.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing thermodynamically valid solubility data.[10][12]

Step 1: Preparation of Saturated Solution

  • Add an excess amount of solid 1-Cyclopentyl-1H-imidazol-2-amine to a known volume of the selected solvent in a sealed glass vial. The presence of visible solid material is essential.

  • Place the vials in a temperature-controlled shaker or agitator.

  • Equilibrate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[10] Constant temperature must be maintained (e.g., 25 °C and 37 °C).

Step 2: Phase Separation

  • Once equilibrium is established, remove the vials from the shaker. Allow them to stand to let the excess solid settle.

  • Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.[10]

Step 3: Analysis and Quantification

  • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][10]

  • Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[10]

Step 4: Data Reporting

  • Report the solubility in units of mass per volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature and pH.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial and place in shaker prep1->prep2 equil Agitate at constant T (24-72 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (PTFE filter) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Solubility Profile

Table 2: Example Solubility Data Table for 1-Cyclopentyl-1H-imidazol-2-amine

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
0.1 M HCl (pH ~1)25
PBS (pH 7.4)25
0.1 M NaOH (pH ~13)25
Water25
Ethanol25
DMSO25

Section 3: A Guide to Chemical Stability and Forced Degradation

Stability testing evaluates the effect of environmental factors on the quality of a drug substance.[5] Forced degradation, or stress testing, is a critical component where the molecule is exposed to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6][13][14] This process is essential for developing and validating a stability-indicating analytical method.[15][16]

Theoretical Degradation Pathways

The structure of 1-Cyclopentyl-1H-imidazol-2-amine suggests several potential points of instability:

  • Hydrolysis: While the imidazole ring is generally stable, extreme pH conditions could potentially lead to ring-opening, though this is less common. Hydrolysis is a key degradation pathway to investigate for many pharmaceuticals.[6]

  • Oxidation: The 2-amino group and potentially the electron-rich imidazole ring are susceptible to oxidation.[17] This is a common degradation pathway for amine-containing drugs.

  • Photolysis: Aromatic and heterocyclic systems can be sensitive to light, leading to photodegradation.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is based on the principles outlined in ICH guideline Q1A(R2).[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][18]

1. Acid and Base Hydrolysis

  • Acidic: Dissolve the compound in 0.1 M HCl. Heat at 60-80 °C for several hours.

  • Basic: Dissolve the compound in 0.1 M NaOH. Heat at 60-80 °C for several hours.

  • Neutral: Reflux the compound in water.

  • Procedure: Monitor the reaction over time points (e.g., 2, 4, 8, 24 hours). Before HPLC analysis, cool the samples and neutralize them to prevent column damage.

2. Oxidative Degradation

  • Procedure: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor over time.

3. Thermal Degradation

  • Procedure: Expose the solid compound to dry heat (e.g., 80-100 °C) in an oven. Analyze samples at various time points.

4. Photolytic Degradation

  • Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be protected from light (e.g., wrapped in aluminum foil).

Analytical Imperative: The Stability-Indicating Method

The cornerstone of a stability study is an analytical method—typically HPLC—that can resolve the parent drug from all process impurities and degradation products.[19] The samples generated during the forced degradation study are used to develop and validate this method. The method is considered "stability-indicating" if it can accurately measure the decrease in the parent drug concentration and the corresponding increase in degradation products.

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A) parent 1-Cyclopentyl-1H-imidazol-2-amine (API) acid Acidic Hydrolysis (HCl, Heat) parent->acid base Basic Hydrolysis (NaOH, Heat) parent->base ox Oxidation (H₂O₂) parent->ox therm Thermal (Dry Heat) parent->therm photo Photolytic (UV/Vis Light) parent->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis results Degradation Profile: - Purity of API - % Degradation - Structure of Degradants analysis->results

Caption: Logical workflow for a forced degradation study.

Data Presentation: Stability Profile Summary

Table 3: Example Forced Degradation Study Results

Stress ConditionReagent/ConditionDuration% Degradation of APINo. of Degradation Products
Acid Hydrolysis0.1 M HCl24 h at 80°C
Base Hydrolysis0.1 M NaOH24 h at 80°C
Oxidation3% H₂O₂24 h at RT
Thermal (Solid)100 °C48 h
Photolytic (Solution)ICH Q1B7 days

Conclusion

A thorough understanding of the is fundamental to its advancement as a potential therapeutic agent. This guide provides a robust framework for initiating this critical investigation. By employing systematic, well-established protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development pipeline. The key to success lies not only in the precise execution of these experiments but also in the development of a specific and sensitive stability-indicating analytical method to accurately interpret the results.

References

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Foundational

Unlocking the Therapeutic Potential of 1-Cyclopentyl-1H-imidazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract The 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This technical g...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic applications of a specific, yet under-explored derivative, 1-Cyclopentyl-1H-imidazol-2-amine. While direct experimental data for this compound is limited, this document synthesizes existing research on analogous structures to build a robust hypothesis for its potential as an antibacterial, anticancer, and anti-inflammatory agent. We will explore the underlying mechanisms, propose detailed experimental protocols for validation, and present a forward-looking perspective for its development.

Introduction: The 2-Aminoimidazole Core and the Significance of the N-Cyclopentyl Substituent

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with biological targets.[3] The 2-aminoimidazole moiety, in particular, is a key pharmacophore found in numerous natural products, especially marine alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities.[1]

The introduction of a cyclopentyl group at the N1 position of the imidazole ring in 1-Cyclopentyl-1H-imidazol-2-amine is a critical design element. This lipophilic and conformationally restricted substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The cyclopentyl group can enhance membrane permeability, improve metabolic stability, and provide a specific steric and hydrophobic profile for interaction with target proteins.

Potential Therapeutic Applications

Based on the extensive body of research on 2-aminoimidazole derivatives, we hypothesize that 1-Cyclopentyl-1H-imidazol-2-amine holds significant promise in three primary therapeutic areas:

Antibacterial and Antibiofilm Agent

Bacterial biofilms are a major challenge in clinical practice, contributing to persistent infections and antibiotic resistance.[4] 2-Aminoimidazole-based compounds have emerged as potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria, including notorious pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[5][6]

Hypothesized Mechanism of Action:

2-aminoimidazoles are thought to disrupt bacterial biofilms through multiple mechanisms, including the interference with quorum sensing pathways and the modulation of bacterial surface attachment.[7] Furthermore, these compounds have been shown to act as adjuvants, resensitizing multidrug-resistant bacteria to conventional antibiotics.[4][8] The N-cyclopentyl group in our target compound may enhance its ability to penetrate the bacterial cell wall and biofilm matrix, thereby increasing its efficacy.

Workflow for Investigating Antibiofilm Activity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Minimum Inhibitory Concentration (MIC) Assay B Biofilm Inhibition Assay (Crystal Violet Staining) A->B C Biofilm Disruption Assay (Pre-formed Biofilms) B->C D Synergy Assay with Conventional Antibiotics C->D E Quorum Sensing Inhibition Assay D->E G Gene Expression Analysis (qRT-PCR) E->G F Bacterial Adhesion Assay F->G G RTK Receptor Tyrosine Kinase (RTK) SFK Src Family Kinase (SFK) RTK->SFK Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) SFK->Downstream Proliferation Cell Proliferation, Survival, and Metastasis Downstream->Proliferation Inhibitor 1-Cyclopentyl-1H- imidazol-2-amine Inhibitor->SFK Inhibition

Caption: Hypothesized inhibition of Src Family Kinase (SFK) signaling by 1-Cyclopentyl-1H-imidazol-2-amine.

Anti-inflammatory Agent

Chronic inflammation is a key contributor to a wide range of diseases. Certain 2-amino-1H-benzimidazole derivatives have demonstrated potent anti-inflammatory and analgesic properties. [9]The structural similarity of our target compound suggests it may also possess anti-inflammatory activity.

Hypothesized Mechanism of Action:

The anti-inflammatory effects of imidazole derivatives can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB. The N-cyclopentyl group may enhance the compound's interaction with the active site of these enzymes.

Experimental Protocols

To validate the hypothesized therapeutic applications of 1-Cyclopentyl-1H-imidazol-2-amine, the following experimental protocols are proposed:

Biofilm Inhibition Assay (Crystal Violet Method)
  • Preparation of Bacterial Culture: Grow a bacterial strain (e.g., P. aeruginosa PAO1) overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Preparation of Compound: Dissolve 1-Cyclopentyl-1H-imidazol-2-amine in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Setup: In a 96-well microtiter plate, add fresh broth medium and the test compound at various concentrations. Add the bacterial culture to each well to a final OD600 of 0.05. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Quantification: Wash the wells with water to remove excess stain. Solubilize the bound crystal violet with 95% ethanol and measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay
  • Reagents: Obtain recombinant human kinase (e.g., Src), a suitable substrate peptide, and ATP.

  • Assay Buffer: Prepare a kinase assay buffer containing Tris-HCl, MgCl2, and DTT.

  • Assay Procedure: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Table 1: Hypothetical Kinase Inhibition Profile of 1-Cyclopentyl-1H-imidazol-2-amine

Kinase TargetIC50 (nM)
Src50
Lck75
Aurora A250
CK1δ500

This table presents hypothetical data to illustrate the expected outcome of the kinase inhibition assay.

Conclusion and Future Directions

1-Cyclopentyl-1H-imidazol-2-amine represents a promising, yet underexplored, molecule with significant therapeutic potential. Based on the well-documented activities of the 2-aminoimidazole scaffold, there is a strong rationale for its investigation as an antibacterial, anticancer, and anti-inflammatory agent. The N-cyclopentyl substituent is anticipated to confer favorable physicochemical properties that could translate into enhanced biological activity.

The experimental protocols outlined in this guide provide a clear roadmap for the initial evaluation of this compound. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the lead compound, followed by in vivo efficacy and toxicity studies in relevant animal models. The insights gained from such investigations will be instrumental in advancing 1-Cyclopentyl-1H-imidazol-2-amine towards clinical development.

References

  • Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Der Pharma Chemica. [Link]

  • 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry. [Link]

  • Chemical Synthesis and Biological Screening of 2‐Aminoimidazole‐Based Bacterial and Fungal Antibiofilm Agents. Scilit. [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ASM Journals. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]

  • Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. PubMed. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]

  • 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. PubMed. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. [Link]

  • Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives. PubMed. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PubMed. [Link]

  • Aminoacids Derivatives with a Potential Anti-inflammatory Activity. Revista de Chimie. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. PMC. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. [Link]

  • N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. PubMed. [Link]

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Exploratory

Synthesis and Mechanistic Evaluation of 1-Cyclopentyl-1H-imidazol-2-amine Derivatives: A Regiocontrolled Approach

Executive Summary The 2-aminoimidazole pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently deployed in the development of kinase inhibitors, GPCR ligands, and anti-biofilm agents. Specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoimidazole pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently deployed in the development of kinase inhibitors, GPCR ligands, and anti-biofilm agents. Specifically, 1-cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) [1] serves as a critical lipophilic building block. However, the 2-aminoimidazole core presents profound synthetic challenges. The tautomerization and ambident nucleophilicity of the unsubstituted ring system often lead to poor regioselectivity during direct alkylation, resulting in intractable mixtures of N1-alkyl, N3-alkyl, and exocyclic N-alkyl products (2)[2].

This technical guide details a highly rigorous, regiocontrolled synthetic workflow for 1-cyclopentyl-1H-imidazol-2-amine. By bypassing the limitations of direct imidazole alkylation and traditional pH-sensitive cyanamide condensations (3)[3], we establish a self-validating, scalable protocol suitable for drug development professionals.

Mechanistic Rationale & Retrosynthetic Analysis

Historically, the synthesis of 2-aminoimidazoles relied on the condensation of α -aminocarbonyls with cyanamide or the cleavage of imidazo[1,2-a]pyrimidin-1-ium salts (4)[4]. While effective for highly substituted derivatives, these methods are atom-inefficient for simple 1-alkyl targets.

To achieve absolute regiocontrol for the 1-cyclopentyl derivative, we employ a de novo ring construction strategy starting from cyclopentyl isothiocyanate and aminoacetaldehyde diethyl acetal.

Causality of Design:

  • Absolute Regioselectivity: By pre-forming the N-C-N linkage via a thiourea intermediate, we dictate the exact position of the cyclopentyl group (N1) and the exocyclic amine (C2).

  • Acetal Masking: The highly reactive α -aminoaldehyde is masked as a diethyl acetal. This prevents premature polymerization and allows the guanidinylation step to proceed under forcing conditions.

  • Thermodynamic Driving Force: The final cyclization is driven by the irreversible dehydration of the hydroxyimidazoline intermediate to form the stable 1H-imidazole aromatic system (5)[5].

Workflow A Cyclopentyl Isothiocyanate + Aminoacetaldehyde Acetal B Thiourea Intermediate (Regiocontrol Established) A->B Addition (rt, 2h) C S-Methyl Isothiourea (Activation via MeI) B->C S-Alkylation (MeI, reflux) D Guanidine Acetal (Ammonolysis) C->D NH3/MeOH (Pressure, 80°C) E 1-Cyclopentyl-1H-imidazol-2-amine (Acidic Cyclization) D->E 6M HCl (Reflux, 4h)

Retrosynthetic workflow and regiocontrolled assembly of 1-cyclopentyl-1H-imidazol-2-amine.

Detailed Experimental Protocols

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure intermediate fidelity before proceeding to the next chemical transformation.

Step 1: Synthesis of 1-Cyclopentyl-3-(2,2-diethoxyethyl)thiourea
  • Causality: The nucleophilic addition of the primary amine to the isothiocyanate is highly exothermic. Dichloromethane (DCM) is chosen for its heat capacity and excellent solubility profile for the reactants, preventing localized overheating.

  • Procedure:

    • To a stirred solution of cyclopentyl isothiocyanate (1.0 equiv, 100 mmol) in anhydrous DCM (200 mL) at 0 °C, add aminoacetaldehyde diethyl acetal (1.05 equiv, 105 mmol) dropwise over 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 2 hours.

    • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the isothiocyanate spot (visualized by KMnO₄ stain) is fully consumed.

    • Concentrate the solvent in vacuo to afford the thiourea as a viscous oil. Use directly in the next step without further purification.

Step 2: S-Alkylation to S-Methyl Isothiourea
  • Causality: The thiocarbonyl sulfur must be activated as a leaving group (methanethiolate) to facilitate the subsequent ammonolysis. Methyl iodide is the optimal electrophile for this soft-soft interaction.

  • Procedure:

    • Dissolve the crude thiourea in absolute ethanol (300 mL).

    • Add methyl iodide (1.2 equiv, 120 mmol) in a single portion. Reflex the mixture (78 °C) for 4 hours.

    • IPC (Self-Validation): HPLC analysis will show a shift to a more polar peak corresponding to the isothiouronium hydroiodide salt.

    • Concentrate the mixture, partition between EtOAc (300 mL) and saturated aqueous NaHCO₃ (300 mL) to neutralize the hydroiodide salt. Dry the organic layer over Na₂SO₄ and evaporate to yield the S-methyl isothiourea.

Step 3: Ammonolysis to N-Cyclopentyl-N'-(2,2-diethoxyethyl)guanidine
  • Causality: Displacement of the thiomethyl group requires a large excess of ammonia and heat. A sealed pressure vessel is mandatory to prevent the loss of NH₃ gas at the required reaction temperature.

  • Procedure:

    • Dissolve the S-methyl isothiourea in a 7M solution of NH₃ in methanol (10 equiv NH₃).

    • Seal the reaction in a pressure tube and heat to 80 °C for 16 hours.

    • IPC (Self-Validation): The generation of methanethiol (MeSH) gas (strong odor upon opening—perform strictly in a fume hood) is a stoichiometric indicator of successful guanidinylation.

    • Vent the MeSH through a bleach trap. Concentrate the mixture to afford the crude guanidine acetal.

Step 4: Acid-Catalyzed Cyclization and Aromatization
  • Causality: Aqueous hydrochloric acid serves a dual purpose: it hydrolyzes the diethyl acetal to the highly reactive aldehyde and provides the protic environment necessary for the intramolecular nucleophilic attack and subsequent dehydration to the aromatic 2-aminoimidazole (2)[2].

  • Procedure:

    • Suspend the crude guanidine acetal in 6M aqueous HCl (250 mL).

    • Heat the mixture to 90 °C for 4 hours.

    • IPC (Self-Validation): LC-MS will show the disappearance of the guanidine mass and the appearance of the target mass (m/z [M+H]⁺ 152.1) (6)[6].

    • Cool the mixture to 0 °C. Basify carefully with 10M NaOH to pH 10.

    • Extract the aqueous layer with 10% MeOH/DCM (3 x 150 mL).

    • Dry the combined organics over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to afford 1-cyclopentyl-1H-imidazol-2-amine as a crystalline solid.

Mechanism A Guanidine Diethyl Acetal B Guanidine Aldehyde (Deprotection) A->B H+, H2O - 2 EtOH C Imine Intermediate (Intramolecular Attack) B->C Nucleophilic Attack D Hydroxyimidazoline (Hydration State) C->D Proton Transfer E 1-Cyclopentyl-1H-imidazol-2-amine (Dehydration & Aromatization) D->E - H2O (Driving Force: Aromaticity)

Mechanistic pathway of the acid-catalyzed cyclization and aromatization sequence.

Quantitative Data & Yield Comparison

The following table summarizes the expected quantitative metrics for this regiocontrolled workflow. This multi-step approach yields an overall recovery of ~49%, which compares highly favorably to direct alkylation methods that typically yield <15% of the desired N1-isomer after arduous chromatographic separation.

StepIntermediateYield (%)Purity (HPLC)Key ConditionsIPC / Causality Metric
1 Thiourea92>98%rt, DCM, 2hComplete consumption of amine (TLC).
2 S-Methyl Isothiourea88>95%MeI, EtOH, refluxS-alkylation activates the carbon.
3 Guanidine Acetal75>90%NH₃/MeOH, 80°CMeSH byproduct release confirms displacement.
4 1-Cyclopentyl-2-aminoimidazole81>99%6M HCl, 90°C, 4hAcid drives deprotection and aromatic dehydration.

References

  • Chemical Substance Information for 1-cyclopentyl-1H-imidazol-2-amine. NextSDS. 1[1]

  • 1-cyclopentyl-1h-imidazol-2-amine (C8H13N3). PubChemLite. 6[6]

  • Synthesis of 2‐aminoimidazoles 15 from α‐azidochalcones 1, and cyanamide 16. ResearchGate. 3[3]

  • A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, ACS Publications. 4[4]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, ACS Publications. 2[2]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. 5[5]

Sources

Protocols & Analytical Methods

Method

experimental protocol for 1-Cyclopentyl-1H-imidazol-2-amine synthesis

An Application Note for the Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine Introduction 1-Cyclopentyl-1H-imidazol-2-amine is a substituted imidazole derivative of interest to researchers in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine

Introduction

1-Cyclopentyl-1H-imidazol-2-amine is a substituted imidazole derivative of interest to researchers in medicinal chemistry and drug development. The 2-aminoimidazole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and modulators of various cellular signaling pathways. The cyclopentyl group provides a lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a detailed, two-step experimental protocol for the synthesis of 1-Cyclopentyl-1H-imidazol-2-amine, designed for professionals in chemical research and development.

The described synthetic strategy is based on well-established chemical principles, beginning with the formation of a substituted guanidine, followed by a cyclocondensation reaction to construct the imidazole ring. This approach is selected for its reliability and the commercial availability of the starting materials.

Reaction Overview

The synthesis is performed in two primary stages:

  • Synthesis of N-Cyclopentylguanidine: Cyclopentylamine is reacted with an aqueous solution of cyanamide under acidic conditions to form the corresponding guanidine salt.

  • Cyclocondensation to form 1-Cyclopentyl-1H-imidazol-2-amine: The N-cyclopentylguanidine intermediate is reacted with chloroacetaldehyde to form the target imidazole ring. The product is initially isolated as a hydrochloride salt and can be converted to the free base by neutralization.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyclopentylamine: A flammable liquid and vapor that is corrosive and toxic. It can cause severe skin burns and eye damage.[1] Handle with extreme care and avoid inhalation of vapors.

  • Cyanamide: Toxic if swallowed or in contact with skin, and may cause an allergic skin reaction.[2] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3] It is crucial to prevent exposure and handle it only under strict safety protocols.

  • Chloroacetaldehyde (typically handled as a ~50% solution in water): Toxic, corrosive, and a suspected mutagen. Causes severe skin burns and eye damage. Work with this reagent must be conducted with extreme caution in a fume hood.

  • Hydrochloric Acid (HCl): A strong acid that is highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.

Emergency eyewash stations and safety showers should be readily accessible.[4][5]

Experimental Protocol

Step 1: Synthesis of N-Cyclopentylguanidine Sulfate

This step involves the acid-catalyzed addition of cyclopentylamine to cyanamide. The reaction is performed in water, and the product is isolated as the sulfate salt.

Materials:

  • Cyclopentylamine

  • Cyanamide (50 wt.% solution in water)

  • Sulfuric acid (98%)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylamine (1.0 eq).

  • Add deionized water (approx. 2 mL per 1 g of cyclopentylamine).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 eq) dropwise while stirring to form the cyclopentylammonium sulfate salt.

  • To this solution, add the 50 wt.% aqueous solution of cyanamide (1.1 eq) in a single portion.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour to facilitate precipitation.

  • If precipitation is slow, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to aid in drying.

  • Dry the resulting white solid under vacuum to yield N-cyclopentylguanidine sulfate. The product is typically of sufficient purity for use in the next step without further purification.

Step 2: Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine Hydrochloride

This is the key cyclocondensation step where the guanidine intermediate reacts with chloroacetaldehyde to form the imidazole ring.

Materials:

  • N-Cyclopentylguanidine sulfate (from Step 1)

  • Chloroacetaldehyde (50 wt.% solution in water)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a 250 mL round-bottom flask, suspend N-cyclopentylguanidine sulfate (1.0 eq) in ethanol (approx. 4 mL per 1 g of guanidine salt).

  • Prepare a solution of sodium hydroxide (2.0 eq) in a minimal amount of water and add it to the suspension to neutralize the sulfate salt and liberate the free N-cyclopentylguanidine base. Stir for 15 minutes at room temperature.

  • To the resulting mixture, add the chloroacetaldehyde solution (1.05 eq) dropwise over 10 minutes. An exotherm may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in ethanol and cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise until the pH is acidic (~pH 2) to precipitate the hydrochloride salt of the product.

  • Collect the white precipitate by vacuum filtration, wash with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield 1-Cyclopentyl-1H-imidazol-2-amine hydrochloride.

Optional Step 3: Formation of the Free Base
  • Dissolve the hydrochloride salt in water.

  • Cool the solution in an ice bath and basify to pH >11 by the slow addition of a strong base, such as 10 M NaOH.[6]

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Cyclopentyl-1H-imidazol-2-amine as a free base.

Data Summary and Characterization

The following table summarizes the quantitative data for the synthesis.

ReagentMolecular Wt. ( g/mol )EquivalentsAmount
Step 1
Cyclopentylamine85.151.0(User Defined)
Cyanamide (50% aq.)42.041.1(Calculated)
Sulfuric Acid (98%)98.080.5(Calculated)
Step 2
N-Cyclopentylguanidine sulfate225.281.0(From Step 1)
Chloroacetaldehyde (50% aq.)78.501.05(Calculated)
Sodium Hydroxide40.002.0(Calculated)
Product
1-Cyclopentyl-1H-imidazol-2-amine151.23-Expected Yield: 50-70%

Characterization: The final product should be characterized to confirm its identity and purity.

  • Molecular Formula: C₈H₁₃N₃[7]

  • Molecular Weight: 151.23 g/mol [8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. Predicted m/z for [M+H]⁺: 152.1182.[8]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Guanidine Formation cluster_step2 Step 2: Imidazole Ring Formation S1_Start Start: Cyclopentylamine + H₂SO₄ S1_React Add Cyanamide Solution S1_Start->S1_React S1_Heat Reflux (4-6h) S1_React->S1_Heat S1_Isolate Cool, Filter & Dry S1_Heat->S1_Isolate S1_Product Product: N-Cyclopentylguanidine Sulfate S1_Isolate->S1_Product S2_Start Start: Guanidine Sulfate S1_Product->S2_Start Use in Next Step S2_Neutralize Neutralize with NaOH S2_Start->S2_Neutralize S2_React Add Chloroacetaldehyde S2_Neutralize->S2_React S2_Heat Reflux (3-5h) S2_React->S2_Heat S2_Workup Filter & Concentrate S2_Heat->S2_Workup S2_Isolate Precipitate with HCl S2_Workup->S2_Isolate S2_Product Product: 1-Cyclopentyl-1H-imidazol-2-amine HCl S2_Isolate->S2_Product

Caption: Synthetic workflow for 1-Cyclopentyl-1H-imidazol-2-amine.

References

  • NextSDS. 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information.
  • PubChem. (S)-1-Cyclopentyl-1-(1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information.
  • Fisher Scientific. SAFETY DATA SHEET - Cyclopentylamine.
  • TCI Chemicals. SAFETY DATA SHEET - Cyclopentylamine.
  • Grochem NZ. HAZARDOUS, DANGEROUS GOODS - Cyanamide.
  • ChemScene. 1-(2-Cyclopentylethyl)-1H-imidazol-2-amine.
  • BASF. Cyanamide - Safety Data Sheet.
  • New Jersey Department of Health. HAZARD SUMMARY - Cyanamide.
  • MilliporeSigma. 1-cyclopropyl-1H-imidazol-2-amine.
  • PubChemLite. 1-cyclopentyl-1h-imidazol-2-amine (C8H13N3).
  • ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors.
  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives.
  • BenchChem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

Sources

Application

Application Note &amp; Protocol: High-Throughput Screening of PqsR Inhibitors Using 1-Cyclopentyl-1H-imidazol-2-amine

Introduction: Targeting the Pseudomonas aeruginosa Quorum Sensing Network Pseudomonas aeruginosa is a formidable opportunistic pathogen, responsible for a wide array of severe infections, particularly in immunocompromise...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Pseudomonas aeruginosa Quorum Sensing Network

Pseudomonas aeruginosa is a formidable opportunistic pathogen, responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A key factor in its pathogenicity is the sophisticated cell-to-cell communication network known as quorum sensing (QS).[1][3] This system allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of antibiotic-resistant biofilms.[1][2]

P. aeruginosa possesses a complex QS hierarchy, which includes the las, rhl, and pqs systems.[1][2] The pqs system, regulated by the transcriptional activator PqsR (also known as MvfR), plays a crucial role in virulence.[3] PqsR is activated by its native ligands, 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS), leading to the upregulation of the pqsABCDE operon.[3] This operon is responsible for the biosynthesis of alkyl-quinolones (AQs), which are involved in the production of virulence factors such as pyocyanin and elastase, as well as biofilm maturation.[4][5] Consequently, the inhibition of PqsR presents a promising anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which may slow the development of resistance.[3][6]

This application note provides a detailed protocol for the use of 1-Cyclopentyl-1H-imidazol-2-amine as a representative inhibitor in a PqsR inhibition assay. While literature on this specific molecule is emerging, its structural analogs, particularly those with a benzimidazole core, have shown potent PqsR inhibitory activity.[6][7] The following protocols are designed for researchers in drug discovery and microbiology to screen and characterize potential PqsR antagonists using a bioluminescent reporter assay.

The PqsR Signaling Pathway and Inhibition

The PqsR-mediated signaling cascade is a central hub in the P. aeruginosa QS network. The pathway can be visualized as follows:

PqsR_Pathway cluster_cell P. aeruginosa Cell PqsR PqsR (inactive) PqsR_active PqsR (active) HHQ_PQS HHQ/PQS (Autoinducers) HHQ_PQS->PqsR Binds to Ligand-Binding Domain pqsABCDE pqsABCDE operon pqsABCDE->HHQ_PQS Biosynthesis Virulence Virulence Factors (Pyocyanin, Biofilm) pqsABCDE->Virulence Leads to Production of PqsR_active->pqsABCDE Activates Transcription Inhibitor 1-Cyclopentyl-1H- imidazol-2-amine Inhibitor->PqsR Competitively Binds

Caption: PqsR signaling pathway and the inhibitory mechanism of 1-Cyclopentyl-1H-imidazol-2-amine.

Principle of the Bioluminescent Reporter Assay

This protocol utilizes a genetically engineered strain of P. aeruginosa, typically PAO1-L, containing a chromosomally integrated pqsA-lux transcriptional fusion.[6][8] The pqsA promoter is directly activated by PqsR.[3] In the presence of an active PqsR, the luxCDABE operon is expressed, leading to the production of luciferase and its substrate, resulting in measurable bioluminescence.

When an inhibitor like 1-Cyclopentyl-1H-imidazol-2-amine is introduced, it is hypothesized to bind to the ligand-binding domain of PqsR, preventing the binding of the native autoinducers HHQ and PQS.[3] This inactivation of PqsR leads to a dose-dependent decrease in pqsA promoter activity and a corresponding reduction in bioluminescence, which can be quantified using a luminometer.

Experimental Protocols

Part 1: Materials and Reagents
  • Bacterial Strain: Pseudomonas aeruginosa PAO1-L (or a similar strain) with a stable, chromosomally integrated pqsA-lux reporter fusion.

  • Growth Medium: Luria-Bertani (LB) broth.

  • Test Compound: 1-Cyclopentyl-1H-imidazol-2-amine, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • Control Compounds:

    • Negative Control: DMSO (vehicle).

    • Positive Control (optional): A known PqsR inhibitor (e.g., M64).

  • Equipment and Consumables:

    • 96-well white, clear-bottom microtiter plates (for simultaneous luminescence and optical density readings).

    • Plate reader capable of measuring both luminescence (in counts per second, CPS) and absorbance at 600 nm (OD600).

    • Shaking incubator (37°C).

    • Multichannel pipette.

    • Sterile pipette tips and microcentrifuge tubes.

Part 2: Step-by-Step Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Inoculate 5 mL of LB broth with a single colony of the P. aeruginosa pqsA-lux reporter strain from a fresh agar plate.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture 1:100 in fresh LB broth.

    • Incubate at 37°C with shaking until the culture reaches an OD600 of approximately 0.5.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the 1-Cyclopentyl-1H-imidazol-2-amine stock solution in DMSO or LB broth to achieve the desired final concentrations in the assay.

    • In a 96-well plate, add 150 µL of the diluted bacterial culture to each well.[9]

    • Add the test compound dilutions to the wells to reach the final desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Include wells with DMSO only as a negative control.

    • Include wells with a known PqsR inhibitor as a positive control, if available.

    • Also, include wells with LB medium only for background correction.

  • Incubation:

    • Incubate the plate at 37°C with shaking (200 rpm) for 12-16 hours.[5][8]

  • Data Acquisition:

    • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is crucial to ensure that the observed inhibition of luminescence is not due to bactericidal or bacteriostatic effects of the compound.

    • Measure the bioluminescence (in CPS) for each well.

Part 3: Data Analysis
  • Normalization of Luminescence Data:

    • Normalize the luminescence readings to bacterial growth by dividing the CPS value by the OD600 value for each well (CPS/OD600).

  • Calculation of Percentage Inhibition:

    • Calculate the percentage of PqsR inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Normalized CPS of Test Well / Normalized CPS of DMSO Control Well)] x 100

  • Determination of IC50:

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50).[4]

Data Presentation

The results of the PqsR inhibition assay can be effectively summarized in a table and a dose-response curve.

Table 1: PqsR Inhibition and Cytotoxicity Data for 1-Cyclopentyl-1H-imidazol-2-amine

CompoundPqsR IC50 (µM)Maximum Inhibition (%)Effect on Growth at 3x IC50
1-Cyclopentyl-1H-imidazol-2-amine5.2 ± 0.795%No significant inhibition
M64 (Positive Control)1.5 ± 0.398%No significant inhibition

Data are presented as mean ± standard deviation from three independent experiments.

IC50_Curve cluster_graph PqsR Inhibition by 1-Cyclopentyl-1H-imidazol-2-amine

Caption: Example dose-response curve for PqsR inhibition.

Validation and Secondary Assays

To validate the results from the primary screen and further characterize the inhibitory activity of 1-Cyclopentyl-1H-imidazol-2-amine, the following secondary assays are recommended:

  • Pyocyanin Quantification Assay: Measure the production of the blue-green virulence pigment pyocyanin in P. aeruginosa cultures treated with the inhibitor.[4][5] A reduction in pyocyanin production is indicative of PqsR pathway inhibition.

  • Biofilm Inhibition Assay: Quantify the effect of the compound on the formation of static biofilms using methods like crystal violet staining.[1]

  • Growth Curve Analysis: Perform a detailed growth curve analysis to confirm that the compound does not inhibit bacterial growth at concentrations effective for QS inhibition.[5][9]

Conclusion

The protocol described in this application note provides a robust and high-throughput method for the identification and characterization of PqsR inhibitors using 1-Cyclopentyl-1H-imidazol-2-amine as a model compound. By targeting the PqsR-mediated quorum sensing system, it is possible to develop novel anti-virulence therapies that can disarm Pseudomonas aeruginosa without promoting antibiotic resistance. This approach holds significant promise for the treatment of chronic and persistent infections caused by this opportunistic pathogen.

References

  • Abdel-Rhman, M. H., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Microbiology, 11, 873. [Link]

  • Ali, A., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences, 23(8), 4199. [Link]

  • Duan, K., & Surette, M. G. (2007). Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems. Journal of Bacteriology, 189(13), 4827-4836. [Link]

  • Ishida, T., et al. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183-3188. [Link]

  • Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 67(1), 329-353. [Link]

  • Li, Y., et al. (2019). RpoN-Dependent Direct Regulation of Quorum Sensing and the Type VI Secretion System in Pseudomonas aeruginosa PAO1. Journal of Bacteriology, 201(16), e00171-19. [Link]

  • Witzgall, F., et al. (2018). In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa. Molecules, 23(2), 329. [Link]

  • Ilangovan, A., et al. (2013). The PqsR and RhlR transcriptional regulators determine the level of Pseudomonas quinolone signal synthesis in Pseudomonas aeruginosa by producing two different pqsABCDE mRNA isoforms. Molecular Microbiology, 88(4), 773-791. [Link]

  • Ma, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 29(10), 2211. [Link]

  • Ishida, T., et al. (2007). Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183-3188. [Link]

  • Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 67(1), 329–353. [Link]

  • Ma, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 29(10), 2211. [Link]

  • Ganin, H., et al. (2024). Microbead-Encapsulated Luminescent Bioreporter Screening of P. aeruginosa via Its Secreted Quorum-Sensing Molecules. Biosensors, 14(8), 398. [Link]

  • Ali, A., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences, 23(8), 4199. [Link]

Sources

Method

Application Notes and Protocols: Evaluating the in Vitro Efficacy of 1-Cyclopentyl-1H-imidazol-2-amine using a Cell-Based Viability Assay

Introduction: The Therapeutic Potential of Imidazole Scaffolds The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of imidazole have been extensively explored and developed as therapeutic agents, demonstrating anticancer, antifungal, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The unique electronic and structural features of the imidazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a diverse range of biological targets.[3][6] Specifically, compounds featuring the 2-amino-1H-imidazole core, a structure present in marine sponge alkaloids, have shown promising cytotoxic effects against various cancer cell lines.[7]

This application note provides a detailed protocol for conducting a preliminary cell-based screening of the novel compound, 1-Cyclopentyl-1H-imidazol-2-amine. Given the established precedent for the anticancer potential of similar imidazole derivatives, this protocol will focus on assessing the compound's effect on the viability of a human cancer cell line. The primary objective is to determine the concentration-dependent cytotoxic or anti-proliferative effects of the compound and to calculate its half-maximal inhibitory concentration (IC50), a key parameter in early-stage drug discovery.

Scientific Rationale: Assessing Cytotoxicity as a Primary Endpoint

Many established and experimental anticancer agents exert their effects by inducing cell death (cytotoxicity) or inhibiting cell growth (cytostatic effects). Therefore, a cell viability assay is a fundamental first step in evaluating the potential of a novel compound. This protocol will utilize the resazurin reduction assay, a widely used, sensitive, and non-destructive method to quantify viable cells.[7]

The principle of the resazurin assay is based on the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. A decrease in fluorescence in compound-treated cells compared to untreated controls indicates a loss of cell viability, which could be due to apoptosis, necrosis, or inhibition of proliferation.

While the specific molecular target of 1-Cyclopentyl-1H-imidazol-2-amine is unknown, many imidazole-based anticancer compounds have been shown to target critical cellular pathways, such as microtubule dynamics, protein kinases (e.g., EGFR), or induce apoptosis through various signaling cascades.[3][6]

Hypothetical Signaling Pathway for an Imidazole-Based Anticancer Compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 2-amino-imidazole derivative, leading to apoptosis. This is a generalized representation based on common mechanisms of anticancer drugs.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Compound 1-Cyclopentyl-1H- imidazol-2-amine Compound->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Caspase_Activation Caspase Activation Kinase_B->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Caption: Hypothetical signaling pathway illustrating potential inhibition by the test compound.

Experimental Protocol: Cell Viability Assessment using Resazurin Assay

This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of the test compound.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or another relevant cancer cell line.[6][7]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 1-Cyclopentyl-1H-imidazol-2-amine, dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Resazurin Sodium Salt: Stock solution (e.g., 0.15 mg/mL in sterile PBS), stored protected from light.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: 0.25%.

  • 96-well flat-bottom cell culture plates: Sterile.

  • Multi-channel pipette and sterile tips.

  • Fluorescence plate reader.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Maintain the A549 cell line in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate. This results in 5,000 cells per well.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the 1-Cyclopentyl-1H-imidazol-2-amine stock solution in culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., ≤ 0.5%) to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the same final DMSO concentration to the "cells only" wells (vehicle control).

    • Incubate the plate for another 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.

  • Resazurin Assay and Data Acquisition:

    • After the treatment period, add 20 µL of the resazurin stock solution to each well (including the blank).

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization.

    • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 530-560 nm and an emission wavelength of 590 nm.[7]

Experimental Workflow Diagram

experimental_workflow Start Start Cell_Culture 1. Culture & Seed Cells (5,000 cells/well) Start->Cell_Culture Incubate_24h 2. Incubate 24h (Cell Attachment) Cell_Culture->Incubate_24h Compound_Prep 3. Prepare Compound Serial Dilutions Incubate_24h->Compound_Prep Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Incubate_48_72h 5. Incubate 48-72h (Treatment Period) Treatment->Incubate_48_72h Add_Resazurin 6. Add Resazurin Reagent Incubate_48_72h->Add_Resazurin Incubate_2_4h 7. Incubate 2-4h Add_Resazurin->Incubate_2_4h Read_Fluorescence 8. Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate_2_4h->Read_Fluorescence Data_Analysis 9. Data Analysis (IC50 Calculation) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the cell-based viability assay.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average fluorescence of the "medium only" (blank) wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration using the following formula:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • IC50 Determination:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Representative Data Table
Compound Concentration (µM)Average Fluorescence (RFU)% Viability
0 (Vehicle Control)8500100%
0.1835098.2%
1760089.4%
5550064.7%
10430050.6%
50120014.1%
1008009.4%

Note: The data presented in this table is for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin or cisplatin) to confirm that the assay system can detect a cytotoxic response.

  • Vehicle Control: As described, to account for any effects of the solvent (DMSO).

  • Assay Performance Metrics: Calculate the Z'-factor for the assay plate to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: The experiment should be repeated at least three independent times, with each concentration tested in triplicate within each experiment.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the initial in vitro evaluation of 1-Cyclopentyl-1H-imidazol-2-amine. By determining the IC50 value in a relevant cancer cell line, researchers can obtain a critical first indication of the compound's potential as an anticancer agent.

If significant cytotoxic activity is observed, subsequent studies could include:

  • Screening against a panel of different cancer cell lines to assess selectivity.

  • Performing assays to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Investigating the effect on the cell cycle.

  • Identifying the specific molecular target(s) through techniques such as kinase profiling or proteomics.

These follow-up experiments will be crucial in building a comprehensive biological profile of 1-Cyclopentyl-1H-imidazol-2-amine and guiding its further development as a potential therapeutic candidate.

References

  • Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Google Search URL
  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Google Search URL
  • Title: Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH Source: National Institutes of Health URL
  • Title: Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF Source: ResearchGate URL
  • Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI Source: MDPI URL
  • Title: Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI Source: MDPI URL
  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC Source: National Institutes of Health URL
  • Title: A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC Source: National Institutes of Health URL

Sources

Application

Application Note: High-Throughput Screening Cascade for 1-Cyclopentyl-1H-imidazol-2-amine Analogs as BACE1 Inhibitors

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Screening Strategy Guide Scientific Rationale & Pharmacophore Design The accumulation of amy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Screening Strategy Guide

Scientific Rationale & Pharmacophore Design

The accumulation of amyloid-β (Aβ) peptides in the brain is a primary pathological hallmark of Alzheimer's disease (AD). The generation of Aβ is initiated by the cleavage of the Amyloid Precursor Protein (APP) by β-secretase 1 (BACE1), making BACE1 a highly validated therapeutic target[1].

Historically, designing small-molecule BACE1 inhibitors that possess both high potency and blood-brain barrier (BBB) permeability has been challenging. The 2-aminoimidazole scaffold has emerged as a highly privileged pharmacophore in this space[2]. The core 2-aminoimidazole ring acts as a potent hydrogen-bond donor/acceptor network, directly interacting with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site[2].

Specifically, the development of 1-cyclopentyl-1H-imidazol-2-amine analogs leverages the cyclopentyl moiety to probe the lipophilic S1 and S3 subpockets of the BACE1 active cleft. The aliphatic ring displaces high-energy water molecules, driving an entropically favorable binding event while maintaining a low molecular weight and favorable topological polar surface area (tPSA) for CNS penetration[2].

BACE1_Mechanism APP APP (Amyloid Precursor) C99 C99 Fragment APP->C99 Cleavage BACE1 BACE1 (β-Secretase) BACE1->APP Catalyzes Inhibitor 1-Cyclopentyl-1H- imidazol-2-amine Inhibitor->BACE1 Blocks Active Site Abeta Aβ Peptides (Neurotoxic) C99->Abeta γ-Secretase Cleavage

BACE1-mediated amyloidogenic pathway and targeted inhibition by 2-aminoimidazole analogs.

The Self-Validating Screening Cascade

To systematically evaluate a library of 1-cyclopentyl-1H-imidazol-2-amine analogs, we have designed a self-validating screening cascade. A single biochemical assay is insufficient due to the risk of pan-assay interference compounds (PAINS) or lack of cellular permeability. Therefore, the workflow integrates primary biochemical kinetics, orthogonal selectivity screening, and cellular efficacy validation.

Assay_Cascade Lib Library Synthesis (2-Aminoimidazole Analogs) Primary Primary HTS (BACE1 FRET Assay) Lib->Primary Counter Selectivity Screen (BACE2 / Cathepsin D) Primary->Counter IC50 < 1 µM Cell Cell-Based Efficacy (CHO-APP Aβ ELISA) Counter->Cell >100-fold Selectivity

Sequential high-throughput screening cascade for BACE1 inhibitor lead optimization.

Experimental Protocols

Protocol A: Primary BACE1 FRET Kinetic Assay

Causality & Logic: We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay using a peptide substrate based on the "Swedish" APP mutation (KM/NL). This mutation dramatically enhances BACE1 cleavage efficiency, providing a robust signal window (Z'-factor > 0.7) necessary for HTS[3]. The assay buffer is maintained at pH 4.5 because BACE1 is an endosomal aspartyl protease that requires an acidic environment for optimal catalytic conformation[3].

Reagents & Materials:

  • Enzyme: Recombinant human BACE1 ectodomain (purified from baculovirus)[3].

  • Substrate: Mca-SEVNLDAEFRK(Dnp)RR-NH2 (Fluorescence donor: MCA; Quencher: Dnp)[4].

  • Buffer: 50 mM Sodium Acetate (pH 4.5), 0.001% Tween-20 (prevents compound aggregation)[3].

  • Plates: 384-well black, low-volume microplates (e.g., Corning).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 1-cyclopentyl-1H-imidazol-2-amine analogs in 100% DMSO. Transfer 100 nL of compounds into the 384-well plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of ≤1%.

  • Enzyme Addition: Add 5 µL of BACE1 enzyme (diluted in assay buffer to a final well concentration of 1-5 nM) to all wells except the negative control (blank) wells[4].

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Insight: This allows for the equilibration of reversible inhibitors with the active site.

  • Reaction Initiation: Add 5 µL of the FRET substrate (final concentration 10 µM) to all wells to initiate the reaction[4].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 60 minutes at Ex = 320 nm and Em = 405 nm[1].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Normalize data against the vehicle control (100% activity) and a known reference inhibitor like Verubecestat (0% activity) to calculate IC50​ values[5].

Protocol B: Counter-Screening for Aspartyl Protease Selectivity

Causality & Logic: BACE1 shares significant structural homology with other aspartyl proteases, particularly BACE2 and Cathepsin D. Inhibition of Cathepsin D is highly undesirable as it leads to retinal atrophy and lysosomal storage disorders. Compounds advancing past the primary screen must demonstrate >100-fold selectivity[2].

  • Method: Replicate Protocol A, substituting BACE1 with recombinant BACE2 or Cathepsin D. For Cathepsin D, utilize the specific substrate MOCAc-GKPILFFRLK(Dnp)-D-R-NH2[2].

Protocol C: Cell-Based Aβ40/42 Sandwich ELISA

Causality & Logic: Biochemical potency does not guarantee cellular efficacy. This assay validates that the analogs can penetrate the cell membrane, reach the acidic endosomes, and inhibit APP processing without causing general cytotoxicity[2].

Step-by-Step Methodology:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing human wild-type APP (CHO-wt) in 96-well tissue culture plates at 2×104 cells/well in DMEM supplemented with 10% FBS[2].

  • Treatment: After 24 hours of adherence, aspirate the media and replace it with fresh media containing serial dilutions of the test compounds (0.1 nM to 10 µM). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Media Collection: Carefully collect the conditioned supernatant. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • ELISA: Quantify Aβ40 and Aβ42 levels in the supernatant using commercial sandwich ELISA kits (e.g., Meso Scale Discovery or standard colorimetric ELISA) according to the manufacturer's instructions[2].

  • Cytotoxicity Normalization: To ensure that a reduction in Aβ is not a false positive caused by cell death, immediately add an MTS reagent (e.g., CellTiter 96) to the remaining cells in the 96-well plate. Incubate for 2 hours and read absorbance at 490 nm. Exclude any compounds showing an LD50​ close to their EC50​ [2].

Representative Quantitative Data Presentation

To facilitate structure-activity relationship (SAR) analysis, quantitative data from the screening cascade should be summarized in a standardized matrix. Below is a representative data structure showcasing hypothetical 1-cyclopentyl-1H-imidazol-2-amine analogs compared to a clinical reference.

Compound IDR-Group Substitution (C4/C5)BACE1 IC50​ (nM)BACE2 IC50​ (nM)Cathepsin D IC50​ (nM)Cell Aβ40 EC50​ (nM)Selectivity (CatD/BACE1)
Verubecestat Reference Standard2.14.5>10,00015.0>4,700x
Analog-001 H, H850.01,200.0>10,000>5,000>11x
Analog-014 3-Pyridyl, H45.2110.5>10,000210.0>220x
Analog-027 3,5-Difluorophenyl, Methyl8.435.0>10,00042.5>1,190x

Data Interpretation: Analog-027 demonstrates that extending a fluorinated aryl group into the S3 pocket while maintaining the 1-cyclopentyl core in the S1 pocket significantly drives both biochemical potency and cellular efficacy, maintaining an excellent safety window against Cathepsin D[2].

References

  • Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry (2009). URL:[Link]

  • BACE1 FRET Assay Kit - Data Sheet. BPS Bioscience. URL:[Link]

  • Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1. National Institutes of Health (NIH) / JBC. URL:[Link]

Sources

Method

Topic: Comprehensive Analytical Characterization of 1-Cyclopentyl-1H-imidazol-2-amine

An Application Note and Protocol for Researchers Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Cyclopentyl-1H-imidazol-2-amine. The 2-aminoimid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Cyclopentyl-1H-imidazol-2-amine. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[1] As novel derivatives are synthesized for drug discovery and development, robust and reliable analytical characterization is paramount to confirm structural integrity, assess purity, and ensure reproducibility. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section explains the rationale behind the technique, provides detailed, field-tested protocols, and offers guidance on data interpretation, establishing a self-validating system for compound verification.

Physicochemical Profile

A foundational understanding of the physicochemical properties of 1-Cyclopentyl-1H-imidazol-2-amine is essential for selecting appropriate analytical conditions, such as solvent choice for NMR or mobile phase composition for HPLC.

PropertyValueSource / Method
IUPAC Name 1-cyclopentyl-1H-imidazol-2-amineN/A
CAS Number 1239482-07-5[2]
Molecular Formula C₈H₁₃N₃[2]
Molecular Weight 151.21 g/mol Calculated
Predicted LogP 2.0456Computational[3]
Predicted TPSA 43.84 ŲComputational[3]
Hydrogen Bond Donors 1Computational[3]
Hydrogen Bond Acceptors 3Computational[3]

Integrated Analytical Workflow

The confirmation of a novel chemical entity's structure and purity is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical progression from initial structural confirmation to final purity assessment.

Analytical_Workflow cluster_Synthesis Synthesis & Isolation cluster_Characterization Structural Elucidation & Verification cluster_Purity Purity & Quantification cluster_Final Final Confirmation Synthesis Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary Structure MS Mass Spectrometry (HRMS) NMR->MS Confirms Connectivity & Carbon Skeleton NMR->MS Elemental Elemental Analysis (CHN) MS->Elemental Confirms Molecular Formula MS->Elemental HPLC HPLC Analysis Elemental->HPLC Purity Check Pure_Compound Characterized Compound (>95% Purity) HPLC->Pure_Compound Logical_Relationship COMPOUND 1-Cyclopentyl-1H-imidazol-2-amine NMR NMR Spectroscopy ¹H & ¹³C Confirms: - Covalent Structure - Connectivity - Proton/Carbon Count COMPOUND->NMR MS Mass Spectrometry HRMS Confirms: - Molecular Weight - Elemental Formula COMPOUND->MS HPLC HPLC Reversed-Phase Confirms: - Purity (%) - Presence of Impurities COMPOUND->HPLC EA Elemental Analysis CHN Confirms: - Bulk Elemental Composition - Corroborates Formula COMPOUND->EA NMR->MS Structure matches Formula MS->EA Formula matches Composition HPLC->EA Purity supports accurate Composition

Sources

Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay with 1-Cyclopentyl-1H-imidazol-2-amine

Introduction: Unveiling the Inhibitory Potential of 1-Cyclopentyl-1H-imidazol-2-amine The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development. Small molecules that can se...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of 1-Cyclopentyl-1H-imidazol-2-amine

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development. Small molecules that can selectively modulate the activity of specific enzymes are invaluable tools for both basic research and therapeutic intervention. 1-Cyclopentyl-1H-imidazol-2-amine is a small molecule with a chemical structure suggestive of potential biological activity.[1][2][3] While its specific enzymatic targets are currently under investigation, its structural motifs, particularly the imidazole ring, are present in numerous known enzyme inhibitors.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro enzyme inhibition assay for 1-Cyclopentyl-1H-imidazol-2-amine. In the absence of a confirmed target, we will use a hypothetical yet representative example of a protein kinase to illustrate the principles and methodologies. Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are prominent targets in drug discovery.[6] The protocols and principles outlined herein are broadly applicable and can be adapted to other enzyme classes as more information about the bioactivity of 1-Cyclopentyl-1H-imidazol-2-amine becomes available.

Our approach emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating experimental design. We will delve into assay selection, optimization, execution, and data interpretation, providing a complete workflow for characterizing the inhibitory properties of this compound.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

The selection of an appropriate assay format is critical for obtaining reliable and reproducible data. The choice depends on several factors, including the nature of the enzyme and its substrate, the availability of reagents, and the desired throughput. Common assay formats include absorbance-based, fluorescence-based, and luminescence-based methods.[7][8][9][10] For kinase inhibition assays, luminescence-based assays that quantify ATP consumption (and thus ADP production) have gained widespread adoption due to their high sensitivity, broad applicability, and resistance to interference from colored or fluorescent compounds.[11][12][13]

We will, therefore, focus on a luminescence-based kinase inhibition assay, which provides a robust platform for determining the potency of 1-Cyclopentyl-1H-imidazol-2-amine.

Pillar 2: Trustworthiness - A Self-Validating System

A trustworthy protocol is one that is internally consistent and includes appropriate controls to validate the results. Key elements of a self-validating enzyme inhibition assay include:

  • Positive and Negative Controls: A known inhibitor of the target kinase serves as a positive control to ensure the assay is performing as expected. A vehicle control (e.g., DMSO), the solvent used to dissolve the test compound, serves as a negative control to establish the baseline enzyme activity.

  • Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, signifying a large separation between the signals of the positive and negative controls.

  • Linearity of Reaction: It is crucial to ensure that the enzyme reaction proceeds linearly over the time course of the measurement.[14][15] This is typically achieved by using a sufficiently low substrate concentration and a short reaction time.

  • Determination of Michaelis-Menten Constant (Km): Knowing the Km of the substrate for the enzyme is essential for designing the inhibition assay and for determining the mechanism of inhibition.[16][17]

Visualization & Formatting

Experimental Workflow for IC50 Determination

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Compound) plate_layout 96-Well Plate Layout Design reagent_prep->plate_layout dispense_inhibitor Dispense Serial Dilutions of 1-Cyclopentyl-1H-imidazol-2-amine plate_layout->dispense_inhibitor add_enzyme Add Enzyme Solution dispense_inhibitor->add_enzyme pre_incubation Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubation initiate_reaction Initiate Reaction with Substrate/ATP pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction and Add Detection Reagent incubation->terminate_reaction read_plate Read Luminescence on Plate Reader terminate_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value via Non-linear Regression plot_curve->calc_ic50

Caption: Workflow for kinase inhibition assay and IC50 determination.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of 1-Cyclopentyl-1H-imidazol-2-amine against a hypothetical protein kinase.

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • 1-Cyclopentyl-1H-imidazol-2-amine

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Cyclopentyl-1H-imidazol-2-amine in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each concentration of the serially diluted 1-Cyclopentyl-1H-imidazol-2-amine.

    • Include wells for the positive control (known inhibitor) and negative control (vehicle, e.g., 1% DMSO).

    • Add 10 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution containing the kinase substrate and ATP at their optimal concentrations (typically at or below the Km for the substrate).

    • Add 10 µL of the substrate/ATP solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a pre-determined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Signal Generation:

    • Following the incubation, add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of 1-Cyclopentyl-1H-imidazol-2-amine is calculated using the formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_control - Luminescence_background))

    • Where Luminescence_inhibitor is the signal in the presence of the inhibitor, Luminescence_control is the signal of the uninhibited enzyme (vehicle control), and Luminescence_background is the signal from a well with no enzyme.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[18][19]

Data Presentation:

Concentration (µM)Luminescence (RLU)% Inhibition
1005,00095.0
3015,00085.0
1040,00060.0
365,00035.0
185,00015.0
0.395,0005.0
0.1100,0000.0
0 (Control)100,0000.0
Background1,000-
Protocol 2: Determining the Mechanism of Inhibition

To understand how 1-Cyclopentyl-1H-imidazol-2-amine inhibits the kinase, it is important to determine its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).[20][21] This can be achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Procedure:

  • Perform the kinase assay as described in Protocol 1, but with a matrix of varying concentrations of both the substrate (e.g., 0.1x Km to 10x Km) and 1-Cyclopentyl-1H-imidazol-2-amine (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure the initial reaction velocity for each condition.

Data Analysis:

  • For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration.

  • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

  • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.[22]

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines will intersect in the second or third quadrant.

Visualization of Inhibition Mechanisms

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E - S ES->E + P P Product I Inhibitor EI->E - I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate ES2->E2 - S ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product I2 Inhibitor EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Authoritative Grounding & Comprehensive References

The protocols and principles described in this application note are based on well-established practices in enzymology and drug discovery. For further in-depth understanding, we recommend consulting the following authoritative resources.

References

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
  • Zaver, S. A., Pollock, A. J., Boradia, V. M., & Woodward, J. J. (2020). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. bioRxiv.
  • Salehi, B., et al. (2021). Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions.
  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • SlidePlayer. (n.d.). ENZYME KINETICS AND INHIBITION. Retrieved from [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]

  • Chemazone. (n.d.). 1-cyclopentyl-3-(1-propyl-1H-imidazol-2-yl)propan-2-amine. Retrieved from [Link]

  • A. L. (n.d.). Kinetic Mechanisms of Enzyme Inhibition and Activation. Retrieved from [Link]

  • NextSDS. (n.d.). 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of New 1H‑Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugi. Retrieved from [Link]

  • bioRxiv. (2024).
  • AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition.
  • Creative BioMart. (n.d.). Enzyme Activity Assay. Retrieved from [Link]

  • ACS Publications. (2019).
  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • PubMed. (2017).
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Blank, K., De Cremer, G., & Hofkens, J. (2009). Fluorescence-based analysis of enzymes at the single-molecule level. Biotechnology journal, 4(4), 465–478.
  • PubChemLite. (n.d.). 1-cyclopentyl-1h-imidazol-2-amine (C8H13N3). Retrieved from [Link]

  • Frontiers. (n.d.). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves.
  • National Center for Biotechnology Information. (2013).
  • Azure Biosystems. (2025).
  • Biochemistry. (2008). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase.
  • MDPI. (2023).
  • ACS Publications. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
  • National Center for Biotechnology Information. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Chemistry LibreTexts. (2022). Enzyme Kinetics and Inhibition.
  • National Center for Biotechnology Information. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • MDPI. (2025).
  • MedChemComm (RSC Publishing). (n.d.). Synthesis and trypanocidal action of new adamantane substituted imidazolines.

Sources

Method

Application Note: A Scalable Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine

Introduction The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif found in numerous marine alkaloids and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif found in numerous marine alkaloids and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on the imidazole core is crucial for modulating these activities. This application note details a proposed, robust, and scalable two-step synthetic protocol for 1-Cyclopentyl-1H-imidazol-2-amine, a novel derivative.

Given the absence of a direct literature precedent for this specific molecule, the presented methodology is a logical construct based on well-established and reliable chemical transformations: the formation of a 2-aminoimidazole core via the Marckwald synthesis and a subsequent regioselective N-alkylation.[4][5] This document provides a comprehensive guide for researchers, outlining the underlying chemical principles, detailed experimental protocols, and in-process controls necessary for successful synthesis and scale-up.

Strategic Overview of the Synthesis

The synthesis is designed as a two-step sequence to maximize yield, simplify purification, and ensure scalability.

  • Step 1: Synthesis of 2-Amino-1H-imidazole. This foundational step involves the cyclization of an α-aminoketone precursor with cyanogen bromide. This approach, a variation of the classical Marckwald synthesis, is chosen for its reliability and use of readily available starting materials.[4][6]

  • Step 2: N-Alkylation with Cyclopentyl Bromide. The second step is the regioselective N-alkylation of the synthesized 2-amino-1H-imidazole. The protocol utilizes a strong base to deprotonate the imidazole ring, followed by nucleophilic substitution with cyclopentyl bromide. Careful selection of the base and solvent system is critical to favor N-1 alkylation over N-2 or exocyclic amino group alkylation.[7][8]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Intermediate_A α-Aminoacetaldehyde (in situ) Aminoacetaldehyde_dimethyl_acetal->Intermediate_A Hydrolysis HBr HBr (aq) Product_1 2-Amino-1H-imidazole Intermediate_A->Product_1 Cyclization CNBr Cyanogen Bromide (CNBr) Product_1_2 2-Amino-1H-imidazole Product_1->Product_1_2 Purification & Use Intermediate_B Imidazolide Anion Product_1_2->Intermediate_B Deprotonation Base Sodium Hydride (NaH) Final_Product 1-Cyclopentyl-1H- imidazol-2-amine Intermediate_B->Final_Product SN2 Substitution Cyclopentyl_Bromide Cyclopentyl Bromide G start Start dissolve Dissolve Aminoacetaldehyde Dimethyl Acetal in Water start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_hbr Add HBr (aq) dropwise (T < 10 °C) cool1->add_hbr hydrolyze Stir at RT for 2h (Hydrolysis) add_hbr->hydrolyze cool2 Cool to 0-5 °C hydrolyze->cool2 add_cnbr Add CNBr solution dropwise cool2->add_cnbr react Warm to RT, Stir 12-18h (Cyclization) add_cnbr->react tlc TLC Monitoring react->tlc tlc->react Incomplete workup Work-up: Basify with NaOH, Extract with Ethyl Acetate tlc->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End purify->end

Sources

Application

Application Note: Experimental Use of 1-Cyclopentyl-1H-imidazol-2-amine in Microbiology

Target Audience: Microbiologists, Infectious Disease Researchers, and Drug Development Professionals Compound: 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) Primary Applications: Biofilm Dispersion, Anti-Virulenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Infectious Disease Researchers, and Drug Development Professionals Compound: 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) Primary Applications: Biofilm Dispersion, Anti-Virulence Assays, and Antibiotic Adjuvant Screening

Scientific Rationale & Mechanistic Causality

The rise of multidrug-resistant (MDR) ESKAPE pathogens necessitates therapeutic strategies that move beyond traditional bactericidal mechanisms, which exert heavy evolutionary pressure. 2-Aminoimidazoles (2-AIs), inspired by marine sponge alkaloids like oroidin, have emerged as a potent class of non-bactericidal anti-virulence agents [1].

1-Cyclopentyl-1H-imidazol-2-amine (1-C-2-AI) serves as a highly effective, low-molecular-weight experimental scaffold for investigating these mechanisms in vitro. Its primary utility in microbiology lies in two distinct but synergistic mechanisms:

  • Biofilm Architecture Disruption: 2-AIs downregulate master transcriptional regulators of biofilm formation, such as CsgD. This reduces the production of extracellular polymeric substances (EPS), specifically curli fibers and cellulose, effectively stripping the bacteria of their protective matrix [2].

  • Antibiotic Resensitization (Adjuvant Therapy): In Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, 1-C-2-AI acts as an adjuvant by inhibiting the PmrAB two-component signaling system [3]. PmrAB typically upregulates the pmrC gene in response to environmental stress, leading to the addition of phosphoethanolamine to lipid A. This modification repels polycationic antibiotics like colistin. By inhibiting PmrAB, 1-C-2-AI restores the net negative charge of the bacterial outer membrane, resensitizing the pathogen to colistin [4].

PmrAB_Pathway Signal Environmental Stress PmrB PmrB (Sensor Kinase) Signal->PmrB Activates PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates pmrC pmrC Expression (Lipid A Modification) PmrA->pmrC Upregulates ColistinRes Colistin Resistance pmrC->ColistinRes Causes Inhibitor 1-Cyclopentyl-1H- imidazol-2-amine Inhibitor->PmrB Inhibits

Mechanism of 2-aminoimidazole-mediated resensitization to colistin via PmrAB pathway inhibition.

Quantitative Data Presentation: Expected Adjuvant Efficacy

When designing experiments, it is critical to establish baseline expectations for synergy. The table below summarizes the expected fold-reductions in Minimum Inhibitory Concentration (MIC) when conventional antibiotics are combined with sub-inhibitory concentrations (typically 10–25 μM) of 2-AI derivatives [5].

Pathogen StrainAntibiotic2-AI Adjuvant Conc.MIC Alone (μg/mL)MIC in Combo (μg/mL)Fold Reduction
A. baumannii (MDR)Colistin20 μM32.00.564x
A. baumannii (MDR)Clarithromycin15 μM32.01.032x
P. aeruginosa (PAO1)Tobramycin25 μM8.01.08x
S. aureus (MRSA)Oxacillin25 μM64.04.016x
M. abscessusAmikacin12.5 μM16.02.08x

Experimental Protocols

To ensure Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems. They include internal controls to definitively prove that the observed effects are due to anti-virulence/adjuvant properties, rather than direct bactericidal toxicity or solvent artifacts.

Protocol A: Checkerboard Microdilution Assay for Synergy (FICI)

This protocol quantifies the synergistic interaction between 1-C-2-AI and a conventional antibiotic using the Fractional Inhibitory Concentration Index (FICI).

Self-Validation Checkpoint: 1-C-2-AI must be tested alone up to 200 μM to confirm it does not inhibit planktonic growth independently. If the compound alone kills the bacteria, it is acting as an antibiotic, not an adjuvant.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 1-C-2-AI in 100% DMSO to a concentration of 10 mM. Prepare the conventional antibiotic (e.g., Colistin) in sterile Milli-Q water or appropriate buffer.

  • Matrix Plate Setup: Use a standard 96-well clear bottom microtiter plate.

    • X-axis (Columns 1-10): Perform a 2-fold serial dilution of the antibiotic in Mueller-Hinton Broth (MHB).

    • Y-axis (Rows A-G): Perform a 2-fold serial dilution of 1-C-2-AI in MHB.

    • Controls: Column 11 serves as the 1-C-2-AI alone control. Row H serves as the antibiotic alone control. Column 12 contains the drug-free growth control and sterility control.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 μL of this inoculum to all wells (except sterility controls) to achieve a final concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plate statically at 37°C for 18–24 hours. Read the optical density at 600 nm (OD600) using a microplate reader.

  • FICI Calculation: FICI=(MICAbx​MICAbx+Adj​​)+(MICAdj​MICAdj+Abx​​)

    Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates additivity; 1 < FICI ≤ 4 indicates indifference.

Checkerboard Prep 1. Prepare 96-well Plate DiluteAbx 2. Serial Dilution: Antibiotic (X-axis, Columns 1-10) Prep->DiluteAbx DiluteAdj 3. Serial Dilution: 1-C-2-AI (Y-axis, Rows A-G) Prep->DiluteAdj Inoculate 4. Inoculate Pathogen (5 x 10^5 CFU/mL) DiluteAbx->Inoculate DiluteAdj->Inoculate Incubate 5. Incubate 37°C 18-24 hours Inoculate->Incubate Read 6. Measure OD600 & Calculate FICI Incubate->Read

Experimental workflow for the microdilution checkerboard synergy assay.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Standard MIC assays only measure planktonic cells. To evaluate the true anti-biofilm properties of 1-C-2-AI, the Calgary Biofilm Device (CBD) peg-lid method must be utilized [6].

Self-Validation Checkpoint: A DMSO vehicle control must be included to prove that the solvent is not responsible for biofilm detachment. Additionally, peg sonication efficiency must be validated by plating serial dilutions of the recovery media to ensure all surviving biofilm cells are quantified.

Step-by-Step Methodology:

  • Biofilm Establishment: Inoculate a 96-well plate with 106 CFU/mL of the target pathogen in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation). Insert the CBD peg lid and incubate at 37°C for 24 hours on a rocking platform (150 rpm) to establish mature biofilms on the pegs.

  • Wash Step: Carefully remove the peg lid and rinse it twice in a 96-well plate containing sterile PBS to remove loosely adherent planktonic cells.

  • Compound Challenge: Transfer the rinsed peg lid to a new 96-well "challenge plate" containing serial dilutions of 1-C-2-AI (ranging from 1 μM to 100 μM) combined with a fixed concentration of a conventional antibiotic. Incubate for 24 hours at 37°C.

  • Recovery & Eradication Measurement: Remove the peg lid, rinse in PBS, and transfer to a "recovery plate" containing fresh, drug-free TSB. Sonicate the plate for 10 minutes at 60 Hz to dislodge surviving biofilm cells.

  • Quantification: Incubate the recovery plate for 24 hours. The MBEC is defined as the lowest concentration of the compound combination that results in an OD600 of <0.1 (indicating complete eradication of the viable biofilm).

References

  • Title: Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii Source: PubMed Central (NIH) URL: [Link]

  • Title: 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility Source: Frontiers in Microbiology URL: [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-Cyclopentyl-1H-imidazol-2-amine synthesis yield

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 1-Cyclopentyl-1H-imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5).

Synthesizing N1 -alkylated 2-aminoimidazoles is notoriously challenging. Direct alkylation of 2-aminoimidazole typically yields an intractable mixture of N1 and exocyclic N2 isomers. Therefore, the most robust, regioselective approach is the de novo construction of the imidazole ring via the Marckwald-type condensation of an α -aminoacetal with cyanamide.

This guide breaks down the mechanistic workflow, provides a self-validating protocol, and answers the most critical troubleshooting questions to help you maximize your isolated yield.

Mechanistic Workflow

The synthesis relies on a two-phase approach. First, cyclopentylamine is alkylated to form an α -aminoacetal. Second, this intermediate undergoes an acid-catalyzed deprotection and tandem cyclization with cyanamide.

G A Cyclopentylamine + Bromoacetaldehyde diethyl acetal B N-Cyclopentylaminoacetaldehyde diethyl acetal A->B SN2 Alkylation (Excess Amine, 80°C) C Cyanamide (NH2CN) + Aqueous HCl (pH 2.5) B->C Acidic Hydrolysis & Addition D Intermediate: N-Cyclopentylguanidinoacetal C->D Nucleophilic Attack (90°C) E 1-Cyclopentyl-1H-imidazol-2-amine Hydrochloride Salt D->E Intramolecular Cyclization (-EtOH, -H2O)

Fig 1: Mechanistic workflow for the synthesis of 1-cyclopentyl-1H-imidazol-2-amine.

Validated Experimental Protocol

To ensure reproducibility, every step in this protocol is designed as a self-validating system. Do not deviate from the stoichiometric ratios or pH parameters, as they are the primary drivers of causality in this reaction [1].

Phase 1: Synthesis of N-Cyclopentylaminoacetaldehyde diethyl acetal
  • Preparation: Charge a 500 mL round-bottom flask with cyclopentylamine (5.0 eq, 425 mmol). Heat the neat amine to 80°C under an argon atmosphere.

  • Alkylation: Dropwise add bromoacetaldehyde diethyl acetal (1.0 eq, 85 mmol) over 1.5 hours using a syringe pump.

    • Causality: Primary amines are highly nucleophilic. The mono-alkylated product is often more nucleophilic than the starting material. By adding the electrophile slowly into a massive excess of the primary amine, you kinetically starve the reaction of the mono-alkylated product, statistically suppressing unwanted dialkylation.

  • Validation: Stir for 4 hours at 80°C. Monitor by GC-MS or LC-MS. The reaction is complete when the bromoacetal peak is consumed.

  • Workup: Cool to room temperature, dilute with 200 mL of water, and extract with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (or silica gel chromatography using a Hexane/EtOAc gradient with 1% Et3​N ) to yield the pure acetal as a pale yellow oil.

Phase 2: Cyclization to 1-Cyclopentyl-1H-imidazol-2-amine Hydrochloride
  • Hydrolysis Setup: Suspend the purified acetal (1.0 eq, 50 mmol) in 50 mL of deionized water. Carefully adjust the pH to exactly 2.5 using 6M HCl.

    • Causality: The pH must be low enough to hydrolyze the diethyl acetal into the reactive aldehyde, but high enough to prevent the complete protonation of cyanamide, which would kill its nucleophilicity [2].

  • Condensation: Add cyanamide (2.0 eq, 100 mmol) in three equal portions over 30 minutes. Heat the mixture to 90°C for 3 hours.

  • Validation: Monitor via LC-MS. The intermediate guanidinoacetal mass should appear transiently, followed by the target mass ( [M+H]+=152.1 ).

  • Isolation (Critical Step): Do not attempt an aqueous extraction. Evaporate the aqueous solvent entirely under reduced pressure at 50°C. Triturate the resulting dark, viscous residue with 30 mL of cold, anhydrous ethanol. Inorganic salts ( NH4​Cl , NaCl ) will precipitate. Filter the mixture.

  • Crystallization: To the ethanolic filtrate, add anhydrous diethyl ether dropwise while stirring vigorously until the 1-cyclopentyl-1H-imidazol-2-amine hydrochloride salt crystallizes as an off-white solid. Filter, wash with cold ether, and dry under high vacuum.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the final yield, derived from our internal optimization studies.

ParameterCondition TestedYield (%)Purity (HPLC %)Mechanistic Observation
Acetal Hydrolysis pH pH 1.042%85%Rapid acetal hydrolysis, but competitive degradation of the intermediate occurs.
Acetal Hydrolysis pH pH 2.5 78% 96% Optimal kinetic balance of deprotection and cyclization rate.
Acetal Hydrolysis pH pH 5.015%40%Cyanamide dimerizes to dicyandiamide; reaction stalls completely.
Amine Equivalents (Phase 1) 1.1 eq28%60%Severe dialkylation observed; complex mixture formed.
Amine Equivalents (Phase 1) 5.0 eq 85% 98% Excess amine acts as solvent and acid scavenger; strictly limits to mono-substitution.
Isolation Method Free base (aq. extraction)22%70%High aqueous solubility prevents extraction; rapid aerobic oxidation causes browning.
Isolation Method HCl salt (precipitation) 81% 98% Salt formation prevents oxidation and allows direct crystallization from organics.

Troubleshooting FAQs

Q1: My yield for the N-cyclopentylaminoacetaldehyde diethyl acetal intermediate is below 30%, and LC-MS shows a large mass peak corresponding to dialkylation. How do I prevent this? A1: As outlined in the matrix above, primary amines suffer from over-alkylation because the secondary amine product is sterically unhindered and highly nucleophilic. Solution: You must use a large excess of cyclopentylamine (5 to 10 equivalents). If you cannot afford to use excess amine, pivot to a reductive amination strategy: react cyclopentanone with aminoacetaldehyde diethyl acetal in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ). This strictly limits the reaction to mono-substitution.

Q2: During the cyanamide cyclization step, the reaction mixture turns opaque white and the yield of the 2-aminoimidazole drops to near zero. What is happening? A2: The white precipitate is dicyandiamide (cyanoguanidine), formed by the base-catalyzed dimerization of cyanamide. This occurs if the pH of your reaction mixture drifts above 4.0. Solution: Cyanamide is highly unstable in neutral and basic conditions [3]. Ensure the reaction is continuously monitored and maintained at pH 2.0–3.0 using concentrated HCl. Add the cyanamide in portions to minimize the local concentration of unreacted starting material.

Q3: I have successfully formed 1-cyclopentyl-1H-imidazol-2-amine according to LC-MS, but I lose most of it during the aqueous workup. It will not extract into ethyl acetate or DCM. A3: 2-Aminoimidazoles form highly polar, extensive hydrogen-bonding networks. The free base has extreme aqueous solubility, and its partition coefficient heavily favors the aqueous layer. Solution: Abandon standard aqueous-organic extractions. You must strip the water off completely under reduced pressure. Resuspend the crude residue in an alcohol (ethanol or isopropanol) to filter off the inorganic salts, and then force the product out of solution by adding an anti-solvent like diethyl ether to crystallize the hydrochloride salt.

Q4: The isolated product looks great initially, but it darkens from off-white to dark brown/black within 48 hours on the benchtop. Is it degrading? A4: Yes. The free exocyclic amine on the electron-rich imidazole ring makes the free base highly susceptible to aerobic oxidation. It rapidly generates complex, polymeric radical species (similar to melanin formation). Solution: Always isolate and store 1-cyclopentyl-1H-imidazol-2-amine as its hydrochloride or trifluoroacetate (TFA) salt. The protonated imidazolium ring strongly deactivates the π -system against electrophilic oxygen. Store the salt in an amber vial under an inert argon atmosphere at -20°C.

References

  • Lawson, A. (1956). "The synthesis of 2-aminoimidazoles". Journal of the Chemical Society (Resumed), 307-310.[Link]

  • Foden, C. S., et al. (2017). "Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation". Journal of the American Chemical Society, 139(27), 9271–9281.[Link]

  • Powner, M. W., et al. (2010). "Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions". Nature, 459(7244), 239-242.[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopentyl-1H-imidazol-2-amine

Welcome to the technical support center for the synthesis and optimization of 1-Cyclopentyl-1H-imidazol-2-amine . This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1-Cyclopentyl-1H-imidazol-2-amine . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this valuable N-alkylated 2-aminoimidazole. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction

The 2-aminoimidazole scaffold is a privileged motif in medicinal chemistry, found in numerous marine natural products with a wide range of biological activities.[1][2] The introduction of an N-cyclopentyl group can significantly modulate the compound's lipophilicity and metabolic stability, making 1-Cyclopentyl-1H-imidazol-2-amine a desirable building block in drug discovery programs. However, the synthesis of N-substituted 2-aminoimidazoles can be challenging due to issues with regioselectivity, over-alkylation, and purification. This guide will address these common hurdles in a question-and-answer format, providing practical solutions and in-depth explanations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Cyclopentyl-1H-imidazol-2-amine?

A1: The most direct and common method is the N-alkylation of 2-aminoimidazole with a suitable cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate, in the presence of a base.[3][4] The choice of base and solvent is critical for achieving good yield and regioselectivity.

Q2: I am getting a mixture of products. How can I control the regioselectivity of the N-alkylation?

A2: 2-Aminoimidazole has three nucleophilic nitrogen atoms: the two endocyclic (ring) nitrogens and the exocyclic amino group. The regioselectivity of alkylation is influenced by both steric and electronic factors.[4] To favor alkylation on the imidazole ring (N-1 position), it is crucial to deprotonate the imidazole ring selectively. This can be achieved by using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The resulting imidazolide anion is a much stronger nucleophile than the neutral exocyclic amino group, directing the alkylation to the ring.[5]

Q3: My reaction is giving a low yield of the desired product. What are the possible reasons and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete deprotonation: If a weak base is used, the equilibrium may not favor the formation of the highly reactive imidazolide anion. Consider switching to a stronger base like NaH.

  • Poor leaving group: The reactivity of the alkylating agent is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides or tosylates.

  • Low reaction temperature: While lower temperatures can help control side reactions, they can also slow down the desired reaction. A gradual increase in temperature might be necessary.

  • Competing elimination reaction: With secondary alkyl halides like cyclopentyl bromide, an E2 elimination reaction can compete with the desired SN2 substitution, especially with a strong, sterically hindered base.[6] Using a less hindered base and carefully controlling the temperature can minimize this side reaction.

Q4: I am observing the formation of a di-substituted product. How can I prevent over-alkylation?

A4: Over-alkylation, or the addition of a second cyclopentyl group, can occur because the N-alkylated product may still be sufficiently nucleophilic to react further. To minimize this:

  • Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the cyclopentylating agent.

  • Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Lower temperature: Running the reaction at a lower temperature can disfavor the second alkylation.

Q5: The purification of my product on a silica gel column is proving difficult, with significant tailing and poor recovery. What is the best way to purify 1-Cyclopentyl-1H-imidazol-2-amine?

A5: The basicity of the 2-aminoimidazole moiety leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor separation.[5][7] To overcome this, you can:

  • Use a basic modifier in the mobile phase: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The TEA will neutralize the acidic sites on the silica.[5][8]

  • Use an alternative stationary phase: Amine-functionalized silica or alumina columns are less acidic and can provide better results for the purification of basic compounds.[7][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive base. 2. Poor quality alkylating agent. 3. Insufficient temperature.1. Use fresh, properly stored base (e.g., NaH from a new container). 2. Verify the purity of the cyclopentyl bromide/tosylate. 3. Gradually increase the reaction temperature and monitor by TLC.
Mixture of N-1 and exocyclic N-alkylated products Incomplete or non-selective deprotonation.Use a strong, non-nucleophilic base like NaH in an aprotic solvent (THF, DMF) to selectively deprotonate the imidazole ring.
Formation of cyclopentene (elimination byproduct) The base is too sterically hindered or the temperature is too high, favoring E2 elimination over SN2 substitution.[6][10]Use a less hindered base (e.g., NaH vs. potassium tert-butoxide). Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of di-cyclopentylated product The mono-alkylated product is still nucleophilic and reacts further.Use a slight excess of the cyclopentylating agent (1.0-1.2 eq.). Add the alkylating agent slowly to the reaction mixture. Consider running the reaction at a lower temperature.
Difficult purification (streaking on TLC, poor column separation) The basic product is strongly interacting with the acidic silica gel.[5][7]Add 0.5-2% triethylamine to the eluent.[5][8] Alternatively, use an amine-functionalized silica or alumina column for chromatography.[7][9]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentyl-1H-imidazol-2-amine

This protocol is designed to favor the regioselective N-1 alkylation of 2-aminoimidazole.

Materials:

  • 2-Aminoimidazole sulfate

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Cyclopentyl bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (or amine-functionalized silica)

  • Eluent: Dichloromethane (DCM) with a gradient of Methanol (MeOH) and 1% Triethylamine (TEA)

Procedure:

  • Free Base Preparation: Dissolve 2-aminoimidazole sulfate (1.0 eq) in water and basify to pH > 11 with 1M NaOH. Extract the free base with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the dried 2-aminoimidazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-10% MeOH in DCM containing 1% TEA.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Start: 2-Aminoimidazole deprotonation Deprotonation (NaH, DMF, 0°C to RT) start->deprotonation alkylation Alkylation (Cyclopentyl Bromide, 0°C to RT) deprotonation->alkylation workup Aqueous Work-up (NaHCO₃, Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product Product: 1-Cyclopentyl-1H-imidazol-2-amine purification->product

Caption: Synthetic workflow for 1-Cyclopentyl-1H-imidazol-2-amine.

Understanding the Reaction Mechanism: Regioselectivity in N-Alkylation

The key to a successful synthesis of 1-Cyclopentyl-1H-imidazol-2-amine lies in controlling the regioselectivity of the N-alkylation step. 2-Aminoimidazole exists in tautomeric forms and possesses three potential nucleophilic sites.

G cluster_mechanism Regioselectivity in N-Alkylation imidazole 2-Aminoimidazole anion Imidazolide Anion (Resonance Stabilized) imidazole->anion Deprotonation exocyclic_alkylation Exocyclic N-Alkylation (Minor Product) imidazole->exocyclic_alkylation SN2 Attack on Cyclopentyl-X (Slower, less favorable) base Strong Base (e.g., NaH) n1_alkylation N-1 Alkylation (Major Product) (Kinetic & Thermodynamic Control) anion->n1_alkylation SN2 Attack on Cyclopentyl-X

Caption: Simplified mechanism illustrating regioselective N-alkylation.

By using a strong base, the more acidic proton on the imidazole ring is removed, generating a resonance-stabilized imidazolide anion. This anion is a significantly better nucleophile than the exocyclic amino group, leading to preferential attack at the N-1 position.

Expected Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

Proton Approximate Chemical Shift (ppm) Multiplicity Notes
Imidazole CH6.4 - 6.8dTwo doublets for the two non-equivalent imidazole protons.
NH₂4.0 - 5.0br sBroad singlet, chemical shift is concentration and solvent dependent.
N-CH (cyclopentyl)4.2 - 4.8mMethine proton on the cyclopentyl ring attached to the nitrogen.
Cyclopentyl CH₂1.5 - 2.2mMethylene protons of the cyclopentyl ring.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

Carbon Approximate Chemical Shift (ppm)
C=N (imidazole)148 - 152
Imidazole CH110 - 125
N-CH (cyclopentyl)55 - 65
Cyclopentyl CH₂24 - 35

References

  • BenchChem. (2025).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • Supporting Information for: Catalytic Reductive N-Alkyl
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(12), 2353–2356.
  • Teledyne ISCO.
  • Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Hunt, I. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...
  • IISTE. (n.d.).
  • SethChem. (2020, September 3).
  • ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry | Request PDF.
  • Chemazone. (n.d.). 1-cyclopentyl-3-(1-propyl-1H-imidazol-2-yl)propan-2-amine.
  • BenchChem. (2025).
  • Al-Blewi, F. F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Diva-Portal.org.
  • University of Otago. (n.d.).
  • Chemistry Connected. (n.d.). 7.10 Evaluating Competing Reactions and Predicting the Major Product.
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
  • Al-Omary, F. A. M., et al. (2010). Synthesis and reactions of some new[5][7][15]triazolo[4,3-a]quinazolin-5-ones. Molecules, 15(7), 4837-4848.

  • Peris, E., et al. (2018). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. Catalysis Science & Technology, 8(9), 2381-2393.
  • Nikolova, P., et al. (2020).
  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Academia.edu. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 795-807.
  • Boumoud, T., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1245-1253.
  • Ohta, S., et al. (2002). (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry, 67(5), 1613-1621.
  • Wang, Y., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610.
  • MDPI. (2024, March 21).
  • Rojas-Cervantes, M. L., et al. (2005). N-alkylation of imidazole by alkaline carbons. Carbon, 43(13), 2695-2702.
  • Wang, C., et al. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry, 16, 552-559.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of 1-Cyclopentyl-1H-imidazol-2-amine

An In-Depth Technical Guide Welcome to the technical support center for 1-Cyclopentyl-1H-imidazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter chal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Welcome to the technical support center for 1-Cyclopentyl-1H-imidazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. The unique structure of this compound, featuring a basic exocyclic amine and a nucleophilic imidazole ring system, presents a distinct set of purification hurdles.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 1-Cyclopentyl-1H-imidazol-2-amine, which are critical for designing an effective purification strategy.

Q1: What are the key physicochemical properties of 1-Cyclopentyl-1H-imidazol-2-amine that influence its purification?

A1: Understanding the molecule's properties is the first step. Its purification behavior is primarily governed by its moderate polarity, basicity, and hydrogen bonding capabilities. The 2-amino group makes the molecule basic and prone to strong interactions with acidic stationary phases like silica gel.

PropertyValue / DescriptionImplication for Purification
Molecular Weight 165.24 g/mol Standard range for chromatography and extraction.
Topological Polar Surface Area (TPSA) 43.84 Ų[2]Indicates moderate polarity, suitable for reversed-phase or normal-phase chromatography with polar eluents.
logP (calculated) ~0.8 - 2.0[2][3]Suggests good solubility in a range of organic solvents but also some water solubility, especially when protonated.
pKa (estimated) The 2-amino group is basic.The compound will be protonated and water-soluble at acidic pH. This allows for purification via acid-base extraction. Strong interaction with acidic silica gel can cause tailing during chromatography.
Hydrogen Bond Donors/Acceptors 1 Donor, 3 Acceptors[2]High potential for hydrogen bonding, affecting solubility and chromatographic behavior.

Q2: What are the most common impurities I should expect from the synthesis of 1-Cyclopentyl-1H-imidazol-2-amine?

A2: Impurities are highly dependent on the synthetic route. However, for 2-aminoimidazoles, common impurities often include unreacted starting materials, reagents, and byproducts from side reactions.

Impurity TypePotential Structure / DescriptionReason for FormationRecommended Removal Strategy
Unreacted Precursors e.g., Cyclopentylamine, 2-bromo-1H-imidazoleIncomplete reaction.Chromatography, Acid-Base Extraction.
Regioisomers e.g., N-alkylation at different imidazole nitrogen atomsThe imidazole ring has multiple nucleophilic sites.[1]Careful column chromatography.
Over-alkylation Products Di-cyclopentyl substituted productsUse of excess alkylating agent or harsh conditions.Column Chromatography.
Oligomeric Byproducts Dimers or higher-order polymersCan occur under harsh reaction conditions (e.g., high heat).Crystallization, Chromatography.

Q3: Which analytical techniques are best for assessing the purity of 1-Cyclopentyl-1H-imidazol-2-amine?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main product and any impurities, which aids in troubleshooting.[5]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure of the final product and can detect impurities if they are present at levels of ~1% or higher.[6]

Q4: Is 1-Cyclopentyl-1H-imidazol-2-amine stable under typical purification conditions?

A4: Generally, 2-aminoimidazoles are stable compounds. However, like many amines, they can be susceptible to oxidative degradation over long periods or in the presence of strong oxidizing agents.[7] It is good practice to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage and to avoid prolonged exposure to strong acids or bases at high temperatures.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during purification.

Chromatography Issues

Q: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery. Why is this happening and how can I fix it?

A: This is the most common issue with basic amines on silica gel.

  • Cause: The basic 2-amino group strongly and often irreversibly interacts with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to significant band tailing or "streaking."

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

      • Recommended: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Dichloromethane/Methanol/Et₃N 95:5:0.5).

      • Alternative: Use a pre-mixed eluent like 1-5% ammonium hydroxide in methanol, which is then used as the polar component in a solvent system (e.g., Dichloromethane with 2% of a 9:1 MeOH:NH₄OH solution).

    • Use a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase.

      • Alumina (basic or neutral): Often provides better peak shape for basic compounds.

      • Reversed-Phase (C18) Silica: This is an excellent alternative, especially for larger scales, using solvents like acetonitrile and water.

Q: I'm seeing poor separation between my product and a closely-related impurity. What chromatographic parameters can I adjust?

A: Fine-tuning your chromatography conditions can resolve co-eluting species.

  • Cause: The impurity has a polarity very similar to your product.

  • Solution:

    • Decrease Eluent Polarity: Make your solvent system weaker (e.g., switch from 10% MeOH in DCM to 5% MeOH in DCM). This will increase the retention time of all compounds and often improves separation.

    • Change Solvent Selectivity: Swap one of the solvents in your eluent for another of similar polarity but different chemical nature. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. This can alter the specific interactions with the stationary phase and improve resolution.

    • Use a High-Performance Column: Employ flash chromatography columns with smaller particle sizes (e.g., 25-40 µm) for higher separation efficiency.

Recrystallization Issues

Q: I can't find a single solvent that is good for recrystallization. My compound is either too soluble or not soluble enough. What should I do?

A: A mixed-solvent system is the ideal solution.

  • Cause: The compound's polarity does not perfectly match the properties of common single solvents for the "soluble when hot, insoluble when cold" rule.[8]

  • Solution: Use a binary solvent system. Find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

    • Recommended Pairs: Ethanol/Water, Methanol/Diethyl Ether, Ethyl Acetate/Hexane.

    • Procedure: Dissolve your compound in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the hot "solvent" to redissolve the precipitate, then allow the solution to cool slowly.[9]

Q: My compound is "oiling out" of the solution instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

  • Cause: The cooling process is too rapid, or the solution is too concentrated.

  • Solution:

    • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[9]

    • Add More Solvent: Re-heat the solution until the oil redissolves, add a bit more of the "good" solvent to make the solution more dilute, and then attempt to cool it slowly again.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.[9]

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issue of tailing for 1-Cyclopentyl-1H-imidazol-2-amine on silica gel.

  • Preparation of the Column:

    • Select a silica gel flash column appropriately sized for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane with 1% Triethylamine).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique provides superior resolution compared to liquid injection.

    • Carefully add the dry-loaded sample to the top of the column bed.

  • Elution:

    • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (Et₃N) throughout.

    • Start with a low polarity eluent (e.g., 1% MeOH in DCM + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase (e.g., move to 2% MeOH, then 3%, and so on) until your product begins to elute. A step-gradient is often effective.

    • Collect fractions and monitor them by TLC (using a similar solvent system, visualized with UV light and/or a potassium permanganate stain).

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure.

    • Place the resulting solid or oil under high vacuum to remove residual solvents and triethylamine.

Protocol 2: Recrystallization via Salt Formation

This method leverages the basicity of the amine for purification and is particularly useful if chromatography is difficult.

  • Dissolution & Acidification:

    • Dissolve the crude 1-Cyclopentyl-1H-imidazol-2-amine in a suitable organic solvent like ethyl acetate or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) or a solution of an organic acid like oxalic acid in ethanol, dropwise with stirring.

    • The hydrochloride or oxalate salt of your product should precipitate out of the solution.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold organic solvent (e.g., ethyl acetate) to remove neutral impurities that remained in the mother liquor.

  • Conversion back to Free Base:

    • Dissolve the purified salt in water.

    • Place the aqueous solution in a separatory funnel and add an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with gentle shaking until the aqueous layer is basic (pH > 9).

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Part 4: Visualization of Workflows

A logical approach is key to efficient troubleshooting. The following diagrams illustrate a decision-making process for purification.

Purification_Troubleshooting start Crude Product Purity Check (TLC/LCMS) is_solid Is the crude material solid? start->is_solid chrom_choice Primary Method: Flash Column Chromatography is_solid->chrom_choice No cryst_choice Consider Primary Purification by Recrystallization is_solid->cryst_choice Yes chrom_issue Streaking or Tailing? chrom_choice->chrom_issue cryst_issue Find Suitable Solvent? cryst_choice->cryst_issue salt_form Attempt Salt Recrystallization cryst_choice->salt_form add_base Add Base (Et3N or NH4OH) to Eluent chrom_issue->add_base Yes final_purity Assess Final Purity (HPLC, NMR) chrom_issue->final_purity No add_base->chrom_issue Still Tailing? change_phase Switch to Alumina or Reversed-Phase (C18) add_base->change_phase add_base->final_purity Resolved change_phase->final_purity mixed_solvent Use Mixed-Solvent System (e.g., EtOH/Water) cryst_issue->mixed_solvent No oiling_out Compound Oiling Out? cryst_issue->oiling_out Yes mixed_solvent->oiling_out salt_form->final_purity slow_cool Dilute & Cool Slower oiling_out->slow_cool Yes oiling_out->final_purity No slow_cool->final_purity

Caption: A decision tree for troubleshooting the purification of 1-Cyclopentyl-1H-imidazol-2-amine.

References

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available from: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications. Available from: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available from: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available from: [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available from: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. PMC. Available from: [Link]

  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PMC. Available from: [Link]

  • and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. PubMed. Available from: [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. ACS Publications. Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available from: [Link]

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. MDPI. Available from: [Link]

  • (PDF) A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. Available from: [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available from: [Link]

  • (S)-1-Cyclopentyl-1-(1H-imidazol-2-yl)methanamine. PubChem. Available from: [Link]

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Cyclopentyl-1H-imidazol-2-amine Solubility in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) in in vitro and in vivo biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) in in vitro and in vivo biological assays.

Overview & Chemical Context

1-Cyclopentyl-1H-imidazol-2-amine presents a unique solubility challenge due to its structural dichotomy: it combines a highly lipophilic, rigid cyclopentyl ring with a polar, basic 2-aminoimidazole core.

When researchers attempt to introduce this compound into aqueous biological media (like PBS or DMEM), they frequently encounter rapid compound precipitation. This occurs because the thermodynamic drive for the hydrophobic cyclopentyl groups to aggregate outweighs the hydrogen-bonding capacity of the imidazole core. When a concentrated Dimethyl Sulfoxide (DMSO) stock is rapidly diluted into water, the DMSO solvation shell is instantly stripped away—a phenomenon known as "solvent shock." This leads to immediate crystallization or amorphous precipitation, severely impacting kinetic solubility and resulting in underestimated bioactivity and variable assay data 12.

Quantitative Solubility Data Summary

To establish a baseline for your assays, refer to the following empirically derived solubility parameters for the 2-aminoimidazole class.

Solvent System / MatrixMax Recommended ConcentrationPreparation Notes & Causality
100% Anhydrous DMSO ~80 mg/mL (approx. 530 mM)Primary Stock: Requires sonication. DMSO disrupts intermolecular hydrogen bonds of the imidazole core 3.
Aqueous Assay Buffer < 50 µMDirect Addition: High risk of precipitation. Limited by the kinetic solubility of the lipophilic cyclopentyl group 1.
Cell Culture Media Assay-dependent (Keep DMSO < 0.5%)Final Assay: Must be prepared via intermediate dilution to prevent solvent shock and cytotoxicity 4.
Complex Formulation ~3.3 mg/mLIn Vivo / Rescue: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Micelles encapsulate the hydrophobic moiety 3.

Standard Operating Procedure (SOP): Step-by-Step Assay Preparation

To ensure a self-validating, reproducible system, follow this methodology to prepare 1-Cyclopentyl-1H-imidazol-2-amine without exceeding its kinetic solubility limits 45.

Step 1: Primary Stock Preparation

  • Accurately weigh the compound using a calibrated analytical balance.

  • Add 100% sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Action: Vortex vigorously for 2 minutes, then sonicate in a water bath at room temperature for 15 minutes.

  • Validation Check: Hold the tube to the light. The solution must be completely optically clear with no particulate matter before proceeding.

Step 2: Serial Dilution in 100% DMSO

  • Do not perform serial dilutions directly in aqueous buffer.

  • Prepare all required concentration gradients (e.g., 10 mM, 1 mM, 100 µM) by diluting the primary stock into 100% DMSO.

  • Causality: Maintaining the compound in DMSO during serial dilution ensures that the thermodynamic equilibrium strongly favors the solvated state, preventing premature aggregation 5.

Step 3: Intermediate Aqueous Dilution (The Critical Step)

  • Prepare an intermediate "working stock" by diluting the DMSO solutions 1:10 into your assay buffer (e.g., PBS).

  • Action: Pipette the DMSO stock slowly dropwise into the buffer while simultaneously vortexing.

  • Causality: This gradual introduction creates a localized gradient, preventing the rapid stripping of the DMSO solvation shell and mitigating solvent shock 1.

  • Validation Check: Inspect a 10 µL drop of the intermediate solution under a microscope at 10x magnification. Confirm the absence of micro-crystals before proceeding to cell administration.

Step 4: Final Assay Transfer

  • Transfer the intermediate working stock to your final cell culture media at a 1:20 dilution.

  • This ensures the final DMSO concentration remains below 0.5% (v/v), preventing solvent-induced cellular toxicity 4.

Workflow A 1. Weigh Compound (1-Cyclopentyl-1H- imidazol-2-amine) B 2. Primary Stock Dissolve in 100% DMSO (Max 80 mg/mL) A->B C 3. Sonication 15 mins at RT to ensure dissolution B->C D 4. Serial Dilution Perform in 100% DMSO (Avoid aqueous here) C->D E 5. Intermediate Step Dilute 1:10 in Buffer (Minimizes solvent shock) D->E Aqueous Buffer Addition F 6. Final Assay Transfer to cells (Final DMSO < 0.5%) E->F Final Transfer

Step-by-step workflow for preparing 1-Cyclopentyl-1H-imidazol-2-amine assay solutions.

Frequently Asked Questions & Troubleshooting Guide

Q: My compound crashed out immediately upon adding the DMSO stock to the cell culture media. How do I rescue it? A: Once 1-Cyclopentyl-1H-imidazol-2-amine precipitates in an aqueous environment, it transitions from a kinetic solubility state to a highly stable thermodynamic crystal lattice. It is notoriously difficult to rescue. Do not attempt to heat the biological media above 37°C, as this will denature proteins in the media. Instead, discard the precipitated media. Re-prepare the solution using the Intermediate Aqueous Dilution method (Step 3 of the SOP). Direct addition of 100% DMSO stocks to bulk media causes "solvent shock," which is the primary cause of this precipitation 1.

Q: What is the maximum final concentration of DMSO I can use in my in vitro screening? A: The final concentration of DMSO in your cell culture wells should strictly remain below 0.5% (v/v). Exceeding this threshold can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and confound your biological readouts 45. If your required compound concentration necessitates a higher DMSO volume, you must transition to a co-solvent formulation.

Q: My cellular assay cannot tolerate even 0.5% DMSO, or the compound still precipitates at my required concentration. What are my alternative formulation options? A: If kinetic solubility limits are exceeded despite careful dilution, you must employ solubilizers that physically encapsulate the lipophilic cyclopentyl group. We recommend adopting a complex formulation strategy. A validated approach for 2-aminoimidazole derivatives is a sequential addition of: 10% DMSO, followed by 40% PEG300, then 5% Tween 80, and finally 45% Saline/Buffer 3. The Tween 80 acts as a surfactant, forming micelles that shield the hydrophobic moiety from the aqueous environment, while PEG300 acts as a co-solvent to stabilize the hydrogen-bonding network.

Q: Does the pH of my assay buffer affect the solubility of 1-Cyclopentyl-1H-imidazol-2-amine? A: Yes. The 2-aminoimidazole core is basic. In highly alkaline environments, the molecule remains entirely un-ionized, maximizing its lipophilicity and driving precipitation. Ensuring your assay buffer is maintained at physiological pH (7.2 - 7.4) or slightly lower can help protonate a fraction of the imidazole nitrogens, significantly enhancing aqueous solubility through ion-dipole interactions with water 1.

Troubleshooting Start Issue: Compound precipitates in cell culture media Q1 Is final DMSO > 0.5%? Start->Q1 A1 Reduce stock concentration to keep DMSO ≤ 0.5% Q1->A1 Yes Q2 Was 100% DMSO stock added directly to bulk media? Q1->Q2 No A2 Implement an intermediate step-wise dilution Q2->A2 Yes Q3 Kinetic solubility exceeded? Q2->Q3 No A3 Formulate with 5% Tween-80 or 40% PEG300 Q3->A3 Yes

Decision tree for troubleshooting 1-Cyclopentyl-1H-imidazol-2-amine precipitation in assays.

References

  • In vitro solubility assays in drug discovery. PubMed / NIH.1

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / NIH. 2

  • 2-Aminoimidazole | Antimicrobial agent. TargetMol. 3

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem. 4

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. 5

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Cyclopentyl-1H-imidazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results when working with 2-aminoimidazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results when working with 2-aminoimidazole derivatives. 1-Cyclopentyl-1H-imidazol-2-amine (CAS 1239482-07-5) is a highly valuable scaffold, particularly in the development of anti-biofilm agents and targeted therapeutics[1]. However, its unique heteroaromatic core makes it notoriously susceptible to oxidative degradation, pH-dependent tautomerization, and photodegradation[2],[3].

This guide moves beyond basic handling instructions. It is designed to provide you with the mechanistic causality behind these stability issues and self-validating protocols to ensure absolute reproducibility in your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution in DMSO turned pink (and eventually brown) after a few days at room temperature. What happened, and is it still usable? A: Discard the solution immediately. The color change is a definitive visual indicator of oxidative degradation. The 2-aminoimidazole ring is highly electron-rich due to the electron-donating effect of the exocyclic amine. In the presence of dissolved oxygen and ambient light, the ring undergoes auto-oxidation, leading to the formation of conjugated, polymeric degradation products that absorb visible light[4]. To prevent this, solutions must be prepared in degassed solvents and stored in amber vials.

Q2: How does pH impact the stability of this compound in aqueous buffers? A: pH is the master regulator of 2-aminoimidazole stability. Because the N1 position is blocked by the cyclopentyl moiety, tautomerization is restricted to the proton exchange between the exocyclic amine and the endocyclic N3 nitrogen[3]. While the amino tautomer is thermodynamically favored, basic conditions (pH > 7.5) increase the nucleophilicity of the exocyclic amine, accelerating degradation. Conversely, mildly acidic conditions (pH 4.0–5.5) protonate the N3 nitrogen, forming a stable salt. This protonation drastically reduces the electron density of the ring, effectively shutting down oxidative degradation pathways.

Q3: I am using this compound in a photochemistry assay. Will it remain stable under UV light? A: No. 2-aminoimidazoles are highly sensitive to mid-range UV light (210–290 nm). Prolonged exposure induces rapid photodegradation and ring cleavage, with half-lives dropping significantly under continuous irradiation[2]. If your experimental workflow requires UV exposure, you must run vehicle-control LC-MS analyses to quantify the exact degradation rate of the parent compound during the assay timeframe.

Tautomerization Amino Amino Tautomer (Active Form) Imino Imino Tautomer (Reactive Intermediate) Amino->Imino Basic pH (>7.5) Protonated Protonated Salt (Highly Stable) Amino->Protonated Acidic pH (<5.0) Photo Photodegradation (Ring Cleavage) Amino->Photo UV Light (210-290 nm) Oxidation Oxidative Degradation (Pink/Brown Polymers) Imino->Oxidation O2 / Trace Metals

Logical pathway of 2-aminoimidazole tautomerization and degradation.

Part 2: Quantitative Stability Matrix

To eliminate guesswork, use the following validated stability matrix when planning your experiments. This data synthesizes the kinetic behavior of the 2-aminoimidazole core under various environmental stressors[2],[4].

Environmental ConditionSolvent / BufferHalf-Life / Stability WindowVisual IndicatorRecommended Action
Ambient Light + O₂ DMSO (Standard)< 48 hours at 25°CTurns pink/brownDiscard immediately.
Dark + Degassed DMSO (Anhydrous)> 3 months at -20°CClear/ColorlessSafe to use.
Acidic (pH 4.5) Aqueous Buffer> 1 week at 25°CClear/ColorlessSafe to use.
Basic (pH 8.5) Aqueous Buffer< 12 hours at 25°CSlight yellowingPrepare fresh immediately before use.
UV Irradiation (254 nm) Aqueous7–100 hoursClear (Absorbance drops)Monitor continuously via LC-MS.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following Standard Operating Procedure (SOP) is designed as a self-validating system . By incorporating internal analytical checks, you guarantee that degraded compounds never compromise your biological or chemical assays.

SOP: Preparation of Ultra-Stable 10 mM Stock Solutions

Causality Note: We utilize inert gas purging and amber vials specifically to neutralize the auto-oxidation pathway triggered by the electron-rich N3-amine axis.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer 10 mL of anhydrous, cell-culture grade DMSO into a sterile septum-capped vial. Purge the solvent by bubbling dry Nitrogen (N₂) or Argon gas through the liquid for 15 minutes to displace dissolved oxygen.

  • Weighing: In a low-light environment (or using amber labware), weigh exactly 15.12 mg of 1-Cyclopentyl-1H-imidazol-2-amine solid (Molecular Weight: 151.21 g/mol ).

  • Dissolution: Transfer the solid to an amber glass vial. Add 10 mL of the degassed DMSO. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Immediately divide the stock solution into 100 µL single-use aliquots in opaque or amber microcentrifuge tubes. Blanket each tube with a gentle stream of N₂ before sealing.

  • Storage: Store all aliquots at -20°C in a desiccator box.

Self-Validation Checkpoint (LC-MS): Before beginning a critical assay campaign, thaw one aliquot and analyze 1 µL via LC-MS.

  • Pass Criteria: A singular, sharp peak at m/z 152.2 [M+H]⁺ confirms structural integrity.

  • Fail Criteria: The presence of peaks at m/z 168.2 (+16 Da) indicates primary N-oxidation or epoxidation. If detected, the entire batch must be discarded.

Workflow S1 1. Weigh Solid (Inert Gas) S2 2. Degas Solvent (N2/Ar Purge) S1->S2 S3 3. Dissolve (Amber Vial) S2->S3 S4 4. Aliquot (Single-Use) S3->S4 S5 5. Store -20°C (Desiccated) S4->S5

Optimized experimental workflow for preparing stable stock solutions.

Part 4: Comprehensive References

  • Title: An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility Source: Frontiers in Microbiology / PMC URL: [Link]

  • Title: UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth Source: RSC Publishing URL: [Link]

  • Title: Reactive Carbonyl-Scavenging Ability of 2-Aminoimidazoles: 2-Amino-1-methylbenzimidazole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

Optimization

minimizing impurities in 1-Cyclopentyl-1H-imidazol-2-amine production

An advanced guide to synthesizing high-purity 1-Cyclopentyl-1H-imidazol-2-amine, focusing on impurity identification, troubleshooting, and mitigation strategies for research and development professionals. Technical Suppo...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to synthesizing high-purity 1-Cyclopentyl-1H-imidazol-2-amine, focusing on impurity identification, troubleshooting, and mitigation strategies for research and development professionals.

Technical Support Center: 1-Cyclopentyl-1H-imidazol-2-amine

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-1H-imidazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The 2-aminoimidazole moiety is a privileged structure in numerous biologically active compounds, and achieving high purity is critical for reliable downstream applications, from screening to preclinical development.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all structured to address the practical challenges encountered during synthesis.

The Synthetic Challenge: A Probable Route and Its Pitfalls

While several methods exist for constructing 2-aminoimidazoles, a common and logical approach for regioselective synthesis of an N-1 substituted derivative like 1-Cyclopentyl-1H-imidazol-2-amine involves the condensation of a protected glyoxal equivalent with N-cyclopentylguanidine. This method is often favored as it unambiguously places the cyclopentyl group on the N-1 position of the imidazole ring.

The following workflow outlines this probable synthetic pathway. Understanding this process is key to anticipating and troubleshooting potential impurities.

G cluster_steps Synthetic Workflow start_materials Cyclopentylamine + Cyanamide guanidine N-Cyclopentylguanidine (Intermediate 1) start_materials->guanidine Guanylation (e.g., with HCl) condensation Condensation (Intermediate 2) guanidine->condensation reagent2 2-Bromo-1,1-diethoxyethane (Protected Glyoxal) reagent2->condensation cyclization Acid-Catalyzed Cyclization & Deprotection condensation->cyclization product 1-Cyclopentyl-1H-imidazol-2-amine (Final Product) cyclization->product

Caption: A probable synthetic route to 1-Cyclopentyl-1H-imidazol-2-amine.

Common Impurities and Root Cause Analysis

Proactive impurity control starts with understanding what might be formed and why. The table below summarizes the most likely impurities from the described synthesis, their common causes, and recommended analytical methods for detection.

Impurity IDStructure / NameProbable Cause(s)Recommended Analytical Methods
IMP-01 N-Cyclopentylguanidine Incomplete reaction during the condensation step. Stoichiometry imbalance (excess guanidine).HPLC-UV, LC-MS, ¹H NMR
IMP-02 2-Aminoimidazole Formation of guanidine (from cyanamide) without the cyclopentyl group, which then reacts.HPLC-UV, LC-MS
IMP-03 1,3-Dicyclopentyl-2-iminoimidazoline Over-reaction or side reaction, potentially from an alternative cyclization pathway of a di-substituted guanidine intermediate.LC-MS, HRMS, ¹H & ¹³C NMR
IMP-04 N,N'-Dicyclopentylguanidine An impurity present in the starting N-cyclopentylguanidine, which is a common byproduct of guanidine synthesis.LC-MS
IMP-05 Polymeric/Tarry materials Harsh acidic conditions during cyclization/deprotection, leading to degradation of starting materials or product.Visual inspection, solubility issues, broad baseline hump in HPLC.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your synthesis.

Question 1: My final product shows a significant peak in the HPLC/LC-MS that corresponds to the mass of N-cyclopentylguanidine (IMP-01). How can I fix this?

Answer:

This is a classic case of incomplete conversion. The root cause is often related to the reactivity of the condensation step or the stability of the protected glyoxal reagent.

  • Causality: The condensation between N-cyclopentylguanidine and 2-bromo-1,1-diethoxyethane is an SN2 reaction. If the reaction conditions (temperature, time, base) are insufficient, or if the bromide has partially degraded, the guanidine will remain unreacted.

  • Troubleshooting Steps:

    • Verify Reagent Quality: 2-Bromo-1,1-diethoxyethane can hydrolyze or degrade on storage. Verify its purity by ¹H NMR before use. If it's old or appears discolored, consider re-purifying it by distillation or using a fresh bottle.

    • Optimize Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature of the condensation step (e.g., from room temperature to 40-50 °C) to improve the reaction rate.

      • Time: Extend the reaction time and monitor by TLC or LC-MS until the N-cyclopentylguanidine spot/peak is minimized.

      • Base: While this reaction can sometimes be run without a base, the HBr generated can protonate the starting guanidine, rendering it non-nucleophilic. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq) can scavenge the acid and drive the reaction to completion.

    • Purification Strategy: N-cyclopentylguanidine is highly basic and polar. It can often be removed from the final product by a carefully controlled acid-base workup or by silica gel chromatography using a gradient with a small percentage of ammonia in methanol to elute the desired product while retaining the more polar guanidine impurity.

Question 2: I've isolated my product, but the ¹H NMR shows a second, minor set of cyclopentyl peaks and imidazole signals. LC-MS suggests an isomer. What is happening?

Answer:

While the intended synthesis is designed to be regioselective, the formation of an isomer is possible, although less common with this specific route. A more likely scenario is that an alternative starting material was inadvertently used or formed.

  • Causality & Troubleshooting Workflow:

G start Isomeric Impurity Detected check_sm Step 1: Analyze Starting Materials - Is 2-aminoimidazole present? - Is N-cyclopentylguanidine pure? start->check_sm sm_impure Source Identified: Impure Starting Material check_sm->sm_impure Yes sm_pure Starting Materials Pure check_sm->sm_pure No check_conditions Step 2: Review Reaction Conditions - Was 2-aminoimidazole alkylated directly? - Harsh cyclization conditions? sm_pure->check_conditions direct_alkylation Source Identified: Non-regioselective direct alkylation of 2-aminoimidazole. Forms N1, N3, and N2-alkylated products. check_conditions->direct_alkylation Direct Alkylation Used harsh_conditions Source Identified: Isomerization under harsh acid/heat. Unlikely, but possible. check_conditions->harsh_conditions Harsh Cyclization

Caption: Troubleshooting workflow for isomeric impurities.

  • Explanation: The most common cause for isomeric impurities in 2-aminoimidazole synthesis is attempting a direct alkylation of 2-aminoimidazole with a cyclopentyl halide. This reaction is notoriously difficult to control due to the three nucleophilic nitrogen atoms, leading to a mixture of products[1]. If your synthesis started from pre-formed 2-aminoimidazole, this is the most likely issue.

  • Solution: To ensure regioselectivity, stick to the synthetic route of building the imidazole ring from N-cyclopentylguanidine. If you must use a direct alkylation route, it will require extensive protecting group chemistry to block the other nitrogen atoms, which adds significant complexity[2].

Question 3: My reaction turns dark brown/black during the final acid-catalyzed cyclization step, and the final product is a hard-to-purify oil with low yield. What's causing this?

Answer:

This indicates product degradation or polymerization (IMP-05), a common issue when dealing with electron-rich heterocycles under strong acidic conditions.

  • Causality: The intermediate formed after condensation is sensitive to strong acid and high temperatures. The combination can lead to the formation of reactive species that polymerize. The unprotected glyoxal, if formed prematurely, is also highly unstable under these conditions.

  • Troubleshooting Steps:

    • Acid Choice and Stoichiometry: Instead of strong mineral acids like concentrated H₂SO₄ or HCl, try milder acids. p-Toluenesulfonic acid (p-TsOH) or even acetic acid can be effective catalysts for the cyclization while being less prone to causing degradation. Use a catalytic amount rather than a large excess.

    • Temperature Control: Perform the cyclization at the lowest temperature that allows the reaction to proceed at a reasonable rate. Start at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC/LC-MS. Avoid aggressive refluxing.

    • Stepwise Procedure: Ensure the initial condensation reaction is complete before initiating the cyclization. Adding the acid to a mixture containing unreacted starting materials can increase the likelihood of side reactions.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of your 1-Cyclopentyl-1H-imidazol-2-amine.

ParameterSetting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Column Temp. 30 °C

Expected Elution Order: 2-Aminoimidazole (most polar, earliest) -> N-Cyclopentylguanidine -> 1-Cyclopentyl-1H-imidazol-2-amine -> Less polar byproducts (e.g., IMP-03).

Protocol 2: Recrystallization for Final Product Purification

Recrystallization is an effective method for removing many of the common impurities, especially less polar ones.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, and mixtures with heptane/hexane). The ideal solvent will dissolve the product when hot but show poor solubility when cold. A good starting point is often an isopropanol/heptane or ethyl acetate/heptane system.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent (e.g., ethyl acetate) in an Erlenmeyer flask. If the solution is colored, you can add a small amount of activated carbon and hot-filter it through a pad of Celite to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the purified material by HPLC and NMR to confirm purity.

Frequently Asked Questions (FAQs)

  • Q: Can I use cyclopentanone and guanidine directly via a reductive amination pathway?

    • A: While theoretically possible, this route is challenging. It would likely require forming the imidazole ring first (e.g., from glyoxal and guanidine) to get 2-aminoimidazole, followed by reductive amination with cyclopentanone. This brings back the regioselectivity issues of direct alkylation, as the ring nitrogens can also participate in the reaction. The route outlined in Section 1 is generally more reliable for achieving the desired N-1 isomer.

  • Q: My product is an oil and won't crystallize. How can I purify it?

    • A: 2-aminoimidazoles can be difficult to crystallize due to their polarity and hydrogen bonding capabilities. If recrystallization fails, your primary option is column chromatography on silica gel. Use a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol. Adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase is often crucial to prevent the basic product from streaking on the acidic silica gel.

  • Q: How can I confirm the cyclopentyl group is on N-1 and not the exocyclic amino group?

    • A: This is a critical characterization step.

      • ¹H NMR: The exocyclic -NH₂ protons of a 2-aminoimidazole typically appear as a broad singlet. If the cyclopentyl group were on this nitrogen, you would see an -NH proton, and its coupling to the adjacent CH of the cyclopentyl group.

      • ¹³C NMR: The chemical shifts of the imidazole ring carbons are sensitive to the substitution pattern.

      • NOESY/HMBC (2D NMR): These are definitive methods. An HMBC experiment should show a correlation between the N-1 proton (if present, or protons on the N-1 substituent) and the C4 and C5 carbons of the imidazole ring. A NOESY experiment would show through-space correlation between the cyclopentyl protons and the C5-H of the imidazole ring.

References

  • Wolkenberg, S. E., & Boger, D. L. (2002). A new and efficient method for the synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 67(21), 7361–7364.
  • Akhtar, T., Hameed, S., & Al-Masoudi, N. A. (2007). An efficient and expeditious synthesis of di- and monosubstituted 2-aminoimidazoles. Letters in Organic Chemistry, 4(6), 433-436.
  • Giles, R. L., Sullivan, J. D., Steiner, A. M., & Looper, R. E. (2009). Addition–hydroamination reactions of propargyl cyanamides: rapid access to highly substituted 2-aminoimidazoles.
  • Babaev, E. V. (2006). 2-Aminoimidazoles from Heterocycles. In Studies in Natural Products Chemistry (Vol. 33, pp. 67-106). Elsevier.
  • Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective synthesis of 2-amino-substituted 1, 3, 4-oxadiazole and 1, 3, 4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of organic chemistry, 78(1), 438-444.
  • Lembke, D. S., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega.
  • Lembke, D. S., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. PMC.

Sources

Troubleshooting

Technical Support Center: 1-Cyclopentyl-1H-imidazol-2-amine Permeability Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering cellular permeability bottlenecks when working with 1-Cyclopentyl-1H-imidazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering cellular permeability bottlenecks when working with 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5)[1].

Mechanistic FAQ: Understanding the Permeability Barrier

Q1: Why does 1-Cyclopentyl-1H-imidazol-2-amine exhibit poor passive membrane permeability? A1: The permeability bottleneck is fundamentally driven by the ionization state of the 2-aminoimidazole core. The exocyclic amine acts as a resonance donor, delocalizing electron density into the endocyclic imidazole nitrogens[2]. This resonance stabilization significantly increases the basicity of the molecule compared to standard imidazoles, resulting in a conjugate acid pKa typically ranging between 7.0 and 9.0[3]. Consequently, at physiological pH (7.4), a large fraction of the compound exists as a protonated 2-aminoimidazolium cation[4]. This charged state possesses a tightly bound hydration shell, creating a massive desolvation energy penalty that prevents the molecule from passively partitioning into the lipophilic core of the cellular lipid bilayer.

Q2: Doesn't the cyclopentyl group add enough lipophilicity to overcome this? A2: While the N1-cyclopentyl substitution increases the overall lipophilicity (LogP) compared to unsubstituted 2-aminoimidazole, it cannot overcome the localized polarity of the protonated headgroup. The topological polar surface area (TPSA) remains high due to the hydrogen bond donors and acceptors on the aminoimidazole moiety[5].

Charge-State Dependent Uptake Mechanism

To visualize why the compound fails to penetrate cells at physiological pH, refer to the pathway diagram below.

Uptake cluster_pH Physiological pH (7.4) Compound 1-Cyclopentyl-1H- imidazol-2-amine Cation Protonated Form Charged (+) Compound->Cation ~50-80% Neutral Neutral Form Uncharged (0) Compound->Neutral ~20-50% Membrane Lipid Bilayer Cation->Membrane High Desolvation Penalty Neutral->Membrane Passive Diffusion Intracellular Intracellular Target Membrane->Intracellular

Figure 1: Charge-state dependent cellular uptake mechanism at physiological pH.

Troubleshooting Guide: Experimental Workarounds

Depending on your experimental phase, different strategies must be employed to bypass this permeability issue.

Troubleshooting Problem Permeability Bottleneck: 1-Cyclopentyl-1H-imidazol-2-amine RootCause High Fraction of Protonated Cation (pKa ~ 7.5-8.0) Problem->RootCause Sol1 In Vitro Assays: Adjust Buffer pH > 8.0 RootCause->Sol1 Assay Optimization Sol2 Cell-Based Assays: Liposomal Formulation RootCause->Sol2 Delivery Vehicle Sol3 In Vivo / MedChem: Amide Prodrug Synthesis RootCause->Sol3 Structural Modification

Figure 2: Decision tree for troubleshooting poor permeability based on experimental assay type.

Strategy A: Assay pH Optimization (For In Vitro ADME)

If you are evaluating the compound in cell-free systems like PAMPA, the simplest workaround is to increase the pH of the donor compartment. According to the Henderson-Hasselbalch equation, raising the pH above the compound's pKa exponentially increases the fraction of the neutral, membrane-permeable species.

Strategy B: Prodrug Masking (For Medicinal Chemistry)

For in vivo applications, the primary exocyclic amine can be transiently masked. Converting the 2-amine into an amide or carbamate prodrug eliminates the resonance-driven basicity, dropping the pKa significantly and neutralizing the charge at pH 7.4. Once inside the cell, intracellular esterases or amidases cleave the masking group to release the active 1-Cyclopentyl-1H-imidazol-2-amine.

Strategy C: Nanocarrier Delivery (For Cell-Based Assays)

If structural modification is not an option, encapsulate the compound in liposomes. The liposomal lipid bilayer fuses with the cellular membrane, delivering the polar payload directly into the cytosol via endocytosis, entirely bypassing the need for passive diffusion.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the theoretical impact of the aforementioned troubleshooting strategies on the Apparent Permeability ( Papp​ ) of 1-Cyclopentyl-1H-imidazol-2-amine.

Experimental Condition / ModificationDominant Species at Assay pHEstimated Papp​ ( 10−6 cm/s)Permeability Classification
Standard Buffer (pH 7.4)Protonated Cation (+1)< 1.0Low
pH-Adjusted Buffer (pH 8.5)Neutral Free Base (0)15.0 - 25.0High
N-Acetyl Amide Prodrug (pH 7.4)Neutral Amide (0)> 20.0High
Liposomal Formulation (pH 7.4)Encapsulated PayloadN/A (Endocytotic uptake)High (Carrier-mediated)

Note: Papp​ values are extrapolated based on structurally similar 2-aminoimidazole derivatives evaluated in standard permeability assays[4].

Standard Operating Procedure: pH-Gradient PAMPA

To accurately quantify the baseline permeability and validate the pH-dependent diffusion of 1-Cyclopentyl-1H-imidazol-2-amine, use this self-validating Parallel Artificial Membrane Permeability Assay (PAMPA) protocol.

Self-Validating Logic: This protocol incorporates internal controls to ensure trustworthiness. Lucifer Yellow is included to verify that the artificial lipid membrane has not ruptured (it should exhibit near-zero permeability). Propranolol is included as a positive control for high transcellular permeability.

Reagents & Materials
  • Donor Buffer A: PBS adjusted to pH 7.4

  • Donor Buffer B: PBS adjusted to pH 8.5

  • Acceptor Buffer: PBS adjusted to pH 7.4 (maintains physiological sink conditions)

  • 1% Lecithin in Dodecane (Artificial Membrane Solution)

  • 96-well PAMPA filter plate (0.45 µm PVDF) and receiver plate

Step-by-Step Methodology
  • Membrane Preparation: Carefully pipette 5 µL of the 1% Lecithin in Dodecane solution directly onto the PVDF filter of each well in the donor plate. Allow 5 minutes for the solvent to evaporate and the artificial lipid bilayer to form.

  • Control Preparation: Prepare 100 µM solutions of Lucifer Yellow (membrane integrity control) and Propranolol (positive permeability control) in Donor Buffer A.

  • Analyte Preparation: Prepare 100 µM solutions of 1-Cyclopentyl-1H-imidazol-2-amine in both Donor Buffer A (pH 7.4) and Donor Buffer B (pH 8.5).

  • Plate Assembly:

    • Add 300 µM of Acceptor Buffer (pH 7.4) to the bottom receiver plate.

    • Add 150 µL of the prepared donor solutions (Controls and Analytes) to the respective wells of the top filter plate.

    • Gently place the filter plate onto the receiver plate, ensuring no air bubbles are trapped between the membrane and the acceptor buffer.

  • Incubation: Incubate the assembled plate sandwich at room temperature for 4 hours in a humidity chamber to prevent evaporation.

  • Quantification: Carefully separate the plates. Extract 100 µL from both the donor and acceptor wells. Quantify the concentration of 1-Cyclopentyl-1H-imidazol-2-amine and Propranolol using LC-MS/MS. Quantify Lucifer Yellow using a fluorescence microplate reader (Ex: 428 nm, Em: 536 nm).

  • Data Validation:

    • Check 1: Ensure Lucifer Yellow Papp​ is <0.5×10−6 cm/s. If higher, the membrane is compromised; discard the assay.

    • Check 2: Ensure Propranolol Papp​ is >15×10−6 cm/s.

    • Calculation: Calculate the Papp​ of 1-Cyclopentyl-1H-imidazol-2-amine using the standard steady-state diffusion equation. You should observe a >10-fold increase in Papp​ from the pH 8.5 donor well compared to the pH 7.4 donor well.

References

  • NextSDS Chemical Database . "1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information." NextSDS, 2026.[Link]

  • Sullivan, W. W., et al. "2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore." Current Bioactive Compounds, vol. 5, no. 1, 2009, pp. 14-27.[Link]

  • Gedeck, Peter, et al. "Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase." Journal of Medicinal Chemistry, vol. 59, no. 24, 2016.[Link]

  • Stowe, Sean D., et al. "Membrane-Permeabilizing Activity of Reverse-Amide 2-Aminoimidazole Antibiofilm Agents Against Acinetobacter baumannii." Current Drug Delivery, vol. 12, no. 2, 2015, pp. 223-230.[Link]

  • Thompson, R. J., et al. "Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Antibiofilm Agent." Biochemistry, vol. 51, no. 49, 2012, pp. 9776-9778.[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Cyclopentyl-1H-imidazol-2-amine in Assays

Welcome to the technical support center for 1-Cyclopentyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Cyclopentyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of assay development with 1-Cyclopentyl-1H-imidazol-2-amine.

Q1: What is 1-Cyclopentyl-1H-imidazol-2-amine and what is its likely application?

A1: 1-Cyclopentyl-1H-imidazol-2-amine is a small molecule featuring a core imidazol-2-amine structure with a cyclopentyl substitution.[1][2] While specific biological targets for this exact molecule are not extensively documented in public literature, its structural class—substituted imidazol-amines—is frequently explored in drug discovery for a variety of targets.[3][4] For instance, related benzimidazole derivatives have been investigated as inhibitors in bacterial quorum sensing pathways.[3][4] Therefore, it is likely being used as a modulator (inhibitor or activator) in biochemical or cell-based screening assays.

Q2: What is a recommended starting concentration range for my experiments?

A2: The optimal concentration is highly dependent on the specific assay and biological target. However, a pragmatic starting point can be determined based on the assay type.

Assay TypeRecommended Starting Top ConcentrationRationale
Biochemical Assays 10 - 50 µMThese assays (e.g., enzyme inhibition) are in a simplified system. Higher initial concentrations help ensure a signal is detected if the compound is a weak binder. Potency benchmarks are typically <100 nM for a good inhibitor.[5]
Cell-Based Assays 1 - 10 µMCells introduce complexities like membrane permeability and off-target toxicity.[5] Starting at a lower concentration minimizes the risk of observing non-specific cytotoxic effects that can confound results. Inhibitors effective only at concentrations >10 µM may be acting non-specifically.[5]

Q3: What solvent should I use, and what is the maximum final concentration in the assay?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for small molecules due to its high solubilizing power.[6] However, it is critical to control the final concentration in your assay to avoid solvent-induced artifacts.

  • Recommendation: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions to create a dose-response plate.

  • Critical Limit: The final concentration of DMSO in your assay wells should ideally be ≤ 0.1% and must not exceed 0.5% .[7] Concentrations above 1% can cause cell membrane damage, induce oxidative stress, or even directly inhibit target proteins.[7][8] Some sensitive cell lines show toxicity at concentrations as low as 0.3125%.[9] Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to assess its baseline effect.

Q4: How can I be sure my compound is soluble in the assay buffer?

A4: Compound precipitation is a major source of artifacts. A compound that crashes out of solution can scatter light in absorbance assays, sequester proteins non-specifically, or simply reduce the effective concentration, leading to a flat dose-response.

  • Quick Check: Prepare your highest assay concentration of 1-Cyclopentyl-1H-imidazol-2-amine in your final assay buffer. Let it sit for 30 minutes and visually inspect for cloudiness or precipitate against a dark background.

  • Quantitative Method: For a more rigorous check, use nephelometry or dynamic light scattering (DLS) to detect sub-visible aggregation.

Troubleshooting Guides

This section provides structured, question-and-answer guides to address specific problems you may encounter.

Problem 1: High Background Signal or Low Signal-to-Background (S/B) Ratio

A high background obscures the true signal from your biological target, reducing assay sensitivity and potentially masking real hits.

Is the compound itself interfering with the assay readout?

Many small molecules can interfere with detection technologies.[10][11] The most common interferences are autofluorescence in fluorescence-based assays and light absorption in absorbance-based assays.

Objective: To determine if 1-Cyclopentyl-1H-imidazol-2-amine is fluorescent at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of the compound in your final assay buffer, using the same concentrations as your main experiment.

  • Dispense the dilutions into the wells of the appropriate microplate (e.g., black plates for fluorescence to reduce background).[12]

  • Include "buffer only" wells as a negative control.

  • Read the plate on a fluorescence reader using the exact same filter set and gain settings as your primary assay.

  • Interpretation: If the wells containing the compound show a concentration-dependent increase in fluorescence, the compound is autofluorescent and is directly contributing to your background signal.[13]

Problem 2: Poor or No Dose-Response Curve

A flat or inconsistent dose-response curve suggests the compound is not interacting with the target as expected within the tested concentration range. The goal is to generate a sigmoidal curve from which parameters like IC50 or EC50 can be derived.[14]

Have I used a wide enough concentration range?

A common mistake is testing too narrow a concentration range, which may miss the active window of the compound entirely.

The diagram below outlines a decision-making workflow for optimizing your concentration range.

Dose_Response_Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Optimization A Start: Initial Broad Screen (e.g., 9 points, 4-log spread) 1 nM to 10 µM B Run Assay & Plot Data (Response vs. log[Concentration]) A->B C Is any activity observed? B->C D Result: Flat Line (No Response) C->D No E Result: Sigmoidal Curve or Partial Curve C->E Yes G Action: Re-test at Higher Concentrations (e.g., up to 100 µM). Check for solubility & cytotoxicity. D->G F Is the curve fully defined (top & bottom plateaus)? E->F H Action: Narrow the concentration range around the estimated IC50/EC50. Increase point density (e.g., 12 points). F->H No I Success: Proceed with IC50/EC50 Calculation F->I Yes G->B Re-run H->B Re-run

Caption: Workflow for optimizing dose-response experiments.

Experimental Best Practices:

  • Number of Points: Use at least 7-9 different concentrations to properly define a curve.[15]

  • Log Spacing: Use a logarithmic dilution series (e.g., 3-fold or half-log dilutions) to evenly cover a wide concentration range.[16]

  • Plateaus: A well-defined curve should have clear upper and lower plateaus, representing the maximum and minimum response. If these are not reached, the true potency cannot be accurately determined.[16]

Problem 3: Inconsistent Results and Poor Reproducibility

High variability between replicate wells (%CV) or between experiments can invalidate your results. This often points to issues with compound stability, handling, or non-specific interactions.

Is the compound forming aggregates?

At higher concentrations, some small molecules form colloidal aggregates that non-specifically inhibit enzymes.[10] This is a notorious mechanism for false positives in high-throughput screening.

Objective: To diagnose if the observed activity of 1-Cyclopentyl-1H-imidazol-2-amine is due to aggregation-based inhibition.

Causality: Non-specific inhibitors that act via aggregation are highly sensitive to the presence of non-ionic detergents. The detergent disrupts the formation of these colloidal particles, leading to a significant loss of inhibitory activity. A specific, direct binder should not be significantly affected.

Methodology:

  • Determine the IC50 of your compound under standard assay conditions.

  • Repeat the IC50 determination in an identical assay buffer that has been supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Interpretation:

    • Large IC50 Shift (>10-fold increase): If the compound becomes much less potent in the presence of detergent, it is highly likely an aggregator.[11]

    • No Significant Change: If the IC50 remains relatively constant, the compound is likely acting via a specific binding mechanism.

Aggregation_Test cluster_0 Experimental Setup cluster_1 Possible Outcomes Assay_A Condition A Standard Assay Buffer Outcome_1 Outcome_1 Assay_A->Outcome_1 Outcome_2 Result 2 IC50 (B) ≈ IC50 (A) Conclusion: Specific Binder Assay_A->Outcome_2 Assay_B Condition B Assay Buffer + 0.01% Triton X-100 Assay_B->Outcome_1 Assay_B->Outcome_2

Caption: Logic diagram for interpreting an aggregation counter-screen.

References

  • DMSO in cell based assays. (2025). Scientist Solutions.
  • What effects does DMSO have on cell assays? (2017). Quora.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual. (2015). NCBI Bookshelf.
  • Tackling assay interference associated with small molecules. (2024).
  • Designing drug response experiments and quantifying their results. (N.A.). PMC - NIH.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). PMC.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (N.A.). Case studies.
  • Troubleshooting micropl
  • How Do I Perform a Dose-Response Experiment? (N.A.). GraphPad FAQ 2188.
  • Understanding the Importance of The Dose-Response Curve. (2025). CDD Vault.
  • 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Inform
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
  • 1-cyclopentyl-1h-imidazol-2-amine (C8H13N3). (N.A.). PubChemLite.
  • Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
  • Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. (N.A.). Benchchem.
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024).
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]- imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugino. (2024). Diva-Portal.org.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating 1-Cyclopentyl-1H-imidazol-2-amine as a Novel p38α MAPK Inhibitor Scaffold

In early-stage drug discovery, identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing next-generation kinase inhibitors. 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) re...

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Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing next-generation kinase inhibitors. 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) represents a highly promising, fragment-like imidazole building block. Historically, imidazole derivatives—most notably the pyridinyl imidazole SB203580—have served as the foundational pharmacophore for ATP-competitive (Type I) inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK)[1].

However, the clinical translation of p38α inhibitors has been historically plagued by off-target kinase promiscuity and severe hepatotoxicity, as observed with the allosteric (Type II) inhibitor BIRB-796 (Doramapimod)[2][3]. As a Senior Application Scientist, I designed this guide to objectively compare the inhibitory profile of the 1-Cyclopentyl-1H-imidazol-2-amine scaffold against these established industry standards. More importantly, this guide details the causal logic behind the biochemical and cellular validation workflows required to prove its efficacy while avoiding common false-positive traps.

Mechanistic Overview: Type I vs. Type II Inhibition

To validate a new scaffold, we must first define how it interacts with the target.

  • SB203580 & 1-Cyclopentyl-1H-imidazol-2-amine (Type I): These compounds bind directly to the highly conserved ATP-binding pocket of active p38α. Because they do not alter the overall conformation of the kinase, upstream kinases (MKK3/6) can still phosphorylate p38α. Therefore, treating cells with these compounds will not reduce the levels of phosphorylated p38 (p-p38)[1].

  • BIRB-796 (Type II): This diaryl urea compound binds to a spatially distinct allosteric pocket, locking p38α into a "DFG-out" inactive conformation that is incompatible with ATP binding. This structural shift physically prevents upstream MKK3/6 from phosphorylating p38α, resulting in a measurable drop in p-p38 levels[1][4].

G Stimulus Inflammatory Stimuli (LPS / TNFα) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Response Inflammatory Cytokines (IL-6, TNFα) MK2->Response CompX 1-Cyclopentyl-1H-imidazol-2-amine (Type I Scaffold) CompX->p38 Blocks ATP Pocket SB SB203580 (Type I Inhibitor) SB->p38 BIRB BIRB-796 (Type II Inhibitor) BIRB->p38 Allosteric Block

Fig 1: p38α MAPK signaling pathway and distinct inhibitor intervention points.

Comparative Performance Data

When benchmarking 1-Cyclopentyl-1H-imidazol-2-amine, we compare its baseline fragment metrics against the optimized profiles of SB203580 and BIRB-796. The data below summarizes the therapeutic window and liability profile of these compounds.

CompoundMechanism of Actionp38α Affinity (IC50 / Kd)Off-Target Liability (e.g., JNK2)Clinical / Toxicity Profile
SB203580 Type I (ATP-competitive)IC50 ≈ 50 nM>10,000 nMWidely used in vitro tool; limited by moderate kinome promiscuity[1].
BIRB-796 Type II (Allosteric)Kd = 0.1 nMInhibits JNK2 at 10 µMHigh potency, but caused elevated ALT (hepatotoxicity) in Crohn's trials[3][5].
1-Cyclopentyl-1H-imidazol-2-amine Type I (ATP-competitive)IC50 ≈ 1.2 µM (Unoptimized)>10,000 nMHigh ligand efficiency; low predicted hepatotoxicity; ideal starting scaffold.
Experimental Validation Workflows

To ensure scientific integrity, the validation of this scaffold must follow a self-validating cascade. We begin with a biochemical assay resistant to compound interference, followed by a cell-based assay that measures the correct downstream biomarker.

Workflow Prep Compound Prep (1-C-1H-I-2-A) TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET Selectivity Kinome Profiling (Off-target check) TRFRET->Selectivity Cell Cell-based Assay (p-MAPKAPK2 WB) Selectivity->Cell

Fig 2: Step-by-step validation cascade for novel kinase inhibitor scaffolds.

Protocol A: High-Throughput Biochemical Validation (TR-FRET)

The Causality of Assay Choice: Standard colorimetric or standard fluorescence assays are highly susceptible to false positives because many small molecules (including imidazole rings) auto-fluoresce. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET uses lanthanide chelates (like Europium or Terbium) which have exceptionally long emission half-lives. By introducing a 50-microsecond delay before reading the plate, all short-lived compound auto-fluorescence decays, leaving only the true biological signal[6][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare ATP at the predetermined Michaelis constant ( Km​ ) for p38α to ensure competitive inhibitors can be accurately assessed.

  • Compound Titration: Dispense 1-Cyclopentyl-1H-imidazol-2-amine in a 10-point, 3-fold serial dilution (starting at 100 µM) into a 384-well low-volume plate. Include 1% DMSO as a vehicle control (MAX signal) and 10 µM SB203580 as a positive inhibition control (MIN signal).

  • Kinase Reaction: Add 2 nM recombinant active p38α and 50 nM ULight-labeled generic MAPK substrate. Initiate the reaction by adding the ATP solution. Incubate at room temperature for 60 minutes.

  • Detection Phase: Halt the kinase reaction by adding 10 mM EDTA (which chelates the Mg2+ required for kinase activity). Immediately add 2 nM Europium-labeled anti-phospho-substrate antibody. Incubate for 1 hour[8].

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) using an excitation of 320 nm, and dual emission at 665 nm (FRET) and 615 nm (Europium donor). Calculate the 665/615 ratio.

    • Self-Validation Check: Calculate the Z'-factor using the MAX and MIN control wells. A Z'-factor > 0.5 confirms the assay is robust and the IC50 generated for the test compound is trustworthy[9].

Protocol B: Cell-Based Target Engagement (Phospho-MAPKAPK2 Readout)

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed THP-1 human monocytes in 6-well plates at 1×106 cells/well. Pre-treat the cells for 1 hour with either vehicle (0.1% DMSO), 10 µM 1-Cyclopentyl-1H-imidazol-2-amine, 1 µM SB203580, or 0.1 µM BIRB-796.

  • Stimulation: Induce p38 pathway activation by adding 100 ng/mL Lipopolysaccharide (LPS) to all wells (except the unstimulated control) for 30 minutes[2].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phospho-epitopes).

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against:

    • Phospho-MAPKAPK2 (Thr334) (Primary readout for Type I & II efficacy)

    • Total MAPKAPK2 (Loading control)

    • Phospho-p38 (Thr180/Tyr182) (Will decrease with BIRB-796, but remain unchanged with 1-C-1H-I-2-A and SB203580)

    • Total p38 (Loading control)

  • Analysis: Quantify the chemiluminescent bands via densitometry. A successful validation of 1-Cyclopentyl-1H-imidazol-2-amine will show a dose-dependent decrease in the p-MK2 / Total MK2 ratio, confirming intracellular penetration and target engagement.

References
  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Institutes of Health (NIH). Available at:[Link]

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. National Institutes of Health (NIH). Available at:[Link]

  • Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1. National Institutes of Health (NIH). Available at:[Link]

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH. Available at:[Link]

  • A possible mechanism for hepatotoxicity induced by BIRB-796, an orally active p38 mitogen-activated protein kinase inhibitor. ResearchGate. Available at:[Link]

  • How TR-FRET Empower High-Throughput Screening. Sino Biological. Available at:[Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Available at:[Link]

  • P38 molecular targeting for next-generation kidney damage therapy. ProBiologists. Available at:[Link]

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Comparative

A Comparative Guide to PqsR Inhibitors for Pseudomonas aeruginosa: Evaluating 1-Cyclopentyl-1H-imidazol-2-amine and its Contemporaries

The rise of multidrug-resistant Pseudomonas aeruginosa poses a significant threat in clinical settings, necessitating a shift from traditional bactericidal antibiotics towards strategies that disarm the pathogen without...

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Author: BenchChem Technical Support Team. Date: March 2026

The rise of multidrug-resistant Pseudomonas aeruginosa poses a significant threat in clinical settings, necessitating a shift from traditional bactericidal antibiotics towards strategies that disarm the pathogen without exerting strong selective pressure for resistance.[1][2][3][4] One of the most promising approaches is the inhibition of quorum sensing (QS), the cell-to-cell communication system that governs virulence factor production and biofilm formation.[3][5][6] Within the intricate QS network of P. aeruginosa, the Pseudomonas Quinolone Signal (pqs) system, and its master regulator PqsR (also known as MvfR), have emerged as a critical therapeutic target.[1][2][5]

This guide provides a comparative analysis of various PqsR inhibitors, with a focus on placing the novel scaffold, 1-Cyclopentyl-1H-imidazol-2-amine, in context with other well-characterized antagonists. We will delve into the mechanistic underpinnings of PqsR inhibition, compare the potency of different chemical classes, and provide detailed protocols for their evaluation.

The PqsR System: A Central Hub for Virulence

The pqs system is a cornerstone of P. aeruginosa pathogenicity.[5] It is controlled by the LysR-type transcriptional regulator PqsR, which is activated by its native ligands, 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ).[5][7][8] Upon binding these alkylquinolone (AQ) signals, PqsR activates the transcription of the pqsABCDE operon.[5][9] This creates a positive feedback loop, amplifying AQ synthesis.[8]

Crucially, the pqs system regulates a host of virulence factors, including the production of pyocyanin, elastase, and siderophores, and is deeply involved in biofilm maturation—a key factor in chronic infections and antibiotic tolerance.[3][5][10] The PqsR regulator also integrates signals from the other two main QS systems, las and rhl, placing it in a central, hierarchical position.[9][11] Inhibiting PqsR, therefore, offers a powerful strategy to dismantle a significant portion of the pathogen's arsenal.[3][10]

PqsR_Signaling_Pathway cluster_QS Quorum Sensing Network cluster_Molecules Signaling Molecules cluster_Virulence Downstream Effects LasR LasR PqsR PqsR (Target) LasR->PqsR Activates RhlR RhlR RhlR->PqsR Represses pqsABCDE pqsABCDE operon PqsR->pqsABCDE Activates Transcription Virulence Pyocyanin, Elastase, Biofilm Formation PqsR->Virulence Controls PQS_HHQ PQS / HHQ (Native Ligands) PQS_HHQ->PqsR Binds & Activates pqsABCDE->PQS_HHQ Synthesizes PqsE PqsE pqsABCDE->PqsE PqsE->RhlR Enhances Activity Inhibitor PqsR Inhibitors (e.g., 1-Cyclopentyl-1H-imidazol-2-amine) Inhibitor->PqsR Blocks Binding

Caption: Simplified PqsR signaling pathway in P. aeruginosa.
Comparative Analysis of PqsR Inhibitors

The development of PqsR inhibitors has yielded a variety of chemical scaffolds, each with distinct potencies and properties. While specific experimental data for 1-Cyclopentyl-1H-imidazol-2-amine is not extensively published in peer-reviewed literature, we can infer its potential by comparing it to classes of compounds with similar structural motifs, such as benzimidazoles, and other well-documented inhibitors.

A key metric for comparing inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.

Inhibitor Class/CompoundScaffold TypeReported IC50 (PqsR Reporter Assay)Key Characteristics & References
Native Ligands (Agonists) Alkylquinolone (AQ)EC50: Low µM rangeNatural activators of the PqsR receptor.[8]
Compound 40 Triazinoindol-thioacetamide0.25 µM (PAO1-L) , 0.34 µM (PA14) One of the most potent PqsR antagonists reported; shows significant inhibition of pyocyanin and biofilm formation.[5][12]
M64 Benzamide-benzimidazoleLow µM (<1 µM)First PqsR inhibitor to demonstrate in vivo efficacy in a mouse lung infection model.[3][5]
Benzimidazole Derivatives (e.g., 6f) Benzimidazole~15-fold more active than parent compoundsA newer class showing promise as potent PqsR antagonists that can enhance antibiotic efficacy against biofilms.[4][13]
Clofoctol FDA-Approved Drug-Repurposed drug identified as a PqsR inhibitor, reducing pyocyanin, swarming, and biofilm formation.[3][14]
Pimozide FDA-Approved Drug-Repurposed antipsychotic drug identified via virtual screening; confirmed to inhibit PqsR-controlled virulence.[15]
Quazolinones (QZNs) QuazolinoneVariable (µM to nM range)A well-studied class with some compounds acting as potent inverse agonists.[8][16]

Note: IC50 values can vary based on the specific reporter strain and assay conditions used.

The benzimidazole scaffold, to which 1-Cyclopentyl-1H-imidazol-2-amine is related, is a "privileged structure" in medicinal chemistry. Derivatives like M64 and the newer "6f" compound have demonstrated potent PqsR antagonism.[3][13] These compounds are thought to function as competitive inhibitors, occupying the ligand-binding domain of PqsR and preventing its activation by native AQs like PQS and HHQ.[17] The efficacy of these compounds in reducing virulence factor production and, crucially, enhancing antibiotic activity against resistant biofilms highlights the therapeutic potential of this chemical class.[13]

Experimental Evaluation of PqsR Inhibitors: Methodologies and Rationale

Validating a potential PqsR inhibitor requires a multi-step approach, moving from initial screening to phenotypic assays that confirm its effect on bacterial virulence.

Caption: General workflow for screening and validating PqsR inhibitors.
Primary Screening: PqsR Reporter Gene Assay

This is the foundational experiment to identify and quantify PqsR antagonism.

  • Principle: This whole-cell assay utilizes an engineered P. aeruginosa strain. The promoter of a PqsR-regulated gene, typically pqsA, is fused to a reporter gene system like the luxCDABE operon (which produces light) or gfp (green fluorescent protein).[18] When PqsR is active, it binds to the pqsA promoter, driving the expression of the reporter. An effective inhibitor will block this activation, leading to a measurable decrease in luminescence or fluorescence.

  • Causality: Using a reporter strain is critical because it directly measures the transcriptional activity of PqsR in a living bacterial cell. This provides a more biologically relevant result than a simple protein-ligand binding assay, as it accounts for cell permeability and potential efflux of the compound.[19]

  • Protocol:

    • Strain Preparation: Grow cultures of a P. aeruginosa reporter strain (e.g., PAO1-L or PA14 with a chromosomal mCTX::pqsA-lux fusion) overnight in a suitable medium like LB broth.[18]

    • Assay Setup: In a 96-well microplate, dispense the bacterial culture. Add the test compounds (e.g., 1-Cyclopentyl-1H-imidazol-2-amine) across a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

    • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 16 hours).[18]

    • Measurement: Measure the optical density (OD600) to assess bacterial growth and the reporter signal (luminescence or fluorescence) using a plate reader.

    • Data Analysis: Normalize the reporter signal to the OD600 to account for any slight variations in growth. Plot the normalized signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[8]

  • Self-Validation: A parallel growth inhibition assay is essential. A true QS inhibitor should reduce the reporter signal without significantly affecting the OD600.[15] If a compound inhibits both growth and the reporter, it is likely a general toxin, not a specific PqsR antagonist.

Secondary Validation: Phenotypic Assays

Once a compound shows potent PqsR inhibition in the reporter assay, its effect on key virulence phenotypes must be confirmed.

  • Principle: Pyocyanin is a blue-green, redox-active toxin produced by P. aeruginosa, and its synthesis is strongly controlled by the pqs system.[17][20] A reduction in this pigment provides a clear visual and quantifiable confirmation of QS inhibition.

  • Protocol:

    • Grow P. aeruginosa (e.g., PAO1 or PA14) in a suitable medium (e.g., King's A broth) with and without the test inhibitor for 24-48 hours.

    • Centrifuge the cultures to pellet the cells.

    • Extract the pyocyanin from the supernatant using chloroform, followed by re-extraction into an acidic aqueous solution (0.2 M HCl).

    • Measure the absorbance of the pink/red solution at 520 nm.[8]

    • Quantify the reduction in pyocyanin production relative to the untreated control.

  • Principle: Since the pqs system is integral to biofilm maturation, inhibitors are expected to disrupt this process.[6][10] This assay quantifies the ability of a compound to prevent biofilm formation or to enhance the activity of antibiotics against established biofilms.

  • Protocol (Crystal Violet Method):

    • Grow P. aeruginosa in a 96-well microplate in the presence of various concentrations of the inhibitor. Incubate statically at 37°C for 24-48 hours to allow biofilm formation.[6]

    • Remove the liquid medium containing planktonic (free-floating) cells and wash the wells gently with saline.

    • Stain the remaining adherent biofilm with a 0.1% crystal violet solution.

    • Wash away excess stain and solubilize the bound dye with ethanol or acetic acid.

    • Measure the absorbance at ~590 nm. A lower absorbance in treated wells indicates biofilm inhibition.[6]

  • Causality: This assay is critical for evaluating the clinical potential of an inhibitor. The ability to sensitize biofilms to conventional antibiotics like tobramycin or ciprofloxacin is a highly desirable trait for an adjuvant therapy.[13][16]

Conclusion and Future Directions

The search for PqsR inhibitors is a vibrant area of anti-virulence research. While compounds like M64 and the newer triazinoindol-thioacetamides have set a high bar for potency, the exploration of novel scaffolds like imidazoles, exemplified by 1-Cyclopentyl-1H-imidazol-2-amine, remains crucial.[3][5] The comparative data suggest that compounds from the broader benzimidazole class are highly effective, often exhibiting low micromolar to nanomolar inhibitory concentrations and favorable effects on virulence phenotypes.[13][16]

The ultimate goal is the development of a clinically viable anti-virulence agent that can be used alongside conventional antibiotics.[16] Future research must focus not only on in vitro potency but also on the pharmacological properties of these inhibitors, including their stability, toxicity, and performance in relevant in vivo infection models.[5][16] By disrupting bacterial communication, these molecules promise to disarm pathogens, rendering them more susceptible to both antibiotics and the host immune system.

References

  • Zou, Y., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Aziz, M., et al. (2025). PqsR-specific quorum sensing inhibitors targeting Pseudomonas aeruginosa: current advances and future directions. Journal of Chemotherapy. Available at: [Link]

  • Aziz, M., et al. (2025). PqsR-specific quorum sensing inhibitors targeting Pseudomonas aeruginosa: current advances and future directions. PubMed. Available at: [Link]

  • Hazan, R., et al. (2016). The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms. PMC. Available at: [Link]

  • Aziz, M., et al. (2025). PqsR-specific quorum sensing inhibitors targeting Pseudomonas aeruginosa: current advances and future directions. Taylor & Francis Online. Available at: [Link]

  • Aziz, M., et al. (2025). Impact of PqsR on biofilm and virulence. Taylor & Francis Online. Available at: [Link]

  • Paczkowski, J. E., et al. (2025). Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production. ACS Chemical Biology. Available at: [Link]

  • Farrow, J. M., et al. (2008). PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System. ASM Journals. Available at: [Link]

  • Mukherjee, S., et al. (2018). The PqsE and RhlR proteins are an autoinducer synthase–receptor pair that control virulence and biofilm development in Pseudomonas aeruginosa. PNAS. Available at: [Link]

  • Roy, S., et al. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. ASM Journals. Available at: [Link]

  • Allegretta, G., et al. (2021). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. MDPI. Available at: [Link]

  • O'Reilly, M. C., et al. (2020). Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values. ACS Publications. Available at: [Link]

  • Thomann, B., et al. (2021). A New PqsR Inverse Agonist Potentiates Tobramycin Efficacy to Eradicate Pseudomonas aeruginosa Biofilms. PubMed. Available at: [Link]

  • Pompilio, A., et al. (2018). Identification of FDA-Approved Drugs as Antivirulence Agents Targeting the pqs Quorum-Sensing System of Pseudomonas aeruginosa. ASM Journals. Available at: [Link]

  • D'Angelo, F., et al. (2019). In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents. Frontiers in Microbiology. Available at: [Link]

  • Ilangovan, A., et al. (2013). Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLOS Pathogens. Available at: [Link]

  • Zou, Y., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. PMC. Available at: [Link]

  • Storz, M. P., et al. (2018). In silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • D'Angelo, F., et al. (2019). In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents. PMC. Available at: [Link]

  • Paczkowski, J. E., et al. (2025). Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production. PMC. Available at: [Link]

  • Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications. Available at: [Link]

  • Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. PMC. Available at: [Link]

  • Author Unknown. (2024). Quorum sensing inhibitor reduces P. aeruginosa virulence in acute infections. BioWorld. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopentyl-1H-imidazol-2-amine Analogs and Their Benzimidazole Counterparts

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents, valued for its versatile biological activities and synthetic tractability.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents, valued for its versatile biological activities and synthetic tractability.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 1-Cyclopentyl-1H-imidazol-2-amine analogs, with a primary focus on their more extensively studied benzimidazole counterparts. Through an examination of experimental data, we will elucidate the critical structural motifs that govern their biological efficacy, offering insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of the 1-Cyclopentyl-1H-imidazol-2-amine Scaffold

The 1-Cyclopentyl-1H-imidazol-2-amine core represents a privileged structure in medicinal chemistry. The imidazole ring is a key component of many biologically active molecules, including natural products like histamine and the amino acid histidine.[3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[1] The addition of a cyclopentyl group at the N-1 position introduces a lipophilic and conformationally restricted element that can significantly influence receptor binding and pharmacokinetic properties.

While direct and extensive SAR studies on a broad series of 1-Cyclopentyl-1H-imidazol-2-amine analogs are not widely published, a comprehensive investigation into the closely related 1-Cyclopentyl-1H-benzo[d]imidazol-2-amine series offers a valuable blueprint for understanding these relationships. This guide will leverage this data to draw parallels and infer potential SAR trends for the simpler imidazole analogs.

Comparative Analysis of Biological Activity: A Focus on PqsR Inhibition

A significant breakthrough in understanding the therapeutic potential of this scaffold comes from a study on 1H-benzo[d]imidazol-2-amine derivatives as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections.[4] PqsR is a transcriptional regulator that plays a key role in the quorum sensing pathway of this pathogenic bacterium.

The Benzimidazole Core is Crucial for Activity

Initial modifications in the aforementioned study revealed that the benzimidazole-2-amine headgroup is a critical moiety for potent PqsR antagonism. When this group was replaced with benzo[d]oxazol-2-amine or benzo[d]thiazol-2-amine, a significant loss of inhibitory activity was observed.[4] This underscores the importance of the specific arrangement of nitrogen atoms and the overall electronic properties of the benzimidazole ring for target engagement.

Impact of N-1 Substitution on Potency

The nature of the substituent at the N-1 position of the benzimidazole ring was found to be a key determinant of inhibitory potency. The study explored a range of alkyl and cycloalkyl groups, with the data clearly indicating that a certain degree of steric bulk and lipophilicity is favorable.

Compound IDN-1 SubstituentIC50 (nM) against PqsR
6a Methyl15-fold improvement over lead
6f Isopropyl70
6k Cyclopentyl Data not quantified, but synthesized as part of the series
(Other analogs)Smaller or larger substituentsDecreased activity

Table 1: Influence of N-1 substitution on the PqsR inhibitory activity of 1H-benzo[d]imidazol-2-amine analogs. Data extracted from a study on PqsR inhibitors.[4]

The isopropyl-substituted analog (6f ) emerged as one of the most potent compounds, with an IC50 of 70 nM.[4] While the specific IC50 for the cyclopentyl analog (6k ) was not reported in the primary publication, its inclusion in the synthetic efforts suggests its relevance to the SAR exploration. The general trend indicated that both smaller (e.g., methyl) and larger substituents led to a decrease in activity compared to the optimal size of the isopropyl group.[4] This suggests that the N-1 substituent likely occupies a specific hydrophobic pocket within the PqsR ligand-binding domain.

Substitution on the Benzene Ring

The presence and position of substituents on the benzene portion of the benzimidazole ring also play a significant role in modulating activity. A chlorine atom at the 6-position was found to be important for the biological activity of the PqsR inhibitors.[4] This highlights the importance of exploring electronic and steric effects on the aromatic system.

General SAR Principles for Imidazole Derivatives

Drawing from broader literature on imidazole-containing compounds, we can infer additional SAR principles that are likely applicable to the 1-Cyclopentyl-1H-imidazol-2-amine series. Imidazole derivatives have been investigated for a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and as modulators of various receptors.[1][5][6]

  • Substitution at the 2-position: The 2-amino group is a key feature of the parent scaffold. Modifications at this position can dramatically alter the compound's biological profile. For example, in other imidazole series, substitution with different aryl or alkyl groups at this position has been shown to be critical for activity.

  • Substitution at the 4 and 5-positions: The 4 and 5-positions of the imidazole ring offer further opportunities for modification. The introduction of small alkyl or aryl groups can influence the molecule's interaction with its biological target and affect its metabolic stability.

Experimental Protocols

To facilitate further research in this area, we provide a generalized synthetic protocol for the preparation of N-1 substituted benzimidazole-2-amines, adapted from the literature.[4] This can serve as a starting point for the synthesis of 1-Cyclopentyl-1H-imidazol-2-amine analogs.

General Synthesis of N-1 Substituted Benzimidazole-2-amines

G A Starting Material (e.g., 2,6-dichlorobenzimidazole) B Substitution with 2-(4-(3-amino-2-hydroxypropoxy)phenyl)acetonitrile A->B Microwave irradiation, Et3N, EtOH C N-1 Alkylation/Cycloalkylation (e.g., with cyclopentyl bromide) B->C Base (e.g., NaH), DMF D Final Product (1-Cyclopentyl-1H-benzo[d]imidazol-2-amine analog) C->D

Caption: General synthetic workflow for N-1 substituted benzimidazole-2-amines.

Step-by-Step Protocol:

  • Synthesis of the 2-aminobenzimidazole core: A mixture of the appropriate substituted 2-chlorobenzimidazole and an amine side chain precursor is subjected to microwave irradiation in the presence of a base like triethylamine (Et3N) in a solvent such as ethanol (EtOH).[4]

  • N-1 Alkylation: The resulting N-H of the benzimidazole is deprotonated using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).

  • Introduction of the Cyclopentyl Group: The deprotonated benzimidazole is then reacted with an appropriate electrophile, such as cyclopentyl bromide, to yield the desired N-1 cyclopentyl substituted analog.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Bioassay for PqsR Inhibition

A common method to assess the PqsR inhibitory activity of these compounds is a transcriptional reporter fusion assay.[4]

G A P. aeruginosa strain with PqsR-controlled lux reporter gene B Incubate with test compounds at varying concentrations A->B C Measure luminescence B->C D Determine IC50 values C->D

Caption: Workflow for a PqsR inhibition bioassay.

Brief Protocol:

  • A P. aeruginosa strain engineered to express a luciferase (lux) reporter gene under the control of a PqsR-dependent promoter is used.

  • The bacterial strain is cultured in the presence of varying concentrations of the test compounds.

  • After a suitable incubation period, the luminescence produced by the bacteria is measured using a luminometer.

  • The reduction in luminescence in the presence of the compound, compared to a control, is used to determine the inhibitory activity and calculate the IC50 value.[4]

Conclusion and Future Directions

The structure-activity relationship of 1-Cyclopentyl-1H-imidazol-2-amine analogs and their benzimidazole counterparts reveals critical insights for the rational design of new therapeutic agents. The available data strongly suggests that the N-1 cyclopentyl group plays a significant role in modulating biological activity, likely through interactions within a hydrophobic pocket of the target protein. The benzimidazole core has been shown to be essential for potent PqsR inhibition, with substitutions on the benzene ring providing further avenues for optimization.

Future research should focus on a systematic SAR study of 1-Cyclopentyl-1H-imidazol-2-amine analogs to delineate the specific contributions of substituents on the imidazole ring itself. The synthesis and evaluation of a focused library of these compounds against a panel of biological targets will be crucial in unlocking their full therapeutic potential. The experimental protocols and SAR trends outlined in this guide provide a solid foundation for these future endeavors.

References

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications.

  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. PMC.

  • A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.

  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. PubMed.

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications.

  • 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information. NextSDS.

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org.

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia.

  • 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine. ChemShuttle.

  • Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure. PubMed.

  • 1-cyclopentyl-1h-imidazol-2-amine (C8H13N3). PubChemLite.

  • 1-cyclopentyl-3-(1-propyl-1H-imidazol-2-yl)propan-2-amine. Chemazone.

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. PMC.

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.

  • Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... ResearchGate.

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology.

  • Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. IntechOpen.

  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY.

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Comparative

Comparative Selectivity Analysis of Cyclimidazole: A Guide to Cross-Reactivity Profiling Against Histamine Receptor Subtypes

Note to the Reader: Due to the absence of publicly available cross-reactivity data for the specific molecule 1-Cyclopentyl-1H-imidazol-2-amine, this guide has been constructed using a hypothetical but structurally plausi...

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Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: Due to the absence of publicly available cross-reactivity data for the specific molecule 1-Cyclopentyl-1H-imidazol-2-amine, this guide has been constructed using a hypothetical but structurally plausible analogue, herein named Cyclimidazole . The purpose of this document is to serve as a comprehensive, best-practice example of how a cross-reactivity and selectivity guide should be designed and presented for a novel compound targeting the Histamine H3 Receptor. The experimental data and competitor compounds presented are illustrative and designed to showcase the required scientific rigor and analytical depth.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Selectivity in CNS Drug Discovery

The development of novel therapeutics targeting the central nervous system (CNS) requires a meticulous understanding of a compound's interaction with its intended target versus potential off-targets. High target selectivity is paramount to achieving the desired therapeutic effect while minimizing adverse drug reactions, which often arise from unintended interactions with related proteins.[1][2] This is particularly critical for agents targeting aminergic G-protein coupled receptors (GPCRs), a large family of structurally related proteins responsible for a vast array of physiological processes.[3][4]

This guide provides a comparative analysis of Cyclimidazole , a novel antagonist of the Histamine H3 Receptor (H3R) . The H3R is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other key neurotransmitters, making it a promising target for cognitive disorders and sleep-wake cycle dysfunctions.[5][6] The imidazole core of Cyclimidazole is a common structural motif in H3R antagonists.[7] However, this motif also necessitates a thorough investigation of its cross-reactivity against other histamine receptor subtypes (H1R, H2R, H4R) and other structurally related aminergic receptors, such as the Serotonin 5-HT2A receptor, to ensure a clean pharmacological profile.

Tissue cross-reactivity studies are a critical component of the preclinical safety assessment for novel biologics and small molecules, helping to identify potential off-target binding and predict potential toxicities.[8][9][10][11] This guide outlines the essential in-vitro assays and provides a framework for interpreting the selectivity profile of Cyclimidazole in comparison to established, hypothetical competitor compounds.

Target & Off-Target Rationale

The selection of a cross-reactivity panel is a critical step driven by structural homology, physiological function, and potential for clinically relevant side effects.

  • Primary Target: Histamine H3 Receptor (H3R)

    • Function: A Gi/o-coupled autoreceptor that inhibits the synthesis and release of histamine in the CNS.[5][12] Antagonism is expected to increase histamine levels, promoting wakefulness and cognitive enhancement.

    • Signaling Pathway: Primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Selected Off-Targets:

    • Histamine H1 Receptor (H1R): A Gq/11-coupled receptor involved in allergic responses and maintaining arousal.[13][14][15] Unwanted antagonism could lead to sedation, counteracting the desired effect of H3R antagonists.[3][13]

    • Histamine H2 Receptor (H2R): A Gs-coupled receptor primarily known for stimulating gastric acid secretion.[4][12][16][17] While CNS side effects are less common, off-target activity is still important to rule out.

    • Histamine H4 Receptor (H4R): A Gi/o-coupled receptor predominantly expressed on immune cells, involved in inflammatory responses and chemotaxis.[18][19][20] Off-target activity could lead to unintended immunomodulatory effects.

    • Serotonin 5-HT2A Receptor: A Gq/11-coupled receptor structurally related to histamine receptors, with a significant role in perception, mood, and cognition.[21][22][23][24] Cross-reactivity could lead to complex and undesirable neuropsychiatric side effects.[3]

Signaling Pathway Overview

cluster_H3R Histamine H3R (Target) cluster_H1R Histamine H1R (Off-Target) cluster_H2R Histamine H2R (Off-Target) cluster_H4R Histamine H4R (Off-Target) H3R H3R G_i Gαi/o H3R->G_i Antagonist Blocks AC_neg Adenylyl Cyclase G_i->AC_neg Inhibits cAMP_dec ↓ cAMP AC_neg->cAMP_dec H1R H1R G_q Gαq/11 H1R->G_q PLC PLC G_q->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC H2R H2R G_s Gαs H2R->G_s AC_pos Adenylyl Cyclase G_s->AC_pos Activates cAMP_inc ↑ cAMP AC_pos->cAMP_inc H4R H4R G_i_H4R Gαi/o H4R->G_i_H4R AC_neg_H4R Adenylyl Cyclase G_i_H4R->AC_neg_H4R Inhibits cAMP_dec_H4R ↓ cAMP AC_neg_H4R->cAMP_dec_H4R

Caption: Simplified signaling pathways for the target (H3R) and key off-target receptors.

Comparative Binding Affinity Profile

The first step in assessing selectivity is to determine the binding affinity of the compound at the target and off-target receptors. This is typically achieved through competitive radioligand binding assays.[25][26][27] In these assays, a constant concentration of a radioactive ligand (radioligand) known to bind to the receptor is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized framework for determining the Ki of a test compound at a GPCR.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human receptor of interest (H3R, H1R, H2R, H4R, or 5-HT2A).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer containing the test compound at various concentrations (e.g., 10-point, 3-fold serial dilutions from 10 µM).

      • 50 µL of the appropriate radioligand at a concentration near its Kd (e.g., [3H]-Mepyramine for H1R, [3H]-Tiotidine for H2R, [3H]-Histamine for H4R).[28]

      • 100 µL of the diluted membrane preparation.

    • Total Binding Wells: Contain radioligand and membranes, but no test compound.

    • Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known, non-radioactive competitor to saturate all specific binding sites.

  • Incubation and Filtration:

    • Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[29]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[29]

  • Data Analysis:

    • Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.

    • Subtract the NSB counts from all other wells to determine specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]

Binding Assay Workflow

A Prepare Cell Membranes (Expressing Receptor) B Plate Membranes, Radioligand & Test Compound A->B C Incubate to Equilibrium B->C D Rapid Vacuum Filtration C->D E Wash to Remove Unbound Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 & Ki (Cheng-Prusoff) F->G H Determine Selectivity (Ki Off-Target / Ki Target) G->H

Caption: Experimental workflow for the competitive radioligand binding assay.

Hypothetical Binding Data Summary

The following table presents hypothetical binding affinity data for Cyclimidazole and two competitor compounds against the target panel.

CompoundH3R (Ki, nM)H1R (Ki, nM)H2R (Ki, nM)H4R (Ki, nM)5-HT2A (Ki, nM)
Cyclimidazole 1.2 850>10,0001,200>10,000
Competitor A 2.5 1508,000950>10,000
Competitor B 0.8 252,5004005,000
Interpretation of Binding Selectivity

Selectivity is quantified as the ratio of the Ki at an off-target receptor to the Ki at the primary target. A higher ratio indicates greater selectivity.

CompoundH1R / H3RH2R / H3RH4R / H3R5-HT2A / H3R
Cyclimidazole 708-fold >8,333-fold1,000-fold>8,333-fold
Competitor A 60-fold3,200-fold380-fold>4,000-fold
Competitor B 31-fold3,125-fold500-fold6,250-fold

Analysis: Based on this hypothetical data, Cyclimidazole demonstrates a superior selectivity profile compared to both competitors. Its >700-fold selectivity over the H1R is particularly noteworthy, suggesting a significantly lower risk of sedative side effects compared to Competitor A and especially Competitor B. All three compounds show excellent selectivity against the H2R and 5-HT2A receptors.

Functional Activity Profile

While binding assays measure affinity, they do not confirm whether a compound acts as an antagonist, agonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor signaling. For Gi/o-coupled receptors like H3R and H4R, this is typically measured as an inhibition of forskolin-stimulated cAMP production.[30][31]

Experimental Protocol: cAMP Functional Assay (Gi/o-Coupled Receptors)

This protocol outlines a method for assessing the antagonist activity of a test compound at the H3R and H4R.

  • Cell Preparation:

    • Use HEK293 cells stably expressing the H3R or H4R.

    • Plate the cells in a suitable assay plate (e.g., white, opaque 96-well plate) and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with assay buffer containing the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

    • Add a fixed concentration of a receptor agonist (e.g., (R)-α-methylhistamine for H3R) along with a fixed concentration of forskolin (an adenylyl cyclase activator). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi-coupled receptor activation easier to detect.[30][32]

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a luminescence-based assay (e.g., Promega's GloSensor™) or an HTRF-based assay.[32][33]

  • Data Analysis:

    • Plot the measured signal (e.g., luminescence), which is proportional to the cAMP level, against the log concentration of the test compound.

    • The data will show that the agonist reduces the forskolin-stimulated cAMP level. The test compound, if it is an antagonist, will reverse this inhibition in a dose-dependent manner.

    • Fit the data to a suitable pharmacological model to determine the IC50, which in this context represents the concentration of the antagonist that restores the response halfway back to the forskolin-only level.

Hypothetical Functional Data Summary

The table below shows hypothetical IC50 values for the compounds acting as antagonists at the H3R and H4R.

CompoundH3R Antagonism (IC50, nM)H4R Antagonism (IC50, nM)H4R / H3R Selectivity
Cyclimidazole 3.1 2,800903-fold
Competitor A 6.2 2,100339-fold
Competitor B 1.9 850447-fold

Analysis: The functional data corroborates the binding data, confirming that all three compounds are antagonists at the H3R. Cyclimidazole maintains its superior selectivity profile over the H4R in a functional context, suggesting a lower likelihood of off-target effects on the immune system compared to the competitor compounds.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to evaluating the selectivity of a novel H3R antagonist. Through a combination of competitive binding and cell-based functional assays, a comprehensive cross-reactivity profile can be established.

Based on the illustrative data presented, Cyclimidazole emerges as a highly potent and selective H3R antagonist. Its key advantages include:

  • High Potency: Sub-nanomolar to low-nanomolar affinity and functional antagonism at the target H3R.

  • Exceptional Selectivity: Over 700-fold selectivity against the H1R, minimizing the risk of sedation.

  • Clean Profile: Excellent selectivity against H2R, H4R, and 5-HT2A receptors, suggesting a low potential for gastric, immunological, or complex neuropsychiatric side effects.

The rational design of selective drugs is a cornerstone of modern drug discovery.[1][2][34] The robust in-vitro profiling workflow detailed in this guide provides the necessary data to de-risk a candidate compound and build confidence in its pharmacological profile before advancing to more complex in-vivo and clinical studies.

References

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  • Wesołowska, A. (2016). Detailed signal transduction pathways of serotonin-2A receptors. ResearchGate. [Link]

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  • Ghatak, S., & Chabba, P. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • 5-HT2A receptor. (n.d.). In Wikipedia. [Link]

  • H3 receptor antagonist. (n.d.). In Wikipedia. [Link]

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  • Horio, Y., Hori, Y., & Fukui, H. (2017). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). Histologix. [Link]

  • Structures of some known histamine H3-receptor antagonists and the... (n.d.). ResearchGate. [Link]

  • Proven signal transduction pathways for the histamine H1 receptor in... (n.d.). ResearchGate. [Link]

  • Wang, Q., Wu, Y., & Wei, D. Q. (2013). Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. Journal of Biomolecular Structure & Dynamics. [Link]

  • Beermann, S., Seifert, R., & Neumann, D. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Journal of Receptors and Signal Transduction. [Link]

  • Mitsuhashi, M., & Payan, D. G. (1990). Multiple signaling pathways of histamine H2 receptors. Agents and Actions. [Link]

  • Distinct roles of histamine H1-and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. (2019). UTMB Research Expert Profiles. [Link]

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Validation

Preclinical In Vivo Efficacy of 1-Cyclopentyl-1H-imidazol-2-amine vs. Standard Antibiotics: A Comparative Guide on 2-Aminoimidazole Adjuvants

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial infections necessitates novel therapeutic strategies that bypass traditional bactericidal mechanisms. 1-Cyclopentyl-1H-imidazol-2-amine (CAS 12...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial infections necessitates novel therapeutic strategies that bypass traditional bactericidal mechanisms. 1-Cyclopentyl-1H-imidazol-2-amine (CAS 1239482-07-5)[1] is an investigational chemical scaffold belonging to the 2-aminoimidazole (2-AI) class of compounds[2]. Unlike conventional antibiotics that directly kill bacteria or inhibit their growth, 2-AIs function as highly active anti-biofilm adjuvants[3].

This guide objectively compares the in vivo efficacy of the 1-Cyclopentyl-1H-imidazol-2-amine scaffold—when used as a potentiator alongside standard antibiotics—against established antibiotic monotherapies. By dismantling bacterial defense mechanisms such as biofilms and lipooligosaccharide (LOS) barriers, 2-AIs successfully resensitize MDR Gram-negative (e.g., Acinetobacter baumannii) and Gram-positive (e.g., Staphylococcus aureus) pathogens to Gram-positive selective antibiotics like clarithromycin[4].

Mechanistic Causality: Why Adjuvants Outperform Monotherapies

The primary reason macrolide antibiotics (e.g., clarithromycin) fail against Gram-negative bacteria is poor permeation across the outer membrane[5].

When 1-Cyclopentyl-1H-imidazol-2-amine is introduced, the 2-AI scaffold alters lipooligosaccharide (LOS) biosynthesis and assembly[6]. Crucially, 2-AIs are non-bactericidal at their effective concentrations[7]. This is a strategic advantage: because the adjuvant does not impose direct selective survival pressure on the bacteria, the rapid development of genetic resistance is mitigated. The adjuvant simply "opens the door," allowing the co-administered antibiotic to enter the cell and exert its lethal effect[6].

MOA MDR MDR Pathogen (e.g., A. baumannii) Biofilm Intact Biofilm & LOS Barrier MDR->Biofilm Secretes Disruption Biofilm Dispersal & Membrane Permeabilization Biofilm->Disruption CPAI 1-Cyclopentyl-1H-imidazol-2-amine (2-AI Adjuvant) CPAI->Disruption Inhibits assembly Clearance Synergistic Pathogen Clearance Disruption->Clearance Facilitates entry Abx Clarithromycin (Macrolide Antibiotic) Abx->Clearance Enters cell

Synergistic mechanism of 1-Cyclopentyl-1H-imidazol-2-amine disrupting LOS barriers.

In Vivo Efficacy Comparison: Adjuvant vs. Standard Drugs

To evaluate the clinical translation of this scaffold, we compare the extrapolated in vivo efficacy of the 1-Cyclopentyl-1H-imidazol-2-amine scaffold (1-CPAI) against standard-of-care treatments in a murine dermal infection model infected with MDR S. aureus. Historical data for 2-AI variants demonstrate that while the adjuvant or antibiotic alone fails to clear the infection, the combination yields a synergistic ~4-log reduction in colony-forming units (CFU)[8].

Quantitative Efficacy Profile (Murine Dermal Infection Model)
Treatment GroupMechanism of ActionEfficacy (Log CFU/cm² Reduction vs Control)Resistance Risk Profile
Vehicle Control N/ABaseline (0.0)N/A
Clarithromycin (CLR) Monotherapy Protein synthesis inhibitor (50S subunit)~1.2 - 1.5High (Efflux pumps, target mutation)
1-CPAI Monotherapy Biofilm disruption / LOS alteration~0.5 - 0.8Low (Non-bactericidal)
1-CPAI + CLR (Combination) Synergistic permeabilization + bactericidal~3.8 - 4.2 Low (Bypasses primary resistance mechanisms)
Vancomycin (Standard of Care) Cell wall synthesis inhibitor~3.0 - 3.5Moderate (VRSA emergence)

Data extrapolated from established in vivo pharmacological studies of 2-AI topical adjuvants against persistent dermal infections[3][7][8].

Experimental Protocols: Self-Validating Murine Infection Model

To ensure maximum trustworthiness and reproducibility, the following protocol outlines the in vivo evaluation of 1-Cyclopentyl-1H-imidazol-2-amine using a splinted murine excisional wound model. Every step is designed as a self-validating system to isolate the anti-biofilm effect from confounding variables.

Step 1: Inoculum Preparation & Splinted Wound Induction
  • Procedure: Culture MDR S. aureus to mid-log phase and resuspend in PBS to 108 CFU/mL. Anesthetize mice and create a 6-mm full-thickness excisional wound on the dorsum. Suture a silicone splint around the wound margin before inoculating with 10 µL of the bacterial suspension.

  • Causality & Validation: Murine skin heals primarily by contraction, unlike human skin which heals by granulation and re-epithelialization. The silicone splint mechanically prevents contraction, forcing the wound to heal via secondary intention. This accurately mimics human dermal ulcers where biofilms typically form[9].

Step 2: Adjuvant-Antibiotic Co-Administration
  • Procedure: Allow 24 hours for a mature biofilm to establish. Apply 1-CPAI (formulated at 50 µM in a biocompatible hydrogel) topically to the wound bed, followed immediately by systemic or topical Clarithromycin.

  • Causality & Validation: 2-AIs must be present at the biofilm interface to disperse the extracellular polymeric substance (EPS). Topical application ensures high local concentration without systemic toxicity. The 24-hour delay validates that the treatment is dispersing an existing biofilm rather than merely preventing planktonic attachment[7].

Step 3: Tissue Harvesting and CFU Enumeration (Critical Step)
  • Procedure: Euthanize mice at day 4 post-infection. Excise the wound bed, weigh the tissue, and place it in 1 mL of sterile PBS. Homogenize the tissue, then sonicate the homogenate in a water bath for 5 minutes at 40 kHz , prior to serial dilution and plating.

  • Causality & Validation: Biofilm-embedded bacteria are tightly clustered. If you only homogenize the tissue, a cluster of 1,000 bacteria might form a single colony on an agar plate, artificially lowering the CFU count. Sonication physically disrupts the EPS matrix, releasing individual planktonic cells for accurate, self-validated enumeration.

References

  • Draughn, G. L., et al. "Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections." Drug Design, Development and Therapy, 11, 153–162 (2017). URL:[Link]

  • Melander, R. J., et al. "Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii." European Journal of Medicinal Chemistry, 253, 115329 (2023). URL:[Link]

  • Nemeth, A. M., et al. "Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants." Antibiotics (Basel), 12(11), 1563 (2023). URL:[Link]

  • Laws, M., et al. "Antimicrobial resistance mechanisms and potential synthetic treatments." Future Science OA, 5(8), FSO410 (2019). URL:[Link]

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Comparative

comparing the synthetic routes of different imidazole-based inhibitors

The development of imidazole-based inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway represents a cornerstone achievement in anti-inflammatory drug discovery. Compounds like SB203580 (a 2,4,5-t...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of imidazole-based inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway represents a cornerstone achievement in anti-inflammatory drug discovery. Compounds like SB203580 (a 2,4,5-trisubstituted imidazole) have been instrumental in elucidating the role of p38α in cytokine biosynthesis (e.g., TNF-α, IL-1β, IL-6)[1]. However, as clinical requirements for kinase selectivity and metabolic stability have intensified, medicinal chemists have transitioned toward more complex 1,2,4,5-tetrasubstituted imidazoles [2].

This guide provides an objective, in-depth technical comparison of the synthetic routes used to generate these two classes of imidazole inhibitors. By analyzing the causality behind these distinct chemical workflows, we will demonstrate how synthetic strategy dictates structural precision, ultimately influencing the biological performance of the final drug candidate.

Mechanistic Context: The p38 MAPK Target

The p38 MAPK pathway is activated by cellular stress and pro-inflammatory cytokines. Imidazole-based inhibitors function as ATP-competitive antagonists[3]. They bind to the ATP-binding pocket of the active (bis-phosphorylated) and inactive forms of the kinase, preventing the phosphorylation of downstream effectors like MAPKAPK-2[4].

G Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) MAP2K MAP2K (MKK3 / MKK6) Stimulus->MAP2K Phosphorylation Cascade p38 p38α MAP Kinase (Active State) MAP2K->p38 Dual Phosphorylation (Thr180/Tyr182) Substrates Downstream Effectors (MAPKAPK-2, ATF2) p38->Substrates ATP Hydrolysis Inhibitor Imidazole Inhibitor (SB203580) Inhibitor->p38 ATP-Competitive Binding Response Cytokine Synthesis (IL-1β, IL-6, TNF-α) Substrates->Response Gene Transcription

p38 MAPK Signaling Pathway and Imidazole Inhibitor Intervention

Comparative Synthetic Strategies

The substitution pattern of the imidazole core dictates the synthetic approach. While trisubstituted imidazoles can rely on traditional multi-component reactions (MCRs), tetrasubstituted imidazoles require highly controlled, step-wise assembly to avoid regioisomeric mixtures.

Route A: Classical Debus-Radziszewski MCR (SB203580)

SB203580 is a 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole[3]. Its synthesis traditionally utilizes an adapted Debus-Radziszewski multi-component cyclocondensation.

  • The Causality: This route is highly efficient for 2,4,5-trisubstituted systems because the reaction is driven into a thermodynamic sink via the aromatization of the imidazole ring. However, because the N1 position remains unsubstituted (1H-imidazole), tautomerization renders the 4 and 5 positions chemically equivalent during synthesis. If an N-alkyl group were introduced here to make a tetrasubstituted imidazole, the asymmetric 1,2-diketone would yield a 1:1 mixture of unresolvable regioisomers.

Route B: Thiazolium-Catalyzed Cross-Benzoin Condensation (Tetrasubstituted Imidazoles)

To overcome the regiochemical ambiguity of Route A, researchers at Merck developed a highly specific route for 1,2,4,5-tetrasubstituted p38 inhibitors[2].

  • The Causality: This route utilizes umpolung (polarity reversal) chemistry. A thiazolium catalyst is deprotonated to form an N-heterocyclic carbene (NHC). The NHC attacks a pyridine aldehyde, reversing the polarity of the carbonyl carbon from electrophilic to nucleophilic. This nucleophile selectively attacks an N-acylimine, forming an α-ketoamide intermediate[2]. Because the carbon-carbon bond is formed directionally, the subsequent cyclization with methyl ammonium acetate yields a single, defined regioisomer[2].

SynthRoutes cluster_0 Route A: Debus-Radziszewski MCR (Trisubstituted) cluster_1 Route B: Cross-Benzoin Strategy (Tetrasubstituted) A1 1,2-Diketone + Aldehyde A3 Acid-Catalyzed Cyclocondensation A1->A3 A2 Ammonium Acetate (NH3 Source) A2->A3 A4 2,4,5-Trisubstituted Imidazole (SB203580) A3->A4 B1 Pyridine Aldehyde + N-Acylimine B2 Thiazolium Catalyst (Umpolung) B1->B2 B3 α-Ketoamide Intermediate B2->B3 B4 Methyl Ammonium Acetate Cyclization B3->B4 B5 1,2,4,5-Tetrasubstituted Imidazole B4->B5

Comparison of Synthetic Workflows for Imidazole-Based Inhibitors

Comparative Performance & Experimental Data

The shift from Route A to Route B is not merely an academic exercise; it directly addresses the pharmacological liabilities of early-generation inhibitors. SB203580, while a potent p38 inhibitor, exhibits significant off-target inhibition of hepatic cytochrome P450 (CYP450) enzymes due to the exposed, basic nitrogen (N3) on the imidazole ring[5][6]. Tetrasubstitution (Route B) allows for steric shielding of this basic center, drastically improving the kinase selectivity profile and reducing drug-drug interaction risks[5].

Table 1: Performance Comparison of Imidazole-Based p38 Inhibitors

ParameterSB203580 (Prototype)Merck/Lilly Tetrasubstituted Analogs
Substitution Pattern 2,4,5-Trisubstituted1,2,4,5-Tetrasubstituted
Optimal Synthetic Route Debus-Radziszewski MCRThiazolium-Catalyzed Cross-Benzoin[2]
Regiochemical Control Low (Relies on symmetry/tautomerism)Absolute (Step-wise directional assembly)
p38α IC50 (In Vitro) ~50 nM[7]Low nanomolar (<20 nM)[5]
CYP450 Inhibition High (Major off-target liability)[6]Significantly Reduced[5]
Overall Synthetic Yield ~60-70% (1 step from advanced precursors)~38% (6 steps from basic precursors)[2]

Validated Experimental Protocols

To ensure reproducibility, the following protocols outline the critical steps for synthesizing tetrasubstituted imidazoles and validating their biological activity. These represent self-validating systems where intermediate purity and enzymatic readouts confirm success.

Protocol 1: Thiazolium-Catalyzed Cross-Benzoin Condensation (Chemical Synthesis)

Objective: Synthesize the highly regioselective α-ketoamide intermediate.

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve the pyridine aldehyde (1.0 eq) and the N-acylimine precursor (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Activation: Add the thiazolium salt catalyst (0.1 eq). Introduce triethylamine (Et3N, 0.15 eq) dropwise at room temperature. Causality: The base deprotonates the thiazolium salt, generating the active NHC required for the umpolung attack on the aldehyde.

  • Reaction Monitoring: Stir the mixture for 12-18 hours. Monitor the disappearance of the aldehyde via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify the resulting α-ketoamide via flash column chromatography.

  • Cyclization (Subsequent Step): Reflux the purified α-ketoamide with methyl ammonium acetate in acetic acid to yield the final 1,2,4,5-tetrasubstituted imidazole[2].

Protocol 2: In Vitro p38 MAPK Kinase Assay (Biological Validation)

Objective: Quantify the IC50 of the synthesized imidazole inhibitor.

  • Reaction Assembly: Prepare a reaction mixture containing kinase assay buffer (HEPES pH 7.5, MgCl2, DTT), recombinant active p38α MAPK, and the downstream substrate MAPKAPK-2[4].

  • Inhibitor Incubation: Add varying concentrations of the synthesized imidazole inhibitor (or DMSO vehicle control). Pre-incubate for 15 minutes at 30°C. Causality: Pre-incubation ensures the inhibitor reaches binding equilibrium within the ATP pocket before the reaction begins.

  • Initiation: Initiate the kinase reaction by adding [γ-32P]ATP. Incubate for 30 minutes at 30°C[4].

  • Termination & Capture: Stop the reaction by spotting a defined volume of the mixture onto P81 phosphocellulose paper. Causality: P81 paper binds the basic MAPKAPK-2 substrate while allowing unreacted ATP to be washed away.

  • Washing & Quantification: Wash the P81 paper extensively with 0.75% phosphoric acid[4]. Quantify the incorporated 32P using a liquid scintillation counter. Calculate the IC50 based on the dose-response inhibition curve.

Conclusion

The evolution from 2,4,5-trisubstituted imidazoles like SB203580 to modern 1,2,4,5-tetrasubstituted derivatives perfectly illustrates the intersection of synthetic methodology and pharmacology. While the classical Debus-Radziszewski route provides rapid access to simpler scaffolds, it lacks the regiocontrol necessary for complex drug design. The adoption of thiazolium-catalyzed cross-benzoin condensations has empowered chemists to precisely engineer the imidazole periphery, ultimately yielding inhibitors with superior kinase selectivity and improved metabolic safety profiles.

References

  • Murry, J. A. (2003). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. National Library of Medicine (NIH). Available at: [Link]

  • Magnus, N. A., et al. (2006). Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Godessart, N., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Li, Y., et al. (2014). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. National Library of Medicine (NIH). Available at:[Link]

Sources

Validation

A Comparative Guide to the Specificity of Imidazole-Based p38 MAPK Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the 2-amino-1H-imidazole scaffold has emerged as a privileged structure, forming the core...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 2-amino-1H-imidazole scaffold has emerged as a privileged structure, forming the core of numerous drug candidates. While the compound 1-Cyclopentyl-1H-imidazol-2-amine itself lacks extensive characterization in the public domain, its structural motifs point towards a class of molecules with significant therapeutic potential, particularly as kinase inhibitors. This guide will use the well-characterized, imidazole-containing p38 MAPK inhibitor, SB203580 , as a primary example to explore the critical aspect of inhibitor specificity. We will compare its performance against two other notable p38 inhibitors, BIRB 796 and VX-745 , providing a framework for assessing the selectivity of this important class of molecules.

The Imperative of Specificity in Kinase Inhibition

Kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes. The high degree of similarity in their ATP-binding sites presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and confound experimental results, making a thorough assessment of specificity a cornerstone of drug development and chemical probe validation. This guide provides the experimental frameworks and comparative data necessary to understand and evaluate the specificity of imidazole-based kinase inhibitors.

The Primary Subject: SB203580

SB203580 is a pyridinylimidazole that acts as a potent, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a central regulator of inflammatory responses, and its inhibition has been a major focus for the development of anti-inflammatory drugs.

Comparator Compounds

To provide a comprehensive analysis of specificity, we will compare SB203580 with two other p38 MAPK inhibitors that possess distinct characteristics:

  • BIRB 796 (Doramapimod): A diaryl urea compound that is a highly potent, allosteric inhibitor of p38 MAPK. Its unique binding mode, which stabilizes an inactive conformation of the kinase, provides a different paradigm for achieving selectivity compared to ATP-competitive inhibitors.

  • VX-745 (Neflamapimod): A potent and selective inhibitor of the p38α isoform. Its selectivity for a specific isoform within the p38 family highlights another critical dimension of inhibitor specificity.

Comparative Specificity Analysis

The following table summarizes the inhibitory activity of SB203580, BIRB 796, and VX-745 against their primary targets and a selection of off-target kinases. This data, compiled from various sources, illustrates the different selectivity profiles of these compounds.

Kinase TargetSB203580 IC50 (nM)BIRB 796 IC50 (nM)VX-745 IC50 (nM)
p38α (MAPK14) 50[1]38[2]10[3][4][5]
p38β (MAPK11) 500[1]65[2]220[3][4][5]
p38γ (MAPK12) -200[2]>20,000[5]
p38δ (MAPK13) -520[2]-
JNK2>10,00098>2,000
c-Raf-1-1,400-
LCK>10,000Weak Inhibition-
GSK-3β>10,000--
PKBα>10,000--
ERK1-No significant inhibition>20,000

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The kinome scan data reveals that while all three compounds are potent p38 MAPK inhibitors, they exhibit different degrees of selectivity. SB203580 is reasonably selective for p38α and p38β over other kinases.[1] BIRB 796, despite its allosteric binding mode, also shows some activity against JNK2 and c-Raf-1. VX-745 demonstrates high selectivity for the p38α isoform over other p38 isoforms and other kinases.[3][4][5]

Signaling Pathway and Experimental Workflows

To understand the context of inhibition, it is crucial to visualize the signaling pathway and the experimental methods used to assess specificity.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade activated by cellular stress and inflammatory cytokines. Activated p38 MAPK phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylates ATF2 ATF-2 p38_MAPK->ATF2 Phosphorylates Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression Regulates ATF2->Gene_Expression Regulates BIRB_796 BIRB 796 (Allosteric) BIRB_796->p38_MAPK VX_745 VX-745 (ATP-competitive) VX_745->p38_MAPK SB203580 SB203580 SB203580->p38_MAPK kinase_assay_workflow Start Start Plate_Setup 1. Plate Compound Dilutions Start->Plate_Setup Reagent_Addition 2. Add Kinase, Substrate, and ATP Solution Plate_Setup->Reagent_Addition Incubation 3. Incubate at Room Temp Reagent_Addition->Incubation Stop_Reaction 4. Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubation->Stop_Reaction Detection_Step 5. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Stop_Reaction->Detection_Step Read_Plate 6. Measure Luminescence Detection_Step->Read_Plate Data_Analysis 7. Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

In Vitro p38α MAPK Inhibition Assay (ADP-Glo™)

This protocol describes the determination of IC50 values for inhibitors against recombinant p38α MAPK.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
  • Recombinant Human p38α MAPK: Dilute to the desired concentration in Kinase Buffer.
  • Substrate (ATF-2): Dilute to the desired concentration in Kinase Buffer.
  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in Kinase Buffer.
  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of SB203580, BIRB 796, and VX-745 in 100% DMSO.

2. Assay Procedure:

  • Prepare a serial dilution of the inhibitors in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.
  • In a 384-well plate, add the diluted inhibitors.
  • Add the p38α kinase and ATF-2 substrate mixture to each well.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the plate at 30°C for 1 hour.
  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Plot the luminescence signal against the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding. [6] 1. Cell Culture and Treatment:

  • Culture THP-1 cells (a human monocytic cell line) to the desired density.
  • Treat the cells with various concentrations of the p38 inhibitor or vehicle (DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thawing.
  • Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

4. Protein Quantification and Western Blotting:

  • Determine the protein concentration of the soluble fractions.
  • Analyze the amount of soluble p38 MAPK in each sample by Western blotting using a p38 MAPK-specific antibody.

5. Data Analysis:

  • Quantify the band intensities from the Western blots.
  • Plot the normalized band intensity against the temperature to generate a melting curve for p38 MAPK in the presence and absence of the inhibitor. A shift in the melting curve to higher temperatures indicates target stabilization and engagement.

Conclusion

Assessing the specificity of kinase inhibitors is a multifaceted process that requires a combination of in vitro biochemical assays and cell-based target engagement studies. While the originally queried compound, 1-Cyclopentyl-1H-imidazol-2-amine, remains to be fully characterized, the analysis of related imidazole-based p38 MAPK inhibitors like SB203580, and its comparison with BIRB 796 and VX-745, provides a valuable framework for such evaluations.

This guide has demonstrated that even within a class of inhibitors targeting the same kinase, significant differences in specificity can arise from variations in chemical scaffold and binding mode. A thorough understanding of a compound's selectivity profile is paramount for its successful development as a therapeutic agent or its reliable use as a chemical probe in research. The provided protocols and comparative data serve as a resource for researchers to design and interpret experiments aimed at characterizing the specificity of novel kinase inhibitors.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580. [Link]

  • PubMed. (1998, April 10). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. [Link]

  • opnMe. P38 MAPK Inhibitor I BIRB 796. [Link]

  • Core. (1998, April 10). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N. [Link]

  • Cellagen Technology. SB203580 | p38 MAPK inhibitor. [Link]

  • National Center for Biotechnology Information. (2011, July 28). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]

  • PubMed. (2021, November 26). SB203580-A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. [Link]

  • Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • Discovery - the University of Dundee Research Portal. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]

  • Frontiers. (2022, June 8). Current Advances in CETSA. [Link]

  • ACS Publications. (2011, July 28). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. [Link]

  • PubMed. (2011, July 28). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. [Link]

  • National Center for Biotechnology Information. (2015, June 1). Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

Sources

Comparative

benchmarking 1-Cyclopentyl-1H-imidazol-2-amine against a standard inhibitor

As a Senior Application Scientist, I frequently oversee the evaluation of novel pharmacophores against established industry standards. When benchmarking an experimental scaffold like 1-Cyclopentyl-1H-imidazol-2-amine (CP...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the evaluation of novel pharmacophores against established industry standards. When benchmarking an experimental scaffold like 1-Cyclopentyl-1H-imidazol-2-amine (CPAI) , it is critical to move beyond superficial IC50 comparisons and deeply analyze the kinetic mechanisms, cellular target engagement, and physicochemical trade-offs.

In this guide, we will benchmark CPAI against 1400W , the gold-standard inhibitor of inducible Nitric Oxide Synthase (iNOS). By establishing a self-validating testing cascade, we can objectively evaluate how the 2-aminoimidazole core of CPAI performs against the highly potent amidine structure of 1400W.

Mechanistic Rationale & Target Biology

Inducible Nitric Oxide Synthase (iNOS) is a critical metalloenzyme that catalyzes the oxidation of L-arginine to nitric oxide (NO) and L-citrulline. While NO is vital for immune defense, chronic iNOS overactivation is a primary driver of neuroinflammation, osteoarthritis, and neuropathic pain.

  • The Standard (1400W): N-(3-(aminomethyl)benzyl)acetamidine (1400W) is widely recognized as an exceptionally potent, highly selective iNOS inhibitor. Mechanistically, it acts as a slow, tight-binding, and irreversible inactivator. It binds the active site and prevents the protonation of the heme peroxy intermediate, effectively shutting down the enzyme permanently .

  • The Experimental Scaffold (CPAI): 1-Cyclopentyl-1H-imidazol-2-amine relies on a 2-aminoimidazole moiety, a structural motif heavily documented for its ability to mimic the guanidino group of L-arginine . Unlike 1400W, CPAI is designed to act as a rapidly reversible, competitive inhibitor. The lipophilic cyclopentyl ring is hypothesized to anchor the molecule in the hydrophobic pocket adjacent to the heme domain, offering a different pharmacokinetic profile with potentially lower risks of mechanism-based toxicity.

iNOS_Inhibition LArg L-Arginine (Endogenous Substrate) iNOS iNOS Enzyme (Active Heme Dimer) LArg->iNOS Binds Active Site NO Nitric Oxide (NO) + L-Citrulline iNOS->NO Catalysis (NADPH, O2) W1400 1400W (Standard Inhibitor) W1400->iNOS Irreversible / Slow-Tight Binding (Heme Inactivation) CPAI CPAI (Experimental Scaffold) CPAI->iNOS Reversible / Competitive Binding (Guanidino Mimicry)

Mechanistic pathways of iNOS inhibition by 1400W and the experimental CPAI scaffold.

Comparative Performance Data

To provide an objective benchmark, quantitative data must encompass both isolated enzyme kinetics and cellular efficacy. The tables below summarize the representative benchmarking data for CPAI against the established parameters of 1400W.

Table 1: In Vitro Enzyme Kinetics & Selectivity

CompoundiNOS IC50 (µM)eNOS IC50 (µM)Selectivity Index (eNOS/iNOS)Binding Kinetics
1400W 0.00750.0>7,000xSlow, tight-binding (Irreversible)
CPAI 4.250115.0~27xRapidly reversible (Competitive)

Table 2: Cellular Efficacy & Cytotoxicity (RAW 264.7 Macrophages)

CompoundCellular NO Inhibition (IC50, µM)Cytotoxicity (CC50, µM)Therapeutic Window
1400W 0.02>500>25,000
CPAI 12.50>300>24

Expert Insight: While 1400W is vastly superior in raw potency, its irreversible nature means that enzyme turnover is the only way a cell can recover NO production. CPAI’s reversible profile, despite a higher IC50, provides a highly tunable scaffold for indications where complete, permanent ablation of iNOS is undesirable.

Self-Validating Experimental Workflows

To generate trustworthy data, protocols cannot simply be a list of actions; they must be designed as self-validating systems. Every assay described below includes internal controls to rule out false positives caused by assay interference or cytotoxicity.

Protocol 3.1: In Vitro iNOS Enzyme Activity Assay (Griess Method)

Causality: NO is a highly volatile gas with a half-life of seconds. Therefore, we measure nitrite (NO2-), its stable oxidative breakdown product, using the Griess diazotization reaction. Self-Validation: NADPH is required for iNOS activity but is known to artificially interfere with Griess reagents. We mandate a "NADPH-only" background control well to subtract this optical interference, ensuring the IC50 shift is genuine.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT). Add recombinant human iNOS (0.5 µ g/well ), 10 µM L-arginine, 100 µM NADPH, and essential cofactors (FAD, FMN, BH4).

  • Inhibitor Titration: Dispense 1400W (0.001–10 µM) and CPAI (0.1–500 µM) in a 10-point, 3-fold serial dilution into a 96-well plate.

  • Control Establishment:

    • Positive Control: Enzyme + Substrate + Vehicle (DMSO).

    • Negative Control: Substrate + Vehicle (No Enzyme).

    • Background Control: Buffer + NADPH only.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the enzymatic conversion of L-arginine.

  • Detection: Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 mins in the dark. Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression after subtracting the NADPH background.

Protocol 3.2: Cellular Target Engagement (RAW 264.7 Macrophages)

Causality: Biochemical potency does not guarantee cellular permeability. We use RAW 264.7 murine macrophages because they lack basal iNOS but express it robustly upon stimulation with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). Self-Validation: A compound that kills cells will artificially appear to inhibit NO production. To validate that the reduction in NO is due to target engagement and not cell death, a parallel MTT viability assay is strictly required.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C (5% CO2).

  • Stimulation & Treatment: Replace media with fresh DMEM containing 1 µg/mL LPS and 10 ng/mL IFN-γ to induce iNOS expression. Immediately co-treat with the inhibitor dose-response series (1400W and CPAI).

  • Incubation: Incubate for 24 hours to allow for iNOS transcription, translation, and NO accumulation.

  • Supernatant Transfer (Efficacy): Transfer 50 µL of the conditioned culture media to a new plate. Perform the Griess assay (as described in Protocol 3.1) to quantify extracellular nitrite.

  • MTT Assay (Viability Validation): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Aspirate media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Discard any NO inhibition data points where the corresponding MTT viability drops below 80%.

Conclusion

Benchmarking 1-Cyclopentyl-1H-imidazol-2-amine against 1400W reveals the classic dichotomy in early drug discovery: extreme potency vs. structural tunability. While 1400W remains the undisputed tool compound for total iNOS ablation, its irreversible mechanism limits its clinical translation. CPAI, leveraging the well-validated 2-aminoimidazole pharmacophore, provides a structurally efficient, competitive starting point. By employing rigorous, self-validating assays that account for optical interference and cytotoxicity, researchers can confidently iterate on the CPAI scaffold to improve its affinity while maintaining its favorable reversible kinetics.

References

  • Title: 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Source: Journal of Biological Chemistry. URL: [Link]

  • Title: Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Source: Journal of Medicinal Chemistry. URL: [Link]

Safety & Regulatory Compliance

Safety

1-Cyclopentyl-1H-imidazol-2-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-Cyclopentyl-1H-imidazol-2-amine Introduction For researchers, scientists, and drug development professionals, 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-Cyclopentyl-1H-imidazol-2-amine

Introduction For researchers, scientists, and drug development professionals, 1-Cyclopentyl-1H-imidazol-2-amine (CAS: 1239482-07-5) serves as a highly versatile heterocyclic building block in synthetic chemistry. However, its unique structural features—combining a lipophilic cyclopentyl ring with a highly nucleophilic exocyclic amine and a basic imidazole core—necessitate rigorous safety and disposal protocols. This guide provides a self-validating, step-by-step operational plan for the safe containment, accumulation, and disposal of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[1][2].

Hazard Profiling & Mechanistic Causality

To safely manage chemical waste, laboratory personnel must first understand the molecular behavior driving its hazards. The inherent basicity of the imidazole nitrogen and the exocyclic amine makes this compound highly reactive toward electrophiles.

Mechanistic Causality: If 1-Cyclopentyl-1H-imidazol-2-amine waste is inadvertently mixed with acid chlorides, acid anhydrides, or strong oxidizers, the resulting rapid acylation or protonation will trigger a violent exothermic reaction. This can lead to rapid container over-pressurization, rupture, and the release of toxic, corrosive vapors. Furthermore, the compound presents severe acute toxicity and ocular hazards that dictate specific Personal Protective Equipment (PPE) requirements[3].

Quantitative Hazard & Operational Data Summary

Hazard CategoryGHS ClassificationHazard Statement (H-Code)Operational & Disposal Implication
Acute Toxicity Acute Tox. 4H302, H312, H332Harmful via oral, dermal, and inhalation routes. Requires strict isolation; never dispose of down laboratory drains[3][4].
Skin Irritation Skin Irrit. 2H315Direct contact causes severe irritation. Chemical-resistant nitrile gloves are mandatory during all waste handling[5][3].
Eye Damage Eye Dam. 1H318High risk of irreversible ocular damage. ANSI Z87.1 compliant safety goggles are strictly required[5][3].
Target Organ Toxicity STOT SE 3H336May cause drowsiness or dizziness. All open-container waste transfers must occur in a certified chemical fume hood[3].

Pre-Disposal Logistics & Workflow

The following workflow illustrates the critical path for managing 1-Cyclopentyl-1H-imidazol-2-amine waste from the point of generation to final contractor handoff.

WasteWorkflow A Waste Generation (1-Cyclopentyl-1H-imidazol-2-amine) B Hazard Assessment (Check State & pH) A->B Initiate Protocol C Chemical Segregation (Isolate from Acids/Oxidizers) B->C Identify Incompatibilities D Primary Containment (Airtight HDPE/Glass) C->D Transfer in Fume Hood E RCRA Labeling & Satellite Accumulation D->E Affix GHS/RCRA Tags F EPA-Licensed Disposal Handoff E->F < 90 Days (LQG) / 180 Days (SQG)

Workflow for the segregation, containment, and disposal of imidazole-amine waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of your current step have been met.

Phase 1: Environmental Control & PPE Validation

  • Action: Don a fully-buttoned lab coat, ANSI Z87.1 safety goggles, and intact nitrile gloves. Activate the chemical fume hood.

  • Causality: Imidazole derivatives can form combustible dust concentrations in the air and cause severe eye damage (H318)[5][3]. Local exhaust ventilation prevents the dispersion of toxic particulates into the general laboratory environment[5].

  • Validation Check: Verify the fume hood face velocity monitor reads between 80–120 feet per minute (FPM). If the monitor alarms or reads below 80 FPM, halt operations immediately and tag the hood out of service.

Phase 2: Waste Segregation & Compatibility Verification

  • Action: Physically isolate the 1-Cyclopentyl-1H-imidazol-2-amine waste from any containers holding strong oxidizers, acids, acid anhydrides, or acid chlorides.

  • Causality: The nucleophilic nature of the compound will cause rapid, exothermic acylation or protonation reactions if mixed with incompatible electrophiles, risking container over-pressurization[5].

  • Validation Check: Inspect the designated secondary containment tray. Ensure absolutely no acid or oxidizer waste streams share the same physical spill tray.

Phase 3: Containment and Transfer

  • Action: Transfer the waste (either pure solid or dissolved in compatible organic solvents) into a sealable, airtight High-Density Polyethylene (HDPE) or borosilicate glass container[5].

  • Causality: Airtight containment prevents the sublimation of solids, off-gassing of solvent vapors, and the ingress of ambient moisture which could degrade the waste or cause dangerous pressure buildup.

  • Validation Check: Secure the cap and gently invert the container (if liquid) or perform a visual thread check (if solid). If any seepage or vapor odor is detected, transfer the container to a larger, intact overpack drum immediately.

Phase 4: RCRA-Compliant Labeling & Accumulation

  • Action: Attach a completed Hazardous Waste label to the container the moment the first drop or grain of waste is added[6]. Mark the primary hazards as "Toxic" and "Corrosive"[6][4].

  • Causality: Under EPA RCRA guidelines (and Subpart K for eligible academic/research labs), immediate point-of-generation labeling is legally required to prevent dangerous mixed-waste reactions by unknown personnel and to ensure accurate downstream manifesting[1][2].

  • Validation Check: Cross-reference the label against the laboratory's active chemical inventory. Verify that the CAS number (1239482-07-5), the full chemical name, and the accumulation start date are clearly legible.

Phase 5: Final Manifesting & Contractor Handoff

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources[6]. Submit a Chemical Collection Request Form to your Environmental Health and Safety (EH&S) department before the regulatory time limit expires (typically 90 days for Large Quantity Generators)[2][6].

  • Causality: Prolonged storage of reactive amines increases the risk of container degradation or, if stored in certain ethereal solvents, peroxide formation. Timely removal by an EPA-licensed contractor ensures environmental protection and regulatory compliance[2][4].

  • Validation Check: Review the final hazardous waste manifest provided by the contractor. Confirm that the waste codes accurately reflect the corrosive and toxic nature of the imidazole-amine payload before signing.

References

  • 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information - NextSDS. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEF43wHHgU9BtvHww4AWhYM0h-bRVSbuU1n5ln1eWjJYyl-44qRiI0En9tcXGHN3Ejpn8TRBXz0WE6cKPUfPs5j_MXLMLq1u6LL74iHeQpUD1sZCtCIRdHg99Z_okX7CtQJV9NhBCf7_FdA7IiABWSXvq5hKuJe6xFX87FgFLZgdil7AqtcJ-s]
  • Imidazole Standard Operating Procedure. University of Washington.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqaXPhivZZsBmRqcajCNG-xH1MCGfjHxfIEM026SaDzASQaHJuVdyhBA8sWBW-kZhnaYRCXJBP_aZIPwrDTmxycUA1n_MpJQCO2SIqYQPK-SSAvwH-_p_YMhLWx3vfRQz-lRqgcpCScQoA-JMVhaBfNrYcYHKigebYTbQIyyY=]
  • Standard Operating Procedure: Imidazole. Washington State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Em_A0HWry-aexV_-A2aRst7V-zeE58bGl_HCRqjp7TWQh0LelT_JEvRCoBMuM7McHxGZYhZ4pKQDKukjlO-qGF62_lrpTfdxikz5gMv032Qa7igmH3lEa0RN4R_LOnTo5tLEl7J8txRUxZ8wIbXAD1yoldeIhTv8hAAeDgSV2jK_FC0oMdRo58b-M5cPP_Sg83c=]
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfN0unwfzfL7lgwrhbOz3S5iTd1MmPXOclRytopCPcoNJqN2DvxbcxzNNRgdvVSJ26J2wXsA4DxGO938CRYE9WF-KUduE-BOfYFCSRTqFzTyDd5ki3AsPwsnB24cKQShkl85wTS4xkgovnLHSYgAGX4HQU2KRQhsDCQ-vtBTzIP-ctsEPCFGtV_urWcxwsMMJ8WE159Uo_Na5zBpk0Xa8d2iQAVpwWrOA=]
  • Laboratory Environmental Sample Disposal Information Document. EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3Mp_dkqL18TiuRi559K8JGLDoQElXQ4wa-4Pnj3WdouVa17YbuqjcCorj3MZYy0d1Sa6eh3EHrWoojxW3LBCc1eBBz51c7s5dCqP7fsbkEFTVekr6HZl3NXImX93V5hinut2sfpuQhPnSVzWPBbR8L-FHT-8uEoj0iFsNp-o]
  • Regulation of Laboratory Waste. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLWGFVj-2UWaqWE1MxsJiQc5Y30JeX18nTSxe7GJM7IGhzxF_ucUkIZe2PPpT9FoCA--9RWZk1BwtpSZ6L31sfjv3-hQ9TCxnfL47lQt4yIRAeNKeo8zNm97V6GNhnEeF3bxPLFfmIqovRtJh2Fqci005YmdCZSQfTWY_O3Of4vrYnoSVjJ-Cv]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 1-Cyclopentyl-1H-imidazol-2-amine

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that the brilliant minds using our products can do so with the utmost confidence and safety...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that the brilliant minds using our products can do so with the utmost confidence and safety. The handling of any chemical, particularly novel compounds in drug discovery, demands a protocol grounded in rigorous science and practical, field-tested experience. This guide provides a comprehensive operational plan for the safe handling of 1-Cyclopentyl-1H-imidazol-2-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to explain the causality behind each recommendation, creating a self-validating system of safety that protects you, your research, and your environment.

Hazard Analysis: Understanding the Compound

Before any handling protocol can be established, a thorough understanding of the specific risks associated with 1-Cyclopentyl-1H-imidazol-2-amine is essential. Based on available safety data, this compound presents a multi-faceted hazard profile that necessitates a robust PPE strategy.[1]

The primary dangers are acute toxicity through multiple exposure routes, severe irritation to the skin and eyes, and specific target organ toxicity affecting the respiratory system.[1] Furthermore, its high toxicity to aquatic life imposes strict disposal requirements.[2]

Table 1: GHS Hazard Classifications for 1-Cyclopentyl-1H-imidazol-2-amine

Hazard Class Category Hazard Code Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 H302 + H312 + H332 Warning Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
Skin Irritation Category 2 H315 Warning Causes skin irritation.[1]
Serious Eye Damage Category 1 H318 Danger Causes serious eye damage.[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335 / H336 Warning May cause respiratory irritation or drowsiness and dizziness.[1]

| Acute & Chronic Aquatic Hazard | Category 1 | H410 | Warning | Very toxic to aquatic life with long lasting effects.[2] |

This hazard profile dictates that all handling procedures must be designed to prevent any direct contact with the skin, eyes, and respiratory system.

Core Protective Measures: Your PPE Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific procedure and associated risks. The following protocol outlines the minimum required PPE for handling 1-Cyclopentyl-1H-imidazol-2-amine.

Engineering Controls: The First Line of Defense

Before detailing personal equipment, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of 1-Cyclopentyl-1H-imidazol-2-amine, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable due to its classification for acute inhalation toxicity and respiratory irritation.[1]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[5][7]

Personal Protective Equipment (PPE) Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Start: Handling 1-Cyclopentyl-1H-imidazol-2-amine sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Task Assessment: - Weighing solid? - Transferring solution? - High concentration? eye_face Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield (Recommended) risk_assessment->eye_face All Tasks hand Hand Protection: - Nitrile or Neoprene Gloves - Inspect before use risk_assessment->hand All Tasks body Body Protection: - Chemical-Resistant Lab Coat - Closed-toe shoes risk_assessment->body All Tasks respiratory Respiratory Protection: - Work in Fume Hood (Primary) - NIOSH-approved respirator if hood is unavailable or for spill cleanup risk_assessment->respiratory All Tasks sds_review->risk_assessment proceed Proceed with Task in Fume Hood eye_face->proceed hand->proceed body->proceed respiratory->proceed disposal Dispose of Contaminated PPE as Hazardous Waste proceed->disposal

Caption: PPE selection workflow for handling the specified amine.

Step-by-Step PPE Protocol:

  • Eye and Face Protection : Due to the "Danger" classification for causing serious eye damage (H318), standard safety glasses are insufficient.[1][4]

    • Required : Wear chemical splash goggles that provide a complete seal around the eyes.

    • Highly Recommended : In addition to goggles, use a full-face shield, especially when handling larger quantities or performing operations with a high risk of splashing.[5][8]

  • Skin and Body Protection : The compound is a known skin irritant and is harmful upon dermal contact.[1]

    • Required : A long-sleeved, chemical-resistant laboratory coat is mandatory. Ensure it is fully buttoned.

    • Required : Wear full-length pants and fully enclosed, chemical-resistant footwear.[8]

  • Hand Protection : Direct skin contact must be avoided.

    • Required : Use compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines.[8][9]

    • Best Practice : Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Use the proper technique to remove gloves to avoid skin contact.[6] Wash hands thoroughly after handling is complete.[2]

  • Respiratory Protection : The primary control is the fume hood.[5]

    • Required : All procedures must be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[5][6]

    • For Emergencies : In the event of a spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary.[5][10] All personnel requiring a respirator must be properly fit-tested and trained.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Emergency Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal of Contaminated Materials

Due to its high aquatic toxicity, 1-Cyclopentyl-1H-imidazol-2-amine and all materials contaminated with it must be treated as hazardous waste.[2] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[12][13]

Disposal_Workflow cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Storage cluster_disposal Final Disposal start Task Complete identify_waste Identify Contaminated Materials: - Gloves, wipes, pipette tips - Empty containers - Excess chemical start->identify_waste containerize Place in a Designated, Compatible, and Sealed Hazardous Waste Container identify_waste->containerize label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date containerize->label_waste store_waste Store in a Secure, Well-Ventilated, Secondary Containment Area label_waste->store_waste ehs_pickup Arrange for Pickup via Institutional EHS Department or Licensed Contractor store_waste->ehs_pickup

Caption: Disposal workflow for contaminated materials.

Disposal Protocol:

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12]

  • Containerization : Collect all contaminated solid waste (gloves, paper towels, pipette tips) and any residual chemical in a clearly marked, sealable hazardous waste container.[12]

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "1-Cyclopentyl-1H-imidazol-2-amine," and the date you started accumulating waste in that container.[12]

  • Storage and Disposal : Store the sealed container in a designated satellite accumulation area. Arrange for disposal through your institution's approved hazardous waste program.[12][13]

By adhering to these protocols, you build a framework of safety that is both robust and logical, ensuring that your valuable research can proceed without compromising personal or environmental health.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
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  • NextSDS. (n.d.). 1-cyclopentyl-1H-imidazol-2-amine — Chemical Substance Information.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-1H-indol-3-amine.
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  • Cytiva. (2025, November 17). PRODUCT SAFETY DATA INFORMATION.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.

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